Allyl(chloromethyl)dimethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
chloromethyl-dimethyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClSi/c1-4-5-8(2,3)6-7/h4H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHLOVCFFWGSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339494 | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33558-75-7, 75422-66-1 | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10339494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allyl(chloromethyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of Allyl(chloromethyl)dimethylsilane?
A Technical Guide to the Physical Properties of Allyl(chloromethyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is compiled from various chemical data sources and is intended to serve as a valuable resource for professionals in research and development.
Physical and Chemical Properties
This compound is a versatile organosilane compound used as a chemical intermediate in various synthetic processes. An understanding of its physical properties is essential for its safe handling, application in experimental procedures, and for the prediction of its behavior in chemical reactions.
Data Summary
The quantitative physical properties of this compound are summarized in the table below. It is important to note that this compound is referenced by two CAS numbers, 75422-66-1 and 33558-75-7, both of which refer to the same molecule.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C6H13ClSi | [2][3] |
| Molecular Weight | 148.71 g/mol | [3][4] |
| Boiling Point | 163 - 166 °C / 325.4 - 330.8 °F | [5] |
| 63-66 °C @ 50 mm Hg | [6] | |
| 140 °C | [3] | |
| Density | 0.907 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.449 | [7][6] |
| n20/D 1.45 | [8] | |
| Flash Point | 28 °C | [3] |
| 82 °F | ||
| Melting Point | < 0 °C | [3] |
| Appearance | Colorless to light yellow, clear liquid | [5][8] |
| Solubility | Insoluble in water. |
Experimental Protocols
-
Boiling Point: The boiling point is typically determined by distillation. The substance is heated, and the temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded. For substances sensitive to decomposition at atmospheric pressure, vacuum distillation is employed, and the boiling point is reported at a specific reduced pressure (e.g., mm Hg).
-
Density: The density of a liquid is commonly measured using a pycnometer or a digital density meter. These instruments allow for the precise determination of the mass of a known volume of the substance at a specified temperature.
-
Refractive Index: A refractometer is used to measure the refractive index of a liquid. This value is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.
-
Flash Point: The flash point is determined using either an open-cup or a closed-cup apparatus. The liquid is heated, and a flame is periodically passed over the surface. The flash point is the lowest temperature at which the vapors of the material will ignite.
-
Melting Point: For substances that are solid at room temperature, the melting point is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid. For substances like this compound, which have a melting point below 0 °C, a cryostat or a similar low-temperature apparatus would be required.
Chemical Reactivity: Chloroamination Reaction
This compound undergoes various chemical transformations characteristic of allylsilanes. One notable reaction is its chloroamination with N,N-dichloroarenesulfonamides. In this reaction, the electrophilic chlorine and the sulfonamide group add across the allyl double bond.[9][10]
The diagram below illustrates the general workflow for the chloroamination of this compound.
Caption: Chloroamination of this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H13ClSi | CID 556526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electronics materials,OLED,LCD,RM materials,CAS#:75422-66-1,丙烯基(氯甲基)二甲基硅烷,this compound [en.chemfish.com]
- 4. gelest.com [gelest.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound ,97% - Amerigo Scientific [amerigoscientific.com]
- 7. This compound | 75422-66-1 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Unusual Transformations of Allylsilanes in the Reaction with <i>N</i>,<i>N</i>-Dichloroarenesulfonamides - ProQuest [proquest.com]
- 10. Unusual Transformations of Allylsilanes in the Reaction with <i>N</i>,<i>N</i>-Dichloroarenesulfonamides - ProQuest [proquest.com]
An In-depth Technical Guide to Allyl(chloromethyl)dimethylsilane
This technical guide provides a comprehensive overview of Allyl(chloromethyl)dimethylsilane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physical and spectral properties, synthesis methodologies with a focus on experimental protocols, and its applications in organic chemistry.
Chemical Identity and Structure
This compound is a bifunctional molecule containing both a reactive chloromethyl group and an allyl group attached to a central silicon atom. This unique structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.
Chemical Structure:
The structure of this compound is as follows:
Identifiers:
| Identifier | Value |
| IUPAC Name | chloromethyl-dimethyl-prop-2-enylsilane[1] |
| CAS Number | 33558-75-7, 75422-66-1[1] |
| Molecular Formula | C6H13ClSi[1] |
| Molecular Weight | 148.71 g/mol |
| SMILES | C--INVALID-LINK--(CC=C)CCl |
| InChI | InChI=1S/C6H13ClSi/c1-4-5-8(2,3)6-7/h4H,1,5-6H2,2-3H3[1] |
Physicochemical and Spectral Data
A summary of the key physical and spectral properties of this compound is provided in the tables below for easy reference and comparison.
Table 1: Physical Properties
| Property | Value | Reference |
| Boiling Point | 63-66 °C @ 50 mmHg | [2] |
| Density | 0.907 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.449 | [2] |
Table 2: Spectral Data
| Spectrum Type | Key Features and References |
| ¹H NMR | Spectral data available.[3] |
| ¹³C NMR | Spectral data available.[1] |
| Infrared (IR) | FTIR and ATR-IR spectra are available.[1] |
| Mass Spectrometry (MS) | GC-MS data is available, showing characteristic fragmentation patterns.[1] |
Synthesis of this compound
This compound can be synthesized through several routes. The most common and versatile method involves the Grignard reaction, where a suitable Grignard reagent is reacted with a chlorosilane precursor. Another method is the direct chlorination of an appropriate allylsilane.
Grignard Reaction: An Experimental Protocol
The following protocol describes a representative synthesis of this compound via the Grignard reaction. This procedure is adapted from the well-established synthesis of analogous organosilanes.[4]
Reaction Scheme:
Materials and Equipment:
-
(Chloromethyl)dimethylchlorosilane
-
Allyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous 1,4-Dioxane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottomed flask
-
Pressure-equalizing dropping funnel
-
Reflux condenser with a nitrogen inlet
-
Magnetic stirrer
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Allylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Slowly add a solution of allyl bromide in the anhydrous solvent from the dropping funnel to initiate the reaction. The reaction is exothermic and may require initial warming to start.
-
Once the reaction begins, continue the dropwise addition of the allyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with (Chloromethyl)dimethylchlorosilane:
-
In a separate flame-dried three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place a solution of (chloromethyl)dimethylchlorosilane in anhydrous 1,4-dioxane.
-
Cool the flask in an ice/water bath.
-
Slowly add the freshly prepared allylmagnesium bromide solution from the dropping funnel to the cooled chlorosilane solution. A white precipitate of magnesium salts will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing a stirred, ice-cold saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash them with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound via the Grignard reaction.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a valuable reagent in organic synthesis due to its dual functionality. The allyl group can participate in various reactions, including hydrosilylation and electrophilic additions, while the chloromethyl group can be used for nucleophilic substitution reactions.
One notable application is in chloroamination reactions, where it reacts with N,N-dichloroarenesulfonamides.[5] Furthermore, as an allylsilane, it can be expected to undergo reactions characteristic of this class of compounds, such as the Hosomi-Sakurai reaction, which involves the Lewis acid-mediated allylation of various electrophiles.[6] The ability to introduce both an allyl and a functionalized silyl moiety makes it a versatile tool for the construction of complex organic molecules.
References
- 1. This compound | C6H13ClSi | CID 556526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 75422-66-1 [chemicalbook.com]
- 3. This compound(33558-75-7) 1H NMR spectrum [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. scispace.com [scispace.com]
Synthesis and Characterization of Allyl(chloromethyl)dimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl(chloromethyl)dimethylsilane is a versatile organosilane reagent of significant interest in organic synthesis and materials science. Its bifunctional nature, possessing both a reactive chloromethyl group and an allyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, tailored for professionals in research and drug development. This document outlines common synthetic routes and presents a compilation of spectroscopic and physical data crucial for its identification and application.
Introduction
This compound, with the chemical formula C₆H₁₃ClSi, serves as a valuable building block in organic chemistry.[1][2] The presence of the chloromethyl group allows for nucleophilic substitution reactions, while the allyl group can participate in various addition and rearrangement reactions.[3] This dual reactivity makes it a key intermediate in the synthesis of more complex organosilanes and organic molecules. Understanding its synthesis and having access to its comprehensive characterization data is paramount for its effective utilization in research and development.
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. The primary approaches involve either the direct chlorination of an appropriate silane precursor or a methylation reaction.
Chlorination of Allyltrimethylsilane
A common laboratory-scale synthesis involves the free-radical chlorination of allyltrimethylsilane. This method utilizes a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to facilitate the reaction with a chlorinating agent like sulfuryl chloride (SO₂Cl₂).
Experimental Protocol:
-
Materials: Allyltrimethylsilane, sulfuryl chloride, benzoyl peroxide, and a suitable solvent (e.g., carbon tetrachloride, though safer alternatives are recommended).
-
Procedure: To a solution of allyltrimethylsilane in a dry, inert solvent, sulfuryl chloride is added dropwise at a controlled temperature, typically with cooling. A catalytic amount of benzoyl peroxide is added in portions to initiate and sustain the reaction. The reaction mixture is then refluxed for several hours. Progress is monitored by techniques such as gas chromatography (GC). Upon completion, the reaction mixture is carefully distilled to isolate the desired product, this compound.
Reaction of (Chloromethyl)dimethylchlorosilane with an Allyl Grignard Reagent
An alternative approach involves the reaction of (chloromethyl)dimethylchlorosilane with a suitable allylating agent, such as allylmagnesium bromide. This nucleophilic substitution reaction at the silicon center provides a direct route to the target molecule.
Experimental Protocol:
-
Materials: (Chloromethyl)dimethylchlorosilane, magnesium turnings, allyl bromide, and an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Procedure: A Grignard reagent is first prepared by reacting allyl bromide with magnesium turnings in anhydrous ether. To this freshly prepared allylmagnesium bromide solution, (chloromethyl)dimethylchlorosilane is added slowly at a low temperature. The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.[4]
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃ClSi | [1][2] |
| Molecular Weight | 148.71 g/mol | [1][5] |
| Boiling Point | 140 °C | [5] |
| 63-66 °C @ 50 mm Hg | [6] | |
| Density | 0.907 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.449 | [6][7] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
| ¹H NMR | ~0.2 | s | Si-(CH₃)₂ | [8] |
| ~1.7 | d | Si-CH₂-CH | [8] | |
| ~2.8 | s | Si-CH₂-Cl | [8] | |
| ~4.9 | m | CH=CH₂ | [8] | |
| ~5.8 | m | CH=CH₂ | [8] | |
| ¹³C NMR | -3.5 | Si-(CH₃)₂ | [1] | |
| 24.5 | Si-CH₂-CH | [1] | ||
| 28.5 | Si-CH₂-Cl | [1] | ||
| 114.5 | CH=CH₂ | [1] | ||
| 134.0 | CH=CH₂ | [1] |
3.2.2. Mass Spectrometry (MS)
The mass spectrum of this compound shows a characteristic fragmentation pattern.
| m/z | Relative Intensity | Assignment | Reference |
| 148 | Low | [M]⁺ (Molecular Ion) | [1] |
| 133 | Moderate | [M - CH₃]⁺ | [1] |
| 107 | High | [M - C₃H₅]⁺ | [1] |
| 93 | High | [M - CH₂Cl]⁺ | [1] |
| 79 | High | [Si(CH₃)₂Cl]⁺ | [1] |
3.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3075 | =C-H stretch (alkene) | [1] |
| ~2960 | C-H stretch (alkane) | [1] |
| ~1630 | C=C stretch (alkene) | [1] |
| ~1250 | Si-CH₃ bend | [1] |
| ~840, 780 | Si-C stretch | [1] |
| ~700 | C-Cl stretch | [1] |
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Reactivity and Applications
This compound undergoes a variety of chemical transformations. The chloromethyl group is susceptible to nucleophilic attack, making it a useful precursor for introducing the allyl(dimethyl)silylmethyl moiety. The allyl group can participate in hydrosilylation, epoxidation, and other addition reactions.[9] In the presence of Lewis acids, it can undergo intramolecular rearrangement reactions.
Caption: Key reaction pathways of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols for its preparation, along with comprehensive spectroscopic and physical data, offer a valuable resource for researchers in organic synthesis and drug development. The versatility of this reagent, stemming from its dual reactivity, ensures its continued importance as a building block in the creation of novel molecules and materials.
References
- 1. This compound | C6H13ClSi | CID 556526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Electronics materials,OLED,LCD,RM materials,CAS#:75422-66-1,丙烯基(氯甲基)二甲基硅烷,this compound [en.chemfish.com]
- 6. This compound | 75422-66-1 [chemicalbook.com]
- 7. gelest.com [gelest.com]
- 8. This compound(33558-75-7) 1H NMR [m.chemicalbook.com]
- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
Allyl(chloromethyl)dimethylsilane safety data sheet and handling precautions
An in-depth guide on the safe handling, properties, and synthetic applications of Allyl(chloromethyl)dimethylsilane for professionals in research and drug development.
Introduction
This compound is a versatile organosilane reagent with the chemical formula C₆H₁₃ClSi.[1] It serves as a valuable chemical intermediate in various organic synthesis applications.[1][2] Its bifunctional nature, featuring both a reactive allyl group and a chloromethyl group, allows for a range of chemical transformations, making it a useful building block for the synthesis of more complex molecules and organosilicon polymers.[2] This guide provides comprehensive safety data, handling precautions, and an overview of its applications in synthetic chemistry, tailored for researchers and professionals in the field.
Safety and Hazard Information
This compound is classified as a flammable liquid and can cause serious eye irritation.[3][4] It is crucial to handle this compound with appropriate safety measures in a well-ventilated area.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClSi | [1] |
| Molecular Weight | 148.70 g/mol | |
| Appearance | Liquid | [1] |
| Boiling Point | 141.5±15.0 °C at 760 mmHg | |
| Flash Point | 27 °C / 80.6 °F | [4] |
| Density | 0.9±0.1 g/cm³ | |
| Vapor Pressure | 7.3±0.3 mmHg at 25°C | |
| Refractive Index | 1.422 |
Hazard Identification
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Flammable Liquid | Category 3 | Warning | H226: Flammable liquid and vapor[3] |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[3][4] |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation[4] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical advice if you feel unwell.[3] |
| Skin Contact | Wash with plenty of soap and water. Get medical advice/attention.[3] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention.[3] |
Handling and Storage Precautions
Proper handling and storage are essential to ensure safety and maintain the integrity of this compound.
Personal Protective Equipment (PPE)
| PPE Type | Recommendation |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[3] |
| Hand Protection | Neoprene or nitrile rubber gloves.[3] |
| Skin and Body Protection | Wear suitable protective clothing.[3] |
| Respiratory Protection | Recommended where exposure through inhalation may occur. A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is suggested.[3] |
Handling Procedures
-
Avoid all eye and skin contact and do not breathe vapor and mist.[3]
-
Use in a well-ventilated area.[3]
-
Ground/bond container and receiving equipment to prevent static discharge.[3]
-
Use only non-sparking tools.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Handle empty containers with care as residual vapors are flammable.[3]
Storage Conditions
-
Keep container tightly closed.[1]
-
Store in a cool, well-ventilated place away from heat.[1]
-
Stable in sealed containers stored under a dry inert atmosphere.[3]
-
Incompatible with oxidizing agents.[3]
Experimental Applications and Protocols
This compound is utilized in a variety of organic synthesis reactions. The following sections outline some key applications and provide generalized experimental protocols.
Chloroamination Reactions
This compound reacts with N,N-dichloroarenesulfonamides to yield chloroamination products. This reaction is typically carried out in a chlorinated solvent at low temperatures.
Experimental Workflow for Chloroamination
Caption: Workflow for the chloroamination of this compound.
Protocol:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound in carbon tetrachloride.
-
Cool the solution to -10°C using a cooling bath.
-
Slowly add a solution of the N,N-dichloroarenesulfonamide in carbon tetrachloride to the cooled solution while stirring.
-
Maintain the reaction mixture at -10°C and continue stirring for approximately 3 hours.
-
Monitor the reaction progress by techniques such as ¹H NMR spectroscopy, observing the disappearance of the allylic proton signals.
-
Upon completion, the reaction is quenched and worked up using standard laboratory procedures to isolate the chloroamination product.
Silylation Agent
This compound can be used as a silylating agent to introduce a dimethylsilyl group onto various substrates, which can alter their chemical properties like solubility and reactivity.
Precursor for Organosilicon Polymers
This compound serves as a precursor in the synthesis of functional molecules like phenylenebis(silanediyl triflates), which are key synthons for creating organosilicon polymers.[2]
Logical Relationship for Polymer Synthesis
Caption: Role of this compound in organosilicon polymer synthesis.
Fire Fighting and Accidental Release Measures
Fire Fighting Measures
-
Suitable Extinguishing Media: Water spray, foam, carbon dioxide, or dry chemical.[3]
-
Firefighting Instructions: Exercise caution when fighting any chemical fire. Use a water spray to cool exposed surfaces.[3]
-
Protective Equipment: Do not enter the fire area without proper protective equipment, including respiratory protection.[3]
-
Hazards: Flammable liquid and vapor. Irritating fumes and organic acid vapors may develop when the material is exposed to water or open flame.[3]
Accidental Release Measures
-
Personal Precautions: Eliminate all possible sources of ignition. Evacuate unnecessary personnel.[3]
-
Protective Equipment: Equip cleanup crew with proper protection.[3]
-
Environmental Precautions: Prevent entry to sewers and public waters.[3]
-
Containment and Cleaning: Contain any spills with dikes or absorbents. Clean up spills as soon as possible, using an absorbent material to collect it. Use only non-sparking tools for cleanup.[1]
Conclusion
This compound is a valuable reagent for chemical synthesis, but its hazardous properties necessitate careful handling and adherence to strict safety protocols. This guide provides a comprehensive overview for researchers and professionals, enabling its safe and effective use in the laboratory. By understanding its properties and reactivity, scientists can leverage this compound for the development of novel molecules and materials.
References
Spectroscopic Profile of Allyl(chloromethyl)dimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Allyl(chloromethyl)dimethylsilane (CAS No: 33558-75-7), a valuable organosilicon compound. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Table 3: Infrared (IR) Spectroscopy Peak Table
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry (MS) Fragmentation Data
| Mass-to-Charge Ratio (m/z) | Putative Fragment |
| 107 | [M - CH₂Cl]⁺ |
| 93 | [M - C₃H₅]⁺ |
| 81 | Further fragmentation |
| 79 | Further fragmentation |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific experimental parameters for the analysis of this compound were not detailed in the available resources, the following outlines the general methodologies typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are generally recorded on a spectrometer, such as a Bruker WH-90, operating at a specific frequency for ¹H and ¹³C nuclei. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, spectra are often acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are typically recorded on a spectrometer, for instance, a Bruker Tensor 27 FT-IR. For liquid samples like this compound, the analysis can be performed using the neat liquid between salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is usually recorded over the mid-IR range (e.g., 4000-400 cm⁻¹) with a specified number of scans to achieve an adequate signal-to-noise ratio. A background spectrum of the empty cell or ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Reactivity of the Chloromethyl Group in Allyl(chloromethyl)dimethylsilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl(chloromethyl)dimethylsilane is a bifunctional organosilane molecule of significant interest in organic synthesis. Its utility stems from the presence of two distinct reactive centers: a nucleophilic allyl group and an electrophilic chloromethyl group. This guide focuses specifically on the reactivity of the chloromethyl group, a key functional handle that allows for the introduction of the allyldimethylsilylmethyl moiety into a variety of molecular scaffolds. Understanding the factors governing the reactivity of this group is paramount for its effective utilization in the synthesis of complex molecules, including those with potential applications in drug development.
The chloromethyl group in this compound is analogous to a primary alkyl chloride, but its reactivity is modulated by the adjacent silicon atom and the nearby allyl group. This guide will provide a comprehensive overview of the types of reactions the chloromethyl group undergoes, with a particular focus on nucleophilic substitution reactions. We will delve into the mechanistic aspects, present quantitative data from relevant studies, and provide detailed experimental protocols for key transformations.
Core Concepts: Reactivity of the Chloromethyl Group
The primary mode of reaction for the chloromethyl group in this compound is nucleophilic substitution, predominantly following an SN2 mechanism. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom.
Several factors influence the rate and outcome of nucleophilic substitution at this center:
-
Nature of the Nucleophile: Stronger nucleophiles will react more readily. Common nucleophiles include alkoxides, phenoxides, carboxylates, thiolates, amines, and azide ions.
-
Steric Hindrance: While the chloromethyl group is primary and relatively unhindered, the dimethylsilyl group can exert some steric influence. However, compared to more bulky silyl groups, this effect is moderate.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and acetone are typically employed for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.
-
Leaving Group: The chloride ion is a good leaving group, facilitating the substitution reaction.
-
Influence of the Allyl Group: The allyl group, being in proximity to the reaction center, can influence the reactivity. Electronically, the double bond can stabilize the transition state of an SN2 reaction through hyperconjugation.[1][2] This allylic activation is a well-documented phenomenon that leads to enhanced reactivity compared to simple alkyl chlorides.[1][3]
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the hydrosilylation of allyl chloride with chlorodimethylsilane in the presence of a platinum catalyst.
Experimental Protocol: Hydrosilylation of Allyl Chloride
This protocol is adapted from a general procedure for the hydrosilylation of 1-alkenes.[4]
Materials:
-
Chlorodimethylsilane
-
Allyl chloride
-
Hexachloroplatinic acid (H₂PtCl₆) solution in isopropanol
-
Anhydrous toluene (optional, as solvent)
Procedure:
-
To a dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add chlorodimethylsilane.
-
Add a catalytic amount of the hexachloroplatinic acid solution.
-
Slowly add allyl chloride dropwise from the dropping funnel to the stirred solution. The reaction can be exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours until the reaction is complete (monitoring by GC or NMR is recommended to follow the disappearance of the Si-H bond).
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group of this compound readily undergoes substitution with a wide range of nucleophiles, providing a versatile platform for the synthesis of more complex functionalized allylsilanes.
Williamson Ether Synthesis
The reaction with alkoxides or phenoxides provides a straightforward route to the corresponding silyl ethers. This reaction follows the classical Williamson ether synthesis pathway.[5][6]
This is a representative protocol based on the Williamson ether synthesis.[5][6][7]
Materials:
-
This compound
-
An alcohol or phenol (e.g., phenethyl alcohol)
-
A strong base (e.g., sodium hydride (NaH) or potassium hydroxide (KOH))
-
Anhydrous polar aprotic solvent (e.g., THF or DMF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.
-
Cool the solution in an ice bath and carefully add the base portion-wise. If using NaH, evolution of hydrogen gas will be observed. Stir the mixture until the deprotonation is complete.
-
Slowly add this compound to the freshly prepared alkoxide/phenoxide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until completion (monitor by TLC). Gentle heating may be required for less reactive substrates.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Reactions with Amine Nucleophiles
Primary and secondary amines react with this compound to afford the corresponding N-substituted allyldimethylsilylmethylamines.
This protocol is a general procedure for the N-alkylation of amines.
Materials:
-
This compound
-
A primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine or potassium carbonate)
-
A suitable solvent (e.g., acetonitrile or DMF)
Procedure:
-
In a round-bottom flask, dissolve the amine and the base in the solvent.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature or with heating. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, filter off any solid salts.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by distillation or column chromatography to yield the desired aminosilane.
Reactions with Thiol Nucleophiles
Thiolates, generated from thiols and a base, are excellent nucleophiles and react efficiently with this compound to form the corresponding thioethers.
Reactions with Azide Nucleophiles
The chloride can be displaced by an azide ion (e.g., from sodium azide) to produce allyl(azidomethyl)dimethylsilane. This azido-functionalized silane is a useful intermediate for further transformations, such as reduction to the corresponding amine or participation in "click" chemistry reactions.[8]
Grignard Reagent Formation and Subsequent Reactions
The chloromethyl group can be converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate can then be reacted with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to form new carbon-carbon bonds.[9][10]
This protocol is based on general procedures for Grignard reactions.[9][10]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
An aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place the magnesium turnings.
-
Add a small amount of a solution of this compound in the anhydrous solvent. A crystal of iodine may be added to initiate the reaction.
-
Once the reaction has started (as evidenced by bubbling and heat evolution), add the remaining solution of the silane dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution in an ice bath and add a solution of the aldehyde in the same anhydrous solvent dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for a few hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Quantitative Data
Specific kinetic and yield data for nucleophilic substitution reactions of this compound are not extensively reported in the literature. However, data from analogous systems can provide valuable insights into its reactivity.
| Nucleophile/Reaction | Substrate | Product | Yield (%) | Conditions | Reference |
| Phenylmagnesium bromide | Chloro(chloromethyl)dimethylsilane | (Chloromethyl)dimethylphenylsilane | 80-81 | THF, 1,4-dioxane, ZnCl₂·TMEDA (cat.), 23 °C, 2 h | [11] |
| N,N-dichloro-p-toluenesulfonamide | This compound | N-Chloro-N-{2-chloro-3-[(chloromethyl)(dimethyl)silyl]propyl}-4-methylbenzenesulfonamide | 47 | CCl₄/CH₃CN, -10 °C, 3 h | Not available in search results |
| N,N-dichloro-4-chlorobenzenesulfonamide | This compound | 4-Chloro-N-{2-chloro-3-[(chloromethyl)(dimethyl)silyl]propyl}benzenesulfonamide | 32 | CCl₄/CH₃CN, -10 °C, 3 h | Not available in search results |
| p-Cresol | Chloroacetic acid | p-Methylphenoxyacetic acid | - | H₂O, KOH, reflux | [6] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for the chloromethyl group.
Caption: Experimental workflow for Williamson ether synthesis.
Caption: Workflow for Grignard reaction.
Conclusion
The chloromethyl group in this compound is a versatile functional handle that primarily undergoes nucleophilic substitution reactions via an SN2 mechanism. Its reactivity is enhanced by the neighboring allyl group, making it a valuable reagent for introducing the allyldimethylsilylmethyl moiety into a wide array of molecules. This guide has provided an in-depth overview of the synthesis and reactivity of this important building block, complete with representative experimental protocols and visualizations of key chemical transformations. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these principles is essential for the rational design of synthetic routes and the creation of novel molecular architectures.
References
- 1. Effect of Allylic Groups on SN2 Reactivity | Semantic Scholar [semanticscholar.org]
- 2. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. benchchem.com [benchchem.com]
- 8. Facile derivatization of azide ions using click chemistry for their sensitive detection with LC-MS. | Semantic Scholar [semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Organic Syntheses Procedure [orgsyn.org]
Stability of Allyl(chloromethyl)dimethylsilane Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl(chloromethyl)dimethylsilane is a bifunctional organosilane containing both a reactive chloromethyl group and an allyl group attached to a central silicon atom. This guide provides a comprehensive overview of the chemical stability of this compound under both acidic and basic aqueous conditions. Due to the limited availability of specific kinetic data for this compound, this document extrapolates from the known reactivity of chloromethylsilanes and allylsilanes. The primary degradation pathway is expected to be the hydrolysis of the chloromethyl group, a reaction catalyzed by both acids and bases, to yield the corresponding silanol and hydrochloric acid. The allyl-silicon bond is generally more stable but can be susceptible to cleavage under certain acidic conditions. This guide details the anticipated reaction mechanisms, summarizes relevant quantitative data from analogous compounds, and provides detailed experimental protocols for stability assessment.
Introduction
This compound serves as a versatile bifunctional reagent in organic synthesis, enabling the introduction of both an allyl and a chloromethylsilyl moiety. The inherent reactivity of the silicon-chloromethyl bond, however, raises critical questions regarding the compound's stability in various chemical environments, particularly in aqueous acidic and basic media commonly encountered in synthetic and pharmaceutical processes. Understanding the degradation pathways and kinetics is paramount for its effective use, storage, and handling.
This technical guide consolidates the available scientific knowledge on the stability of related organosilanes to provide a robust framework for assessing the stability of this compound.
Predicted Stability Profile
The stability of this compound is primarily dictated by the reactivity of its two key functional groups: the chloromethyl group and the allyl group, both attached to the dimethylsilyl core.
-
Under Neutral Conditions: In a dry, inert atmosphere, this compound is stable when stored in sealed containers. However, in the presence of moisture, slow hydrolysis of the chloromethyl group can occur.
-
Under Acidic Conditions: The hydrolysis of the chloromethyl group is expected to be accelerated. Additionally, the silicon-allyl bond may be susceptible to cleavage in the presence of strong acids.
-
Under Basic Conditions: The hydrolysis of the chloromethyl group is also significantly accelerated. The allyl-silicon bond is generally more resistant to basic conditions compared to acidic conditions.
Reaction Mechanisms and Degradation Pathways
The principal degradation route for this compound in aqueous media is the hydrolysis of the chloromethyl group.
Hydrolysis of the Chloromethyl Group
Chloromethylsilanes are known to be highly susceptible to hydrolysis, a reaction that proceeds via nucleophilic substitution at the silicon center.[1][2] The reaction yields a silanol and hydrochloric acid.[1] The resulting silanol, allyl(hydroxymethyl)dimethylsilane, can then undergo self-condensation to form a disiloxane.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is thought to proceed via protonation of the chlorine atom, making it a better leaving group. A water molecule then acts as a nucleophile, attacking the silicon center.
Base-Catalyzed Hydrolysis:
In basic media, a hydroxide ion directly attacks the electrophilic silicon atom, leading to the displacement of the chloride ion. This process is generally faster than acid-catalyzed hydrolysis.[3]
Cleavage of the Allyl-Silicon Bond
The silicon-allyl bond is generally stable but can be cleaved under specific acidic conditions, often in the presence of a proton source and a nucleophile. This reaction typically proceeds with an electrophilic attack on the double bond of the allyl group.
Quantitative Stability Data (from Analogous Compounds)
The hydrolysis of chloromethylsilanes is generally very rapid. For comparison, the hydrolysis rate constants for various alkoxysilanes, which are typically less reactive than chlorosilanes, are presented below. It is important to note that these rates are highly dependent on the specific reaction conditions such as pH, temperature, and solvent.
| Silane | Condition | Rate Constant (k) | Reference |
| Phenyltrimethoxysilane (PTMS) | THF, K2CO3, excess H2O | 2.87 ± 0.14 x 10⁻⁸ M⁻².³ s⁻¹ | |
| Propyltrimethoxysilane (PrTMS) | THF, K2CO3, excess H2O | 1.26 ± 0.11 x 10⁻⁸ M⁻².¹ s⁻¹ | |
| Methacryloxypropyltrimethoxysilane (MPTMS) | THF, K2CO3, excess H2O | 1.42 ± 0.11 x 10⁻⁸ M⁻¹.⁸ s⁻¹ | |
| Tetraethoxysilane (TEOS) | Acidic medium (<0.003 M HCl) | Activation Energy: 11-16 kcal mol⁻¹ | |
| Tetraethoxysilane (TEOS) | Alkaline medium (0.04 to 3 M NH3) | 0.002 - 0.5 M⁻¹ h⁻¹ |
Table 1: Hydrolysis Rate Constants and Activation Energies for Various Alkoxysilanes.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating method should be employed.[4] This typically involves subjecting the compound to stress conditions (e.g., acidic and basic solutions at various temperatures) and monitoring the decrease in the parent compound and the formation of degradation products over time.
General Experimental Workflow
Protocol 1: Monitoring Hydrolysis by Conductivity
This method is suitable for tracking the rapid hydrolysis of the chloromethyl group by measuring the increase in conductivity due to the formation of hydrochloric acid.[5]
Materials:
-
This compound
-
Deionized water
-
Conductivity meter
-
Magnetic stirrer and stir bar
-
Thermostated water bath
-
Stopwatch
-
Standard hydrochloric acid solution for calibration
Procedure:
-
Calibrate the conductivity meter with standard HCl solutions.
-
Place a known volume of deionized water in a beaker within the thermostated water bath and allow it to equilibrate to the desired temperature.
-
Begin stirring the water at a constant rate.
-
Initiate the reaction by adding a precise amount of this compound to the water and simultaneously start the stopwatch.
-
Record the conductivity at regular time intervals until a stable reading is achieved.
-
The rate of reaction can be determined from the rate of change of conductivity.[5]
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the parent compound and its volatile degradation products.[6][7]
Materials:
-
This compound
-
Acidic and basic buffer solutions
-
Organic solvent for extraction (e.g., heptane, diethyl ether)[8]
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Prepare reaction mixtures by adding a known amount of this compound to the acidic or basic buffer solutions in sealed vials.
-
Incubate the vials at a constant temperature.
-
At predetermined time points, quench the reaction by cooling the vial and neutralizing the solution if necessary.
-
Extract the organic components from the aqueous solution using a suitable solvent.
-
Dry the organic extract over an anhydrous drying agent.
-
Analyze the extract by GC-MS to identify and quantify the remaining this compound and any degradation products.[6]
Protocol 3: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²⁹Si NMR, can be used to monitor the hydrolysis reaction in situ.[9][10][11] ²⁹Si NMR is especially useful for observing the changes in the silicon environment as the chloromethyl group is replaced by a hydroxyl group and subsequently forms siloxane bonds.[12][13]
Materials:
-
This compound
-
Deuterated solvents (e.g., D₂O, acetone-d₆)
-
Acid or base catalyst
-
NMR spectrometer
Procedure:
-
Prepare the reaction mixture directly in an NMR tube by adding the deuterated solvent, catalyst, and a known amount of this compound.
-
Acquire NMR spectra at regular intervals.
-
Monitor the decrease in the signal intensity of the parent compound and the appearance of new signals corresponding to the hydrolysis and condensation products.[11]
-
Integrate the signals to determine the relative concentrations of the different species over time.
Summary and Conclusions
This compound is expected to be unstable in aqueous acidic and basic conditions, primarily due to the rapid hydrolysis of the chloromethyl group. This reaction is catalyzed by both acids and bases and leads to the formation of the corresponding silanol and hydrochloric acid. The resulting silanol can further undergo condensation to form disiloxanes. While the allyl-silicon bond is more robust, it may be susceptible to cleavage under strong acidic conditions.
For applications requiring the use of this compound in aqueous environments, careful control of pH and temperature is crucial. The experimental protocols provided in this guide offer robust methods for quantitatively assessing the stability of this compound and for characterizing its degradation products. Researchers and drug development professionals should perform stability studies under their specific experimental conditions to ensure the integrity and desired reactivity of this compound.
References
- 1. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 2. researchgate.net [researchgate.net]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. [PDF] Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Semantic Scholar [semanticscholar.org]
- 10. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of Allyl(chloromethyl)dimethylsilane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of allyl(chloromethyl)dimethylsilane. Due to the limited availability of precise quantitative data in public literature, this guide synthesizes information from safety data sheets (SDS), general chemical principles, and analogous compounds to offer a robust qualitative assessment. Additionally, a general experimental protocol for determining solubility is provided for researchers requiring precise quantitative measurements.
Core Compound Properties
This compound is an organosilane compound with the chemical formula C₆H₁₃ClSi. It is a flammable liquid and is known to be sensitive to moisture. Its structure, featuring both nonpolar (allyl and dimethyl groups) and polar (chloromethyl and silane) moieties, dictates its solubility behavior.
Data Presentation: Solubility Summary
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is inferred from its chemical structure and available safety data sheets.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale / Notes |
| Hydrocarbons | Hexane, Heptane, Toluene, Xylene | Miscible / Soluble | The nonpolar allyl and dimethyl groups of the silane will have strong van der Waals interactions with nonpolar hydrocarbon solvents, following the "like dissolves like" principle.[1][2] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible / Soluble | Ethers are relatively nonpolar and are generally good solvents for organosilanes. |
| Esters | Ethyl acetate | Soluble | Ethyl acetate has intermediate polarity and is expected to be a good solvent for this compound. |
| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that is generally effective at dissolving a wide range of organic compounds, including silanes.[1] |
| Alcohols | Methanol, Ethanol | Sparingly Soluble to Soluble | While the silicon and chloro groups can interact with the hydroxyl group of alcohols, the nonpolar character of the rest of the molecule may limit miscibility, especially with lower-chain alcohols. The reactivity of the chlorosilane with alcohols should also be considered. |
| Halogenated Solvents | Dichloromethane, Chloroform | Miscible / Soluble | These solvents have polarities that are compatible with the overall polarity of this compound. |
| Aqueous Solvents | Water | Insoluble | Safety data sheets explicitly state that this compound is insoluble in water.[3] This is due to the nonpolar nature of the bulk of the molecule and its reactivity with water. |
Experimental Protocol: Determination of Qualitative and Quantitative Solubility
For researchers requiring precise solubility data, the following general experimental protocol can be adapted.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of appropriate purity
-
Calibrated volumetric flasks and pipettes
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with airtight caps
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Filter the collected supernatant through a syringe filter to remove any suspended micro-droplets.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method being used.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated analytical instrument (e.g., GC-FID).
-
Construct a calibration curve from the data obtained from the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Mandatory Visualization: Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: Logical workflow for solubility assessment of a chemical compound.
References
Allyl(chloromethyl)dimethylsilane: A Versatile Reagent in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl(chloromethyl)dimethylsilane [(CH₂=CHCH₂) (CH₃)₂SiCH₂Cl] is a bifunctional organosilane reagent that has emerged as a valuable tool in organic synthesis. Its unique structure, possessing both a nucleophilic allyl group and an electrophilic chloromethyl group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the key applications of this compound, including its use in the formation of carbon-carbon and carbon-heteroatom bonds, as a versatile silylating agent, and as a precursor for the synthesis of more complex organosilicon compounds. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.
Introduction
Organosilicon compounds have become indispensable in contemporary organic chemistry, finding applications in areas ranging from protecting group chemistry to the construction of complex molecular architectures. This compound is a commercially available reagent that offers two distinct reactive sites, enabling sequential or tandem reactions. The allyl group can participate in reactions with electrophiles, often catalyzed by Lewis acids in transformations such as the Hosomi-Sakurai reaction. Concurrently, the chloromethyl group is susceptible to nucleophilic attack, providing a handle for the introduction of a wide variety of functional groups. This dual reactivity makes it a powerful building block for the synthesis of functionalized silanes and as a linchpin in multi-step synthetic sequences.
Applications in Carbon-Carbon Bond Formation
This compound serves as a versatile precursor for the formation of new carbon-carbon bonds through reactions involving either the allyl or the chloromethyl moiety.
Reactions with Organometallic Reagents
The chloromethyl group of this compound readily reacts with organometallic reagents, such as Grignard and organolithium reagents, to form new carbon-silicon and carbon-carbon bonds. This provides a straightforward method for the synthesis of more complex tetraorganosilanes.
Table 1: Reaction of Chloromethyl-Containing Silanes with Grignard Reagents
| Silane | Grignard Reagent | Catalyst (mol%) | Solvent | Time (h) | Product | Yield (%) | Purity (%) |
| Chloro(chloromethyl)dimethylsilane | Phenylmagnesium bromide | ZnCl₂(TMEDA) (1) | 1,4-Dioxane | 2 | (Chloromethyl)dimethylphenylsilane | 80-81 | >99 |
Experimental Protocol: Synthesis of (Chloromethyl)dimethylphenylsilane
-
Apparatus: A flame-dried 1-L, three-necked, round-bottomed flask is equipped with a 500-mL pressure-equalizing dropping funnel fitted with a septum, a magnetic stir bar, and an argon inlet.
-
Reagents:
-
Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol, 1 mol%)
-
1,4-Dioxane (240 mL)
-
Chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol)
-
Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol, 1.2 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
-
Procedure:
-
The flask is charged with dichloro(N,N,N',N'-tetramethylethylenediamine)zinc and purged with argon.
-
1,4-Dioxane is added, followed by chloro(chloromethyl)dimethylsilane via the dropping funnel. The mixture is cooled in an ice/water bath.
-
Phenylmagnesium bromide solution is added dropwise over 30 minutes, maintaining the temperature in the ice/water bath. A gentle exothermic reaction occurs with the formation of white salts.
-
After the addition is complete, the mixture is allowed to warm to ambient temperature and stirred for an additional 2 hours.
-
The reaction mixture is poured into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution.
-
The mixture is transferred to a separatory funnel, and the organic phase is separated. The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by vacuum distillation to afford (chloromethyl)dimethylphenylsilane as a clear, colorless liquid.
-
Note: This protocol for a similar chloromethylsilane can be adapted for this compound.
Lewis Acid-Catalyzed Reactions: The Hosomi-Sakurai Allylation
The allyl group of this compound can act as a nucleophile in the presence of a Lewis acid, reacting with various electrophiles such as aldehydes and ketones. This reaction, known as the Hosomi-Sakurai reaction, is a powerful tool for the stereoselective synthesis of homoallylic alcohols.
The generally accepted mechanism involves the activation of the electrophile (in this case, an aldehyde) by the Lewis acid. The double bond of the allylsilane then attacks the activated carbonyl carbon, leading to the formation of a β-silyl-stabilized carbocation intermediate. Subsequent elimination of the silyl group yields the homoallylic alcohol.
Figure 1: Generalized mechanism of the Hosomi-Sakurai reaction.
General Experimental Protocol for Hosomi-Sakurai Reaction:
-
To a solution of the aldehyde (1.0 equiv) and this compound (1.2 equiv) in a dry, inert solvent such as dichloromethane at -78 °C under an inert atmosphere, a Lewis acid (e.g., TiCl₄, BF₃·OEt₂, 1.1 equiv) is added dropwise.
-
The reaction mixture is stirred at low temperature until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to afford the corresponding homoallylic alcohol.
Note: Specific reaction conditions and yields will vary depending on the substrate and Lewis acid used.
Silylation and Protecting Group Chemistry
The silicon-chlorine bond in the parent allyl(chloro)dimethylsilane, a related compound, is readily cleaved by nucleophiles, making it a useful silylating agent. This compound can be converted to the corresponding chlorosilane, which can then be used for the protection of alcohols and other functional groups. The allyl group can be subsequently removed under mild conditions, making the allyldimethylsilyl group a valuable protecting group in multi-step synthesis.
General Experimental Protocol for O-Silylation:
-
To a solution of the alcohol (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) in a dry, aprotic solvent (e.g., dichloromethane, THF) at 0 °C, allyl(chloro)dimethylsilane (1.2 equiv) is added dropwise.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product can be purified by column chromatography.
Intramolecular Rearrangements and Cyclizations
Under the influence of Lewis acids, allyl(chloromethyl)diorganosilanes can undergo intramolecular rearrangement reactions to form cyclic or acyclic products. These transformations often proceed through cationic intermediates and can be highly dependent on the reaction conditions and the substitution pattern of the silane.
For instance, allyl(chloromethyl)diorganosilanes have been shown to undergo an aluminum chloride-catalyzed allyl rearrangement with allylic inversion to produce (3-butenyl)diorganochlorosilanes.
Figure 2: Lewis acid-catalyzed intramolecular rearrangement.
This reactivity can be harnessed for the synthesis of more complex cyclic structures, demonstrating the utility of this compound as a precursor to functionalized carbocycles and heterocycles.
Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis. Its bifunctional nature allows for a wide array of transformations, including carbon-carbon bond formation, silylation, and the construction of complex molecular frameworks through intramolecular rearrangements. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the broader application of this powerful synthetic tool by researchers in academia and industry. Further exploration of its reactivity is expected to uncover new and innovative synthetic methodologies, solidifying its place in the modern synthetic chemist's toolbox.
An In-depth Technical Guide to Organosilicon Compounds Containing Allyl Groups
For Researchers, Scientists, and Drug Development Professionals
Organosilicon compounds featuring allyl groups, commonly known as allylsilanes, are versatile and powerful reagents in modern organic synthesis. Their unique reactivity, stability, and ease of handling have made them indispensable tools for the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the synthesis, properties, and key applications of these compounds, with a focus on practical experimental details and mechanistic insights.
Core Properties of Allyltrimethylsilane
Allyltrimethylsilane is a foundational and widely utilized allylsilane. Its physical and chemical properties are crucial for its application in various synthetic transformations.[1][2][3][4]
| Property | Value | Reference |
| Molecular Formula | C6H14Si | [2][3] |
| Molecular Weight | 114.26 g/mol | [2][5] |
| Boiling Point | 84-88 °C | [1][2] |
| Density | 0.719 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.407 | [2] |
| Appearance | Colorless liquid | [1][3] |
| Solubility | Insoluble in water; soluble in organic solvents | [4] |
Key Synthetic Methodologies
The synthesis of organosilicon compounds containing allyl groups can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Grignard Reaction
A common and straightforward method for the synthesis of simple allylsilanes involves the reaction of a chlorosilane with an allyl Grignard reagent.[6]
Experimental Protocol: Synthesis of Allyltrimethylsilane [6]
-
To a reaction vessel containing magnesium foil (25 g, 1.028 mol) and aluminum foil (6.9 g, 0.257 mol) is added 300 g of divinyl ether as the solvent.
-
A mixture of allyl chloride (89.3 g, 1.168 mol) and trimethylchlorosilane (152.2 g, 1.401 mol) is added dropwise to the reaction vessel.
-
The temperature is maintained at 50 ± 5 °C during the addition.
-
After the addition is complete, the mixture is heated to reflux and maintained for 5 hours.
-
Following the reaction, the mixture is filtered.
-
The filtrate is purified by atmospheric distillation to yield allyltrimethylsilane.
Nickel-Catalyzed Cross-Coupling of Allyl Alcohols
A nickel-catalyzed cross-coupling reaction provides a versatile route to a variety of allylsilanes from readily available allyl alcohols and silylzinc reagents.[7][8] This method is notable for its high regioselectivity and tolerance of various functional groups.[7][8]
Experimental Protocol: NiCl2(PMe3)2-Catalyzed Synthesis of Allylsilanes [7]
-
Preparation of the Silylzinc Reagent: A solution of the corresponding chlorosilane in THF is treated with zinc chloride and a reducing agent to generate the silylzinc reagent (e.g., PhMe2SiZnCl, Ph2MeSiZnCl, or Ph3SiZnCl).
-
Cross-Coupling Reaction:
-
To a solution of the allyl alcohol (1.0 equiv) in toluene is added the silylzinc reagent (1.5 equiv).
-
The catalyst, NiCl2(PMe3)2 (5 mol %), is then added to the mixture.
-
The reaction is stirred at room temperature until completion, monitored by TLC or GC-MS.
-
The reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Copper-Catalyzed Hydrosilylation of 1,3-Dienes
The copper-catalyzed hydrosilylation of 1,3-dienes offers an atom-economical pathway to allylsilanes. The regioselectivity of this reaction can be controlled by the choice of the copper catalyst and ligand system, providing either 1,2- or 1,4-hydrosilylation products.[9][10]
Experimental Protocol: Copper-Catalyzed 1,4-Hydrosilylation of a 1,3-Diene [9]
-
In an oven-dried 10-mL Schlenk tube equipped with a stir bar, add Cu(acac)2 (0.02 mmol, 6.4 mg) and dcype (dicyclohexylphosphinoethane) (0.02 mmol).
-
Add 0.3 mL of dry diethyl ether and diphenylsilane (0.4 mmol, 73.7 mg) to the tube.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the 1,3-diene (0.2 mmol) and wash the inner wall of the Schlenk tube with 0.2 mL of dry diethyl ether.
-
Stir the reaction mixture for 20 hours at 60 °C in an oil bath.
-
After completion, add ethyl acetate and filter to remove the precipitate.
-
Concentrate the resulting solution and purify the crude product by column chromatography.
Key Reactions and Mechanistic Pathways
Allylsilanes are renowned for their participation in a variety of carbon-carbon bond-forming reactions, most notably the Hosomi-Sakurai reaction. Their utility has been further expanded through the development of photoredox-catalyzed transformations.
The Hosomi-Sakurai Reaction
-
Dissolve the aldehyde (2.90 mmol, 1.0 equiv) in dichloromethane (29.0 mL) in a flask under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add titanium tetrachloride (TiCl4) (1.0 equiv) to the solution and stir the resulting mixture at -78 °C for 5 minutes.
-
Add allyltrimethylsilane (1.50 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for an additional 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Separate the phases and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry them over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.
-
Purify the resulting residue by flash column chromatography to obtain the desired homoallylic alcohol.
Hosomi-Sakurai Reaction Mechanism
Caption: Mechanism of the Hosomi-Sakurai reaction.
Photoredox-Catalyzed Allylation
Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical species, and allylsilanes have proven to be excellent precursors for allyl radicals.[15] These reactions often proceed under neutral conditions and exhibit high functional group tolerance.[15][16]
Experimental Protocol: Photoredox-Catalyzed α-Allylation of an α-Bromocarbonyl Compound [16]
-
In a reaction vial, combine the α-bromocarbonyl compound (1.0 equiv), allyltrimethylsilane (2.0 equiv), and the photoredox catalyst (e.g., Ru(bpy)3Cl2·6H2O, 1-2 mol %).
-
Dissolve the solids in a suitable degassed solvent (e.g., acetonitrile or DMF).
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Photoredox Catalytic Cycle for Allylation
Caption: A plausible photoredox catalytic cycle for allylation.
Applications in Drug Development and Complex Molecule Synthesis
The introduction of allyl groups is a critical step in the synthesis of numerous natural products and pharmaceutically active compounds. Allylsilanes provide a reliable and often stereoselective method for achieving this transformation. The resulting homoallylic alcohols and amines are versatile intermediates that can be further elaborated into complex molecular scaffolds.
The stability and selective reactivity of allylsilanes make them compatible with a wide range of functional groups, allowing for their use in late-stage functionalization during the synthesis of drug candidates. Furthermore, the development of catalytic and enantioselective methods for allylsilane reactions has significantly enhanced their utility in the preparation of chiral molecules, a crucial aspect of modern drug design.
Conclusion
Organosilicon compounds containing allyl groups are a cornerstone of modern synthetic organic chemistry. Their predictable reactivity, coupled with the development of robust and selective synthetic methods, has established them as invaluable reagents for researchers, scientists, and professionals in drug development. The detailed protocols and mechanistic understanding presented in this guide are intended to facilitate the effective application of these versatile compounds in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. 烯丙基三甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. Allyltrimethylsilane | C6H14Si | CID 69808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Allyltrimethylsilane synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Allylsilanes via Nickel-Catalyzed Cross-Coupling of Silicon Nucleophiles with Allyl Alcohols [organic-chemistry.org]
- 9. Synthesis of Structurally Diverse Allylsilanes via Copper-Catalyzed Regiodivergent Hydrosilylation of 1,3-Dienes [organic-chemistry.org]
- 10. Copper-Catalyzed Markovnikov Selective 3,4-Hydrosilylation of 2-Substituted 1,3-Dienes [organic-chemistry.org]
- 11. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 13. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 14. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Silylation of Alcohols using Allyl-Functionalized Silanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecule construction by preventing unwanted side reactions. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and versatile cleavage conditions. The choice of substituents on the silicon atom allows for fine-tuning of the group's steric bulk and electronic properties, which in turn dictates its stability and the conditions required for its removal.
The allyl(dimethyl)silyl group is of particular interest as it offers an orthogonal deprotection strategy. While stable to many conditions used to cleave other silyl ethers (e.g., fluoride ions for tert-butyldimethylsilyl ethers), the allyl group can be selectively cleaved under mild conditions using palladium catalysis. This allows for the selective deprotection of one alcohol in the presence of others protected with different silyl groups.
This document provides a detailed protocol for the protection of alcohols using allyldimethylsilyl chloride , a standard reagent for introducing the allyl(dimethyl)silyl protecting group. Additionally, it clarifies the reactivity of the related but distinct reagent, Allyl(chloromethyl)dimethylsilane , and provides a protocol for its likely reaction with alcohols.
Clarification on Reagent Reactivity: Allyldimethylsilyl Chloride vs. This compound
It is critical to distinguish between two similarly named reagents. The standard procedure for forming a silyl ether involves the reaction of an alcohol with a silyl halide.
-
Allyldimethylsilyl Chloride (CH₂=CHCH₂)(CH₃)₂SiCl): This is the appropriate reagent for the direct silylation of an alcohol to form an allyl(dimethyl)silyl ether. The silicon atom is directly bonded to a chlorine atom, which is a good leaving group, making the silicon center electrophilic and reactive towards the nucleophilic alcohol.
-
This compound (CH₂=CHCH₂)(CH₃)₂SiCH₂Cl): In this molecule, the chlorine atom is part of a chloromethyl group attached to silicon (a Si-C bond). The Si-C bond is non-polar and strong, and the chlorine is not a leaving group from the silicon atom. Therefore, this reagent does not typically act as a silylating agent to form silyl ethers (R-O-SiR'₃). Instead, its reactivity is centered on the chloromethyl group, which can act as an alkylating agent for a deprotonated alcohol (an alkoxide) to form an allyl(dimethyl)silylmethyl ether (R-O-CH₂-SiR'₃). This reaction requires a strong base to first generate the alkoxide.[1]
Given the user's interest in a "silylation protocol," the following sections will focus on the standard procedure using allyldimethylsilyl chloride . A protocol for the use of this compound as an alkylating agent is also provided for completeness.
Protocol 1: Silylation of Alcohols using Allyldimethylsilyl Chloride
This protocol describes a general and reliable method for the protection of primary and secondary alcohols as their allyl(dimethyl)silyl ethers. The reaction uses imidazole as a base, which also acts as a catalyst.[2]
Experimental Workflow
Caption: Workflow for the protection of alcohols as allyl(dimethyl)silyl ethers.
Materials:
-
Alcohol (1.0 eq)
-
Allyldimethylsilyl chloride (1.1 - 1.2 eq)
-
Imidazole (2.2 - 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, needles, ice bath, and standard glassware for work-up and purification.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and imidazole (2.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.2-0.5 M concentration with respect to the alcohol).
-
Cool the resulting solution to 0 °C using an ice bath.
-
Slowly add allyldimethylsilyl chloride (1.1 eq) dropwise to the stirred solution via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Once complete, carefully pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and imidazole hydrochloride.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure allyl(dimethyl)silyl ether.
Quantitative Data Summary
The following table summarizes typical yields for the silylation of various alcohol types using a standard silyl chloride protocol.
| Substrate (Alcohol Type) | Reagent | Base | Solvent | Time (h) | Yield (%) |
| Primary Aliphatic Alcohol | Allyldimethylsilyl Chloride | Imidazole | DMF | 2-4 | >95 |
| Secondary Aliphatic Alcohol | Allyldimethylsilyl Chloride | Imidazole | DMF | 4-12 | 85-95 |
| Primary Benzylic Alcohol | Allyldimethylsilyl Chloride | Imidazole | DMF | 1-3 | >95 |
| Phenol | Allyldimethylsilyl Chloride | Pyridine | DCM | 6-18 | 80-90 |
| Tertiary Aliphatic Alcohol | Allyldimethylsilyl triflate | 2,6-Lutidine | DCM | 12-24 | 60-80 |
Note: Data are representative and actual results may vary based on substrate, specific conditions, and scale.
Protocol 2: Deprotection of Allyl(dimethyl)silyl Ethers via Palladium Catalysis
This protocol leverages the unique reactivity of the allyl group for selective cleavage, leaving other protecting groups (including other silyl ethers) intact.
Logical Diagram of the Protection-Deprotection Strategy
Caption: Orthogonal strategy using an allyl-based silyl protecting group.
Materials:
-
Allyl(dimethyl)silyl ether (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
N,N'-Dimethylbarbituric acid (NDMBA) or other allyl scavenger (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the allyl(dimethyl)silyl ether (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add the allyl scavenger, such as N,N'-dimethylbarbituric acid (2.0 eq).
-
To this stirred solution, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), in one portion. The mixture may turn yellow.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter it through a short pad of Celite or silica gel to remove the palladium catalyst and scavenger byproducts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Protocol 3: Reaction of Alcohols with this compound
This protocol describes the formation of an allyl(dimethyl)silylmethyl ether via alkylation of an alkoxide. This is not a silylation reaction. A strong base is required.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
This compound (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the alcohol (1.0 eq) in anhydrous THF to the NaH suspension. (Caution: Hydrogen gas is evolved).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium alkoxide.
-
Re-cool the mixture to 0 °C and add a solution of this compound (1.2 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC). Gentle heating may be required for less reactive alcohols.
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the allyl(dimethyl)silylmethyl ether.
References
Application Notes and Protocols for Allyl(chloromethyl)dimethylsilane as a Hydroxyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in drug development and materials science, the strategic use of protecting groups is fundamental to achieving desired molecular architectures. The hydroxyl group, being ubiquitous and reactive, often requires temporary masking to prevent unwanted side reactions. Allyl(chloromethyl)dimethylsilane (ACMS) emerges as a versatile reagent for the protection of hydroxyl functionalities. The resulting allyl(dimethyl)silyl ether offers a unique combination of stability and selective deprotection pathways, making it a valuable tool in the synthetic chemist's arsenal.
The ACMS protecting group is characterized by its robustness under various reaction conditions, yet it can be cleaved under specific and mild conditions, offering orthogonality with other protecting groups. The presence of the allyl group provides a handle for palladium-catalyzed deprotection, while the silicon-oxygen bond is susceptible to fluoride-mediated cleavage. This dual reactivity allows for flexible deprotection strategies tailored to the synthetic context.
Data Presentation
Due to the limited specific literature on this compound for hydroxyl protection, the following table summarizes typical conditions and expected yields based on analogous silylation and deallylation reactions. These values should be considered as a general guideline for optimization.
| Substrate | Protection Conditions | Typical Yield (%) | Deprotection Method | Deprotection Conditions | Typical Yield (%) |
| Primary Alcohol | ACMS-Cl (1.2 eq), Imidazole (2.5 eq), DMF, 0 °C to rt, 2-4 h | 90-95 | TBAF (1.2 eq) | THF, 0 °C to rt, 1-3 h | 90-98 |
| Secondary Alcohol | ACMS-Cl (1.5 eq), Imidazole (3.0 eq), DMF, rt, 4-8 h | 85-92 | Pd(PPh₃)₄ (0.05 eq), N,N'-Dimethylbarbituric acid (2.0 eq) | DCM, rt, 2-6 h | 88-95 |
| Phenol | ACMS-Cl (1.2 eq), Triethylamine (1.5 eq), DCM, 0 °C to rt, 1-3 h | 92-97 | HF-Pyridine | THF, 0 °C | 85-93 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound
This protocol describes a general procedure for the formation of an allyl(dimethyl)silyl ether from a primary alcohol.
Materials:
-
Primary alcohol
-
This compound (ACMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and imidazole (2.5 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove excess imidazole and any acidic byproducts.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure allyl(dimethyl)silyl ether.
Protocol 2: Deprotection of an Allyl(dimethyl)silyl Ether using Fluoride
This protocol outlines the cleavage of the silyl ether using a fluoride source, a standard method for deprotecting silyl ethers.[1]
Materials:
-
Allyl(dimethyl)silyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the allyl(dimethyl)silyl-protected alcohol (1.0 eq) in THF in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add the TBAF solution (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude alcohol by flash column chromatography if necessary.
Protocol 3: Deprotection of an Allyl(dimethyl)silyl Ether via Palladium Catalysis
This protocol describes the cleavage of the allyl group using a palladium catalyst, leaving the silyl ether intact until a subsequent fluoride-mediated deprotection if desired.
Materials:
-
Allyl(dimethyl)silyl-protected alcohol
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
N,N'-Dimethylbarbituric acid (as an allyl scavenger)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the allyl(dimethyl)silyl-protected alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere, add N,N'-dimethylbarbituric acid (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the catalyst.
-
The resulting product will be the dimethylsilyl ether, which can be isolated or directly subjected to fluoride-mediated deprotection as described in Protocol 2 to yield the free alcohol.
Visualizations
Caption: Workflow for the protection of alcohols with ACMS and subsequent deprotection pathways.
References
Synthesis of Organosilicon Polymers with Allyl(chloromethyl)dimethylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl(chloromethyl)dimethylsilane is a versatile organosilicon monomer that holds significant potential in the synthesis of functional polymers. Its unique bifunctional nature, featuring both a reactive allyl group and a chloromethyl group, allows for various polymerization strategies and subsequent post-polymerization modifications. This document provides an overview of potential synthetic routes for preparing organosilicon polymers from this compound, including detailed, generalized experimental protocols for hydrosilylation, and cationic polymerization. The information presented here is intended to serve as a foundational guide for researchers in the development of novel organosilicon materials for a range of applications, including drug delivery systems and advanced materials.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₃ClSi |
| Molecular Weight | 148.70 g/mol |
| Boiling Point | 111-113 °C |
| Density | 0.891 g/mL at 25 °C |
| Refractive Index | n20/D 1.427 |
Polymerization Strategies
The dual functionality of this compound opens up several avenues for polymerization. The allyl group can readily participate in hydrosilylation reactions, a common and efficient method for forming silicon-carbon bonds. The chloromethyl group, on the other hand, can be a site for nucleophilic substitution or potentially initiate cationic polymerization.
Hydrosilylation Polymerization
Hydrosilylation is a widely used method for the synthesis of polysiloxanes and polycarbosilanes.[1][2] This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the allyl group of this compound, typically catalyzed by a platinum complex.[1][3] By using a monomer with at least two Si-H groups, a polymer can be formed.
Reaction Scheme:
A general representation of the hydrosilylation polymerization of this compound with a dihydridosilane is shown below.
Caption: Hydrosilylation polymerization of this compound.
Experimental Protocol: Generalized Procedure for Hydrosilylation Polymerization
This protocol is a generalized procedure based on common practices for hydrosilylation reactions involving allyl-functionalized silanes and hydridosiloxanes.
Materials:
-
This compound
-
1,1,3,3-Tetramethyldisiloxane (or other suitable di-hydridosilane/siloxane)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene
-
Anhydrous toluene (solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is used as the reaction vessel.
-
Reagent Charging: The flask is charged with this compound and anhydrous toluene under an inert atmosphere.
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst solution is added to the stirred solution via syringe.
-
Addition of Hydridosilane: 1,1,3,3-Tetramethyldisiloxane is dissolved in anhydrous toluene and added dropwise to the reaction mixture from the dropping funnel.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for a designated time (e.g., 12-24 hours) under an inert atmosphere. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting polymer can be purified by precipitation in a non-solvent such as methanol, followed by drying in a vacuum oven.
Quantitative Data for a Representative Hydrosilylation Polymerization:
| Parameter | Value | Reference |
| Monomer 1 | This compound | N/A |
| Monomer 2 | 1,1,3,3-Tetramethyldisiloxane | N/A |
| Molar Ratio (Monomer 1:Monomer 2) | 1:1 | N/A |
| Catalyst | Karstedt's Catalyst | [3] |
| Catalyst Loading | 10-20 ppm Pt | [3] |
| Solvent | Toluene | [3] |
| Temperature | 80 °C | [3] |
| Reaction Time | 24 hours | N/A |
Cationic Polymerization
The allyl group in this compound can also potentially undergo cationic polymerization, which is a common method for polymerizing alkenes with electron-donating groups.[4] The initiation of cationic polymerization can be achieved using a variety of initiators, including protic acids and Lewis acids with a co-initiator.[4] The chloromethyl group's reactivity under cationic conditions would need to be considered, as it could potentially lead to side reactions.
Workflow for Cationic Polymerization:
Caption: General workflow for cationic polymerization.
Experimental Protocol: Generalized Procedure for Cationic Polymerization
This protocol is a generalized procedure based on common practices for the cationic polymerization of vinyl monomers.
Materials:
-
This compound (rigorously purified)
-
Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Co-initiator (e.g., trace amount of water or an alcohol)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Hexane)
-
Inert gas (Argon or Nitrogen)
-
Quenching agent (e.g., Methanol)
Procedure:
-
Monomer and Solvent Purification: The monomer and solvent must be rigorously dried and purified to remove any impurities that could terminate the polymerization.
-
Reactor Setup: A flame-dried, Schlenk flask equipped with a magnetic stirrer and a rubber septum is used as the reaction vessel, under an inert atmosphere.
-
Reaction Mixture Preparation: The purified monomer and anhydrous solvent are added to the reaction flask via syringe. The solution is cooled to the desired reaction temperature (e.g., -78 °C to 0 °C).
-
Initiation: The Lewis acid initiator is added to the stirred monomer solution via syringe. If a co-initiator is required, it is introduced in a controlled manner.
-
Polymerization: The reaction is allowed to proceed for a specific time, during which the viscosity of the solution will typically increase.
-
Termination: The polymerization is terminated by adding a quenching agent, such as methanol.
-
Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Representative Conditions for Cationic Polymerization:
| Parameter | Value | Reference |
| Monomer | This compound | N/A |
| Initiator | BF₃·OEt₂ | [5] |
| Co-initiator | Water or Alcohol | [5] |
| Solvent | Dichloromethane or Hexane | [5] |
| Temperature | -78 °C to 0 °C | [5] |
| Reaction Time | 1-4 hours | N/A |
Characterization of Organosilicon Polymers
The synthesized polymers should be thoroughly characterized to determine their molecular weight, molecular weight distribution, and chemical structure.
Common Characterization Techniques:
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Confirmation of polymer structure, end-group analysis, and copolymer composition |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and monitoring of reaction progress |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm) |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature |
Signaling Pathway Diagram (Hypothetical)
The chloromethyl group on the polymer backbone can be used to attach various functional molecules, such as targeting ligands or therapeutic agents for drug delivery applications. The following diagram illustrates a hypothetical signaling pathway that could be influenced by a drug delivered by such a polymer conjugate.
Caption: Hypothetical signaling pathway modulation by a drug-polymer conjugate.
Conclusion
This compound is a promising monomer for the synthesis of functional organosilicon polymers. The protocols outlined in this document provide a starting point for researchers to explore the polymerization of this monomer via hydrosilylation and cationic routes. Further optimization of reaction conditions and exploration of other polymerization techniques, such as radical or anionic polymerization, could lead to the development of novel materials with tailored properties for advanced applications in various scientific and industrial fields. It is important to note that the provided protocols are generalized and may require optimization for specific experimental setups and desired polymer characteristics.
References
Application Notes and Protocols for the Grignard Reaction with Allyl(chloromethyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation and synthetic applications of the Grignard reagent derived from allyl(chloromethyl)dimethylsilane, referred to as (allyldimethylsilyl)methylmagnesium chloride. This versatile reagent serves as a powerful tool in organic synthesis for the formation of new carbon-carbon bonds, enabling access to a variety of functionalized organosilanes.
Introduction
The Grignard reagent, (allyldimethylsilyl)methylmagnesium chloride, is prepared by the reaction of this compound with magnesium metal in an ethereal solvent.[1] This organometallic compound combines the reactivity of a Grignard reagent with the unique properties of an organosilane, making it a valuable building block in the synthesis of complex molecules. The reagent acts as a nucleophilic methylene equivalent, allowing for the introduction of the allyldimethylsilylmethyl group into a wide range of electrophilic substrates.
Applications in Organic Synthesis
The primary application of (allyldimethylsilyl)methylmagnesium chloride is its reaction with carbonyl compounds and other electrophiles to form new carbon-carbon bonds.[2] This reactivity allows for the synthesis of functionalized homoallylic alcohols and other valuable intermediates.
Reaction with Aldehydes and Ketones
(Allyldimethylsilyl)methylmagnesium chloride readily reacts with aldehydes and ketones in a nucleophilic addition to the carbonyl group. This reaction, followed by an acidic workup, yields secondary and tertiary alcohols, respectively.[2] The resulting products contain the allyldimethylsilylmethyl moiety, which can be further functionalized. For instance, the reaction with cyclohexanone provides 1-((allyldimethylsilyl)methyl)cyclohexan-1-ol. A similar reaction with an aldehyde will furnish a secondary alcohol.
Reaction with Esters
The reaction of (allyldimethylsilyl)methylmagnesium chloride with esters results in the formation of tertiary alcohols. This transformation proceeds through a double addition of the Grignard reagent to the ester carbonyl. The initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second nucleophilic addition by another equivalent of the Grignard reagent.[2]
Representative Quantitative Data
While specific quantitative data for a broad range of reactions involving (allyldimethylsilyl)methylmagnesium chloride is not extensively documented in readily available literature, the following table provides representative data based on analogous reactions with similar silylmethyl Grignard reagents and general Grignard reactivity. These values should be considered as illustrative examples for reaction optimization.
| Electrophile | Product | Molar Ratio (Grignard:Electrophile) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Benzaldehyde | 1-phenyl-2-(allyldimethylsilyl)ethanol | 1.2 : 1 | THF | 0 to rt | 2 | ~85 |
| Cyclohexanone | 1-((allyldimethylsilyl)methyl)cyclohexan-1-ol | 1.2 : 1 | THF | 0 to rt | 3 | ~90 |
| Ethyl Acetate | 2-methyl-3-(allyldimethylsilyl)propan-2-ol | 2.2 : 1 | THF | 0 to rt | 4 | ~80 |
Experimental Protocols
Materials and Methods: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use. This compound should be distilled before use. Magnesium turnings should be activated prior to use, for example, by stirring without solvent under nitrogen or with a small amount of iodine.
Protocol 1: Preparation of (Allyldimethylsilyl)methylmagnesium Chloride
This protocol is adapted from established procedures for the synthesis of silylmethyl Grignard reagents.[3]
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
The apparatus is thoroughly flushed with nitrogen.
-
A small crystal of iodine can be added to initiate the reaction.
-
Anhydrous diethyl ether or THF is added to cover the magnesium.
-
A solution of this compound (1.0 eq) in the same anhydrous solvent is added dropwise from the dropping funnel.
-
The rate of addition should be controlled to maintain a gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The resulting greyish solution of (allyldimethylsilyl)methylmagnesium chloride is used directly in the subsequent reactions.
Protocol 2: Reaction with a Ketone (e.g., Cyclohexanone)
Procedure:
-
The freshly prepared solution of (allyldimethylsilyl)methylmagnesium chloride (1.2 eq) is cooled to 0 °C in an ice bath.
-
A solution of cyclohexanone (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, 1-((allyldimethylsilyl)methyl)cyclohexan-1-ol, can be purified by column chromatography on silica gel.
Protocol 3: Reaction with an Ester (e.g., Ethyl Acetate)
Procedure:
-
A solution of ethyl acetate (1.0 eq) in anhydrous THF is added dropwise to a stirred solution of (allyldimethylsilyl)methylmagnesium chloride (2.2 eq) at 0 °C.
-
Following the addition, the reaction mixture is allowed to warm to room temperature and is stirred for 3-4 hours.
-
The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
The product is extracted into diethyl ether, and the combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting tertiary alcohol, 2-methyl-3-(allyldimethylsilyl)propan-2-ol, can be purified by distillation or column chromatography.
Visualizations
Caption: Formation of the Grignard Reagent.
Caption: General Experimental Workflow.
Caption: Reaction with Aldehydes and Ketones.
Caption: Reaction with Esters.
References
Application Notes and Protocols for Hydrosilylation Reactions Involving Allyl(chloromethyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility and experimental procedures for the hydrosilylation of allyl(chloromethyl)dimethylsilane. This reaction is a versatile method for introducing the chloromethyl-functionalized dimethylsilylpropyl group into a variety of molecules, enabling the synthesis of novel materials and intermediates with applications in materials science and drug development.
Introduction to Hydrosilylation of this compound
Hydrosilylation is a cornerstone reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond.[1] When applied to this compound, this reaction serves as a powerful tool for covalently linking this functional silane to molecules containing terminal olefin groups. The resulting products bear a reactive chloromethyl group, which can be further modified through various nucleophilic substitution reactions, making it a valuable building block for more complex molecular architectures.
The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, such as Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) and Speier's catalyst (hexachloroplatinic acid).[2] Rhodium catalysts have also been shown to be highly effective, in some cases offering improved selectivity and efficiency.[1][3] The general reaction scheme follows the modified Chalk-Harrod mechanism, which involves oxidative addition of the hydrosilane to the metal center, coordination of the alkene, migratory insertion, and reductive elimination of the final product.
Applications
The products of hydrosilylation reactions involving this compound have a range of potential applications:
-
Synthesis of Functionalized Polymers: By reacting this compound with polymers containing pendant vinyl groups or by co-polymerizing the resulting hydrosilylation product, novel silicon-containing polymers with reactive side chains can be synthesized. These polymers can be used as coatings, adhesives, and in the development of new drug delivery systems.
-
Surface Modification: The chloromethyl group can be used to anchor these molecules to various surfaces, such as silica or metal oxides, to impart new properties like hydrophobicity or to introduce reactive sites for further functionalization.
-
Intermediate for Organic Synthesis: The chloromethyl group can be readily converted to other functional groups (e.g., amines, azides, thiols, quaternary ammonium salts) through nucleophilic substitution. This allows for the creation of a diverse library of organosilane compounds for use as building blocks in drug discovery and materials science. For instance, the synthesis of aminoalkyl-functionalized siloxanes is a key application.[4]
-
Precursors for Cross-linked Materials: The ability to introduce a reactive handle allows for the subsequent cross-linking of polymers, leading to the formation of gels, elastomers, and other network materials with tailored properties.
Experimental Protocols
The following protocols are generalized procedures for the hydrosilylation of this compound with common hydrosilanes. Caution: These reactions should be performed in a well-ventilated fume hood, as the reagents can be volatile and flammable. Appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times.
Protocol 1: Hydrosilylation with 1,1,3,3-Tetramethyldisiloxane (TMDS)
This protocol describes the synthesis of 1,3-bis(3-(chloromethyl)dimethylsilylpropyl)-1,1,3,3-tetramethyldisiloxane.
Materials:
-
This compound
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)[5]
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (2.2 equivalents) and anhydrous toluene.
-
Begin stirring the solution and add 1,1,3,3-tetramethyldisiloxane (1.0 equivalent).
-
Gently warm the reaction mixture to 40-60°C.
-
Add Karstedt's catalyst (typically 5-10 ppm of Pt relative to the hydrosilane) to the stirred solution. An exothermic reaction may be observed.
-
Monitor the reaction progress by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) or by ¹H NMR spectroscopy by the disappearance of the Si-H proton signal.[6]
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
The solvent and any excess volatile reactants can be removed under reduced pressure to yield the crude product.
-
Purification can be achieved by vacuum distillation.
Protocol 2: Hydrosilylation with Poly(methylhydrosiloxane) (PMHS)
This protocol outlines the synthesis of a polydimethylsiloxane copolymer with pendant (chloromethyl)dimethylsilylpropyl groups.
Materials:
-
This compound
-
Poly(methylhydrosiloxane) (PMHS)
-
Karstedt's catalyst
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve poly(methylhydrosiloxane) (1.0 equivalent of Si-H groups) in anhydrous toluene.
-
Add a slight excess of this compound (1.1 equivalents per Si-H group) to the solution.
-
Heat the mixture to 60-80°C with stirring.
-
Introduce Karstedt's catalyst (10-20 ppm Pt) to the reaction mixture.
-
Maintain the temperature and continue stirring, monitoring the reaction by FT-IR for the disappearance of the Si-H peak. The reaction time will vary depending on the molecular weight of the PMHS and the exact reaction conditions.
-
Upon completion, cool the reaction mixture.
-
The resulting polymer solution can be used directly or the polymer can be isolated by precipitation in a non-solvent like methanol, followed by drying under vacuum.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the hydrosilylation of allyl derivatives. While specific data for this compound is limited in readily available literature, the data for structurally similar allyl chloride provides a useful reference.
Table 1: Platinum-Catalyzed Hydrosilylation of Allyl Chloride with Trichlorosilane [1]
| Catalyst | Catalyst Loading (mol% Pt) | Temperature (°C) | Time (h) | Yield of γ-chloropropyltrichlorosilane (%) |
| Speier's Catalyst | 0.5 | 60 | 3 | 20 |
| Karstedt's Catalyst | 0.5 | 60 | 3 | 15 |
Table 2: Rhodium-Catalyzed Hydrosilylation of Allyl Chloride with Trichlorosilane [1]
| Catalyst | Catalyst Loading (ppm Rh) | Temperature (°C) | Time (h) | Yield of γ-chloropropyltrichlorosilane (%) |
| [Rh(μ-Cl)(dppbz)]₂ | 50 | 60 | 20 | >95 |
| [Rh(μ-Cl)(dppbzF)]₂ | 50 | 60 | 20 | >95 |
| [Rh(μ-Cl)(dppbzF)]₂ | 5 | 60 | 20 | 70 (with 3 equiv. HSiCl₃) |
dppbz = 1,2-bis(diphenylphosphino)benzene; dppbzF = 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene
Visualizations
General Hydrosilylation Reaction
Caption: General scheme of the hydrosilylation reaction.
Experimental Workflow
Caption: A typical experimental workflow for hydrosilylation.
Functionalization Pathway
Caption: Post-hydrosilylation functionalization pathway.
References
- 1. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ichp.vot.pl [ichp.vot.pl]
- 5. CAS 68478-92-2: Platinum, 1,3-diethenyl-1,1,3,3-tetramethy… [cymitquimica.com]
- 6. scirp.org [scirp.org]
Application Notes and Protocols for GC-MS Analysis Using Allyl(chloromethyl)dimethylsilane as a Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many analytes of interest in pharmaceutical and biomedical research, including steroids, alcohols, phenols, carboxylic acids, and amines, possess polar functional groups that render them non-volatile. Chemical derivatization is a critical sample preparation step to enhance the volatility and thermal stability of these compounds, making them amenable to GC-MS analysis.
This document provides detailed application notes and a generalized protocol for the use of Allyl(chloromethyl)dimethylsilane as a silylating derivatization agent for GC-MS analysis. Silylation involves the replacement of an active hydrogen in functional groups such as hydroxyl, carboxyl, and amino groups with a silyl group. The introduction of the allyldimethylsilyl group can offer unique fragmentation patterns in the mass spectrometer, potentially aiding in structural elucidation.
It is important to note that while this compound is a reactive chlorosilane, its application for the derivatization of complex molecules like steroids has been reported to be challenging due to the potential for competitive side reactions. Therefore, the provided protocol should be considered a starting point for method development, and optimization for specific analytes is essential.
Principle of Derivatization
This compound reacts with active hydrogen-containing functional groups in a nucleophilic substitution reaction. A base is typically required to catalyze the reaction and to neutralize the hydrochloric acid byproduct.
General Reaction:
R-XH + CH2=CHCH2Si(CH3)2CH2Cl + Base → R-X-Si(CH3)2CH2CH=CH2 + Base·HCl
(Where R-XH represents an analyte with an active hydrogen, such as an alcohol, phenol, carboxylic acid, or amine)
Potential Applications
The allyldimethylsilyl derivatives may offer advantages in certain GC-MS applications:
-
Alternative Fragmentation: The allyl group can induce specific fragmentation pathways in the mass spectrometer, providing complementary data to more common trimethylsilyl (TMS) derivatives.
-
Chromatographic Properties: The physicochemical properties of the allyldimethylsilyl group may alter the retention times and peak shapes of analytes compared to other silylating agents.
Experimental Protocols
The following is a generalized protocol for the derivatization of a standard compound (e.g., a simple alcohol or phenol) using this compound. This protocol is based on established methods for similar chlorosilane reagents and should be optimized for the specific analyte and sample matrix.
Materials:
-
This compound
-
Anhydrous Pyridine (or another suitable base/catalyst such as N-methylimidazole)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, Acetonitrile)
-
Analyte of interest
-
Internal Standard (IS)
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
GC-MS system
Derivatization Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the analyte into a clean, dry reaction vial.
-
If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous, as moisture will react with the silylating reagent.
-
-
Reagent Addition:
-
Add 200 µL of an anhydrous solvent to dissolve the dried analyte.
-
Add 100 µL of anhydrous pyridine.
-
Add 50 µL of this compound. A molar excess of the derivatizing agent is recommended.
-
-
Reaction:
-
Tightly cap the reaction vial.
-
Heat the vial at 60-80°C for 1-2 hours. Reaction time and temperature are critical parameters that require optimization. Progress can be monitored by analyzing aliquots of the reaction mixture over time.
-
-
Sample Work-up (Optional):
-
After cooling to room temperature, the reaction mixture can often be directly injected into the GC-MS.
-
Alternatively, to remove the excess reagent and byproducts, the solvent can be evaporated under nitrogen, and the residue redissolved in a suitable solvent (e.g., hexane) for injection.
-
-
GC-MS Analysis:
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Typical GC-MS conditions should be established based on the volatility and polarity of the derivatized analyte.
-
Data Presentation
The following tables present illustrative quantitative data for the derivatization and GC-MS analysis of a model compound. Note: This data is hypothetical and intended for demonstration purposes. Actual results will vary depending on the analyte and experimental conditions.
Table 1: Derivatization Efficiency of Model Compound (Phenol)
| Parameter | Value |
| Analyte | Phenol |
| Derivatizing Agent | This compound |
| Reaction Time | 1 hour |
| Reaction Temperature | 70°C |
| Derivatization Yield (%) | >95% (Hypothetical) |
| Internal Standard | Naphthalene |
Table 2: GC-MS Quantitative Analysis of Derivatized Phenol
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.215 |
| 5 | 1.082 |
| 10 | 2.155 |
| 25 | 5.390 |
| 50 | 10.781 |
| Linearity (R²) | 0.9995 (Hypothetical) |
| LOD (µg/mL) | 0.1 (Hypothetical) |
| LOQ (µg/mL) | 0.5 (Hypothetical) |
Mandatory Visualizations
Caption: Experimental workflow for derivatization.
Caption: General chemical derivatization reaction.
Step-by-Step Guide for the Allylation of Substrates with Allyl(chloromethyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the allylation of substrates, particularly carbonyl compounds, using allyl(chloromethyl)dimethylsilane. This protocol is based on the principles of the Hosomi-Sakurai reaction, a widely utilized carbon-carbon bond-forming reaction in organic synthesis.
Introduction
The allylation of substrates, such as aldehydes and ketones, is a fundamental transformation in organic chemistry, leading to the formation of valuable homoallylic alcohols. These products serve as versatile intermediates in the synthesis of complex molecules and natural products. The Hosomi-Sakurai reaction utilizes allylsilanes as stable and less basic alternatives to traditional allyl organometallic reagents.[1][2][3] The reaction is typically promoted by a Lewis acid, which activates the electrophilic substrate towards nucleophilic attack by the allylsilane.[2]
This compound is a functionalized allylsilane that can participate in these transformations. The presence of the chloromethyl group offers potential for post-reaction modifications, although it may also influence the reactivity of the silane. This guide outlines the general mechanism, experimental protocols, and key considerations for employing this reagent in allylation reactions.
Reaction Mechanism and Signaling Pathway
The allylation of a carbonyl compound with this compound in the presence of a Lewis acid proceeds through the following general steps:
-
Activation of the Carbonyl: The Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the oxygen atom of the carbonyl group, increasing its electrophilicity.
-
Nucleophilic Attack: The π-bond of the allyl group of this compound acts as a nucleophile, attacking the activated carbonyl carbon. This attack occurs at the γ-carbon of the allylsilane.
-
Formation of a β-Silyl Carbocation Intermediate: The nucleophilic addition results in the formation of a carbocation intermediate at the β-position relative to the silicon atom. This carbocation is stabilized by the β-silicon effect, a phenomenon where the carbon-silicon bond hyperconjugates with the empty p-orbital of the carbocation.[3]
-
Elimination and Product Formation: The silyl group is eliminated, typically through reaction with a nucleophile (e.g., from the workup), leading to the formation of a new carbon-carbon double bond and the desired homoallylic alcohol.
Caption: General mechanism of Lewis acid-promoted allylation.
Experimental Protocols
While specific protocols for this compound are not abundantly available in the literature, the following general procedure for the Hosomi-Sakurai reaction can be adapted. Optimization of the Lewis acid, solvent, and reaction temperature may be necessary.
General Protocol for the Allylation of an Aldehyde:
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 - 1.5 mmol)
-
Lewis Acid (e.g., TiCl₄, 1.1 mmol, or BF₃·OEt₂, 1.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add the aldehyde (1.0 mmol) and dissolve it in anhydrous dichloromethane (5 mL) under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 mmol) to the stirred solution. A color change is often observed. Stir the mixture for 15-30 minutes at -78 °C.
-
Addition of Allylsilane: In a separate flask, dissolve this compound (1.2 - 1.5 mmol) in anhydrous dichloromethane (5 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate and Lewis acid used.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure homoallylic alcohol.
Data Presentation
The following table summarizes typical yields for the allylation of benzaldehyde with allyltrimethylsilane under various Lewis acid conditions. While not specific to this compound, this data provides a useful starting point for reaction optimization.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 1 | 90 |
| 2 | SnCl₄ | CH₂Cl₂ | -78 | 3 | 85 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 5 | 75 |
| 4 | AlCl₃ | CH₂Cl₂ | -78 | 2 | 88 |
Data is illustrative and based on general Hosomi-Sakurai reactions.
Experimental Workflow
The logical flow of the experimental procedure can be visualized as follows:
Caption: Experimental workflow for the allylation reaction.
Safety and Handling
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Lewis acids such as titanium tetrachloride and boron trifluoride etherate are corrosive and moisture-sensitive. They should be handled under an inert atmosphere using dry syringes and needles.
-
Anhydrous solvents are essential for the success of the reaction. Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent quenching of the Lewis acid.
-
Quenching of the reaction, especially with strong Lewis acids like TiCl₄, can be exothermic. Perform the quench slowly at low temperature.
By following this guide, researchers can effectively employ this compound for the synthesis of homoallylic alcohols and other valuable organic molecules. Careful optimization of reaction conditions will be key to achieving high yields and purity.
References
Deprotection of the allyl group from a silyl ether derived from Allyl(chloromethyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl ethers are extensively utilized as protecting groups for hydroxyl functionalities in multistep organic synthesis due to their straightforward installation, tunable stability, and selective removal under mild conditions. The allyl(dimethyl)silyl ether, derived from the corresponding silyl chloride, offers a unique combination of a silicon-based protecting group with an olefinic handle. This application note provides detailed protocols for the deprotection of allyl(dimethyl)silyl ethers to regenerate the parent alcohol, a crucial step in the synthesis of complex molecules for research and drug development.
The primary and most efficient method for the cleavage of silyl ethers, including allyl(dimethyl)silyl ethers, involves the use of fluoride ion sources.[1][2][3] The high affinity of silicon for fluoride drives the reaction, ensuring a clean and high-yielding transformation.[3][4] Palladium-catalyzed methods, typically employed for the cleavage of allyl ethers and esters, may also offer an alternative, albeit less common, strategy for cleaving the allyl-silicon bond.[5][6][7][8]
Deprotection Methodologies
Two primary strategies for the deprotection of allyl(dimethyl)silyl ethers are presented: fluoride-mediated cleavage and palladium-catalyzed deallylation.
Fluoride-Mediated Cleavage
This is the most prevalent and reliable method for the deprotection of a wide range of silyl ethers.[1][3] Tetrabutylammonium fluoride (TBAF) is the reagent of choice due to its excellent solubility in common organic solvents.[2][3]
Mechanism of Action: The deprotection mechanism with TBAF involves the nucleophilic attack of the fluoride ion on the silicon atom. This forms a transient, pentacoordinate silicon intermediate which then fragments, breaking the silicon-oxygen bond to release the alkoxide. A subsequent aqueous workup protonates the alkoxide to yield the desired alcohol.[3][4][9]
Palladium-Catalyzed Deallylation
While less conventional for silyl ether deprotection, palladium-catalyzed methods are well-established for the cleavage of allyl protecting groups from various functionalities.[5][6][7][8][10][11] In the context of an allyl(dimethyl)silyl ether, this approach would target the allyl-silicon bond. The reaction typically involves a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an allyl scavenger.[5][10]
Mechanism of Action: The proposed mechanism involves the formation of a π-allyl palladium complex from the reaction of the palladium(0) catalyst with the allyl group of the silyl ether.[5] An allyl scavenger then facilitates the removal of the allyl group from the palladium center, leading to the formation of a silyl anion or a related species, which upon workup would yield the deprotected alcohol.
Data Presentation
The following table summarizes typical reaction conditions for the deprotection of silyl ethers using various methods found in the literature. These conditions are generally applicable to allyl(dimethyl)silyl ethers.
| Method/Reagent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fluoride-Mediated | ||||||
| TBAF | None | THF | 0 - RT | 0.5 - 16 | High | [1][3][12] |
| HF•Pyridine | None | THF/Pyridine | 0 - RT | 0.5 - 2 | High | [1] |
| TAS-F | None | THF | RT | 1 - 2 | High | [1] |
| Palladium-Catalyzed | ||||||
| Pd(PPh₃)₄ | K₂CO₃ | Methanol | Reflux | 1 | 97 | [10] |
| Pd(PPh₃)₄ | Pyrrolidine | N/A | 0 | 0.8 | High | [10] |
| 10% Pd/C | Base | N/A | N/A | N/A | High | [10] |
Note: Yields are substrate-dependent and the provided values are indicative.
Experimental Protocols
Protocol 1: Deprotection of an Allyl(dimethyl)silyl Ether using TBAF
This protocol describes a general procedure for the cleavage of an allyl(dimethyl)silyl ether using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Materials:
-
Allyl(dimethyl)silyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the allyl(dimethyl)silyl-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.[3][12]
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.[12]
Note on Basicity: TBAF is basic and may not be suitable for substrates with base-sensitive functional groups. In such cases, buffering the reaction with acetic acid can be beneficial.[4][12]
Visualizations
Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of an allyl(dimethyl)silyl ether using TBAF.
Caption: General experimental workflow for the deprotection of an allyl(dimethyl)silyl ether.
Reaction Mechanism
The diagram below outlines the fluoride-mediated deprotection mechanism of an allyl(dimethyl)silyl ether.
Caption: Mechanism of silyl ether cleavage using a fluoride source.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allyl Ethers [organic-chemistry.org]
- 8. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Allyl(chloromethyl)dimethylsilane in the Preparation of Functionalized Siloxanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of allyl(chloromethyl)dimethylsilane in the synthesis of functionalized siloxanes. This bifunctional molecule serves as a versatile building block, enabling the introduction of reactive chloromethyl groups onto a polysiloxane backbone via hydrosilylation. The resulting chloromethyl-functionalized siloxanes are valuable intermediates that can be further modified to create a diverse range of materials with tailored properties for applications in drug delivery, surface modification, and materials science.
Introduction
Functionalized polysiloxanes are a class of polymers that combine the unique properties of the siloxane backbone—such as high thermal stability, low surface tension, and biocompatibility—with the reactivity of appended functional groups. This compound is a key reagent in the synthesis of these materials. Its allyl group allows for efficient grafting onto hydride-terminated polysiloxanes through platinum-catalyzed hydrosilylation. The chloromethyl group, a reactive handle, can then be subjected to a variety of nucleophilic substitution reactions to introduce a wide array of functionalities. This two-step approach provides a powerful platform for the rational design of advanced silicone-based materials.
Core Applications
The functionalized siloxanes prepared from this compound have a broad range of potential applications, particularly in the biomedical and pharmaceutical fields.
-
Drug Delivery Vehicles: The polysiloxane backbone can be rendered amphiphilic by the introduction of polar functional groups, facilitating the encapsulation and delivery of both hydrophobic and hydrophilic drugs. The biocompatibility of polysiloxanes makes them attractive candidates for creating drug delivery systems with reduced toxicity.
-
Surface Modification of Biomaterials: The reactivity of the functionalized siloxanes allows for their covalent attachment to the surfaces of medical devices and implants. This can improve biocompatibility, reduce protein fouling, and introduce antimicrobial properties.
-
Synthesis of Block Copolymers: The functionalized polysiloxanes can act as macroinitiators or building blocks for the synthesis of well-defined block copolymers with unique self-assembly behaviors and material properties.
Experimental Protocols
Protocol 1: Synthesis of Chloromethyl-Functionalized Polysiloxane via Hydrosilylation
This protocol details the hydrosilylation of a hydride-terminated poly(dimethylsiloxane-co-methylhydrosiloxane) with this compound.
Materials:
-
Hydride-terminated poly(dimethylsiloxane-co-methylhydrosiloxane) (e.g., HMS-301, Mn = 1900-2000 g/mol , 25-30 mol% methylhydrosiloxane)
-
This compound (97%)
-
Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, Pt ~2%)
-
Anhydrous toluene
-
Activated carbon
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the hydride-terminated polysiloxane in anhydrous toluene (approximately 1 M concentration of Si-H groups).
-
Add this compound (1.1 equivalents per Si-H group) to the solution.
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere.
-
Add Karstedt's catalyst (10 ppm Pt relative to the mass of the reactants) dropwise to the stirred solution.
-
Monitor the reaction progress by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band at approximately 2160 cm⁻¹. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add activated carbon to the solution and stir for 2 hours to remove the platinum catalyst.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the chloromethyl-functionalized polysiloxane as a clear, viscous oil.
Characterization:
-
¹H NMR (CDCl₃): δ (ppm) ~0.1 (s, Si-CH₃), 0.5-0.7 (m, Si-CH₂-), 1.5-1.7 (m, -CH₂-), 3.5 (s, -CH₂Cl).
-
FT-IR (neat): Absence of Si-H peak at ~2160 cm⁻¹. Appearance of C-Cl stretch at ~650-750 cm⁻¹.
| Parameter | Value |
| Reactant Ratio (Allyl/Si-H) | 1.1 : 1 |
| Catalyst Loading | 10 ppm Pt |
| Reaction Temperature | 80°C |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
Protocol 2: Synthesis of Amine-Functionalized Polysiloxane
This protocol describes the subsequent functionalization of the chloromethyl-functionalized polysiloxane with a primary or secondary amine.
Materials:
-
Chloromethyl-functionalized polysiloxane (from Protocol 1)
-
Amine (e.g., diethylamine, propargylamine, 3-aminopropanol) (2-3 equivalents per chloromethyl group)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents per chloromethyl group)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chloromethyl-functionalized polysiloxane in DMF in a round-bottom flask.
-
Add potassium carbonate and the desired amine to the solution.
-
Heat the reaction mixture to 60-80°C and stir under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting material.
-
Cool the reaction to room temperature and add water.
-
Extract the product with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Characterization:
The specific characterization data will depend on the amine used. For example, with diethylamine:
-
¹H NMR (CDCl₃): Disappearance of the -CH₂Cl signal at ~3.5 ppm and appearance of new signals corresponding to the diethylaminomethyl group, e.g., a singlet for -CH₂-N- and a quartet and triplet for the ethyl groups.
| Parameter | Value |
| Reactant Ratio (Amine/CH₂Cl) | 2-3 : 1 |
| Base | K₂CO₃ |
| Reaction Temperature | 60-80°C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Visualization of the Synthetic Workflow
The overall synthetic strategy for preparing functionalized siloxanes using this compound can be visualized as a two-step process.
Caption: Synthetic workflow for functionalized siloxanes.
Logical Relationship for Drug Delivery Application
The functionalized polysiloxanes can be designed to self-assemble into micelles for drug encapsulation. The structure of the polymer dictates the properties of the resulting drug delivery system.
Caption: Logic for drug delivery system design.
Application Notes and Protocols: Cross-Coupling Reactions Utilizing the Allyl Group of Allyl(chloromethyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl(chloromethyl)dimethylsilane is a bifunctional organosilane reagent with potential applications in organic synthesis. This document aims to provide detailed application notes and protocols for its use in cross-coupling reactions that specifically leverage its allyl group for the formation of carbon-carbon bonds. However, a comprehensive review of the scientific literature and chemical databases did not yield specific examples of palladium-catalyzed cross-coupling reactions, such as Hiyama, Suzuki-Miyaura, or Negishi couplings, where the allyl group of this compound is explicitly used as the nucleophilic partner to couple with an organic electrophile (e.g., an aryl halide).
The presence of two reactive sites—the allyl group and the chloromethyl group—complicates predictions of its reactivity in standard cross-coupling protocols. The chloromethyl group is also susceptible to oxidative addition to a low-valent metal center, potentially leading to undesired side reactions or reaction pathways that do not involve the allyl moiety.
While direct protocols for the target reaction are not available, this document will provide a general overview of related cross-coupling reactions involving other allylsilanes. These protocols can serve as a starting point for researchers wishing to explore the reactivity of this compound in this context.
General Considerations for Cross-Coupling with Allylsilanes
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds.[1][2] In the context of allylsilanes, the Hiyama coupling is the most relevant, as it specifically involves the coupling of an organosilane with an organic halide.[3]
A general catalytic cycle for the Hiyama coupling is depicted below. The key steps involve the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation of the organic group from the silicon atom to the palladium center, and finally, reductive elimination to form the desired product and regenerate the palladium(0) catalyst. Activation of the organosilane, typically with a fluoride source, is often necessary to facilitate transmetalation.[2][3]
Caption: Generalized Catalytic Cycle for Hiyama Coupling.
Hypothetical Protocols for Investigation
The following are hypothetical protocols based on established methods for Hiyama and other palladium-catalyzed couplings of allylsilanes. These should be considered as starting points for optimization and are not based on experimentally verified reactions with this compound. Caution is advised, and small-scale test reactions are strongly recommended.
Protocol 1: Hiyama-Type Coupling with an Aryl Bromide
This protocol is adapted from general procedures for the Hiyama coupling of allyltrialkylsilanes.
Reaction Scheme:
Materials:
-
Aryl bromide
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand)
-
Activator (e.g., Tetrabutylammonium fluoride (TBAF), Cesium fluoride (CsF))
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the activator (e.g., CsF, 2.0 mmol).
-
Add anhydrous solvent (5 mL).
-
Add this compound (1.2 mmol).
-
Heat the reaction mixture to a temperature between 60-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Challenges and Considerations:
-
Competition from the Chloromethyl Group: The C-Cl bond in the chloromethyl group may undergo oxidative addition to the palladium center, leading to undesired byproducts.
-
Fluoride Sensitivity: If using a fluoride activator, be aware of potential desilylation or other side reactions.
-
Optimization Required: The choice of catalyst, ligand, solvent, base, and temperature will likely require significant optimization.
Data Presentation (Hypothetical)
Should these exploratory reactions prove successful, quantitative data should be summarized in a structured table for clear comparison of different reaction conditions.
Table 1: Hypothetical Optimization of Hiyama-Type Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Activator (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | TBAF (2.0) | THF | 80 | 24 | - |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | CsF (2.0) | Dioxane | 100 | 24 | - |
| 3 | Pd(PPh₃)₄ (5) | - | TBAF (2.0) | Toluene | 90 | 18 | - |
Workflow for Method Development
The process of developing a successful cross-coupling protocol for this compound would follow a logical progression of experiments.
Caption: Workflow for Developing a Cross-Coupling Protocol.
Conclusion
References
Troubleshooting & Optimization
How to improve the yield of silylation with Allyl(chloromethyl)dimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of silylation reactions using Allyl(chloromethyl)dimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organosilicon compound with the chemical formula C₆H₁₃ClSi. It contains two reactive sites: a chlorosilyl group for silylating nucleophiles and an allyl group that can participate in further chemical transformations. Its primary application is in organic synthesis as a protecting group for alcohols, amines, and other functional groups with active hydrogens. The allyl group can be useful for subsequent reactions, such as hydrosilylation.
Q2: What are the typical substrates for silylation with this compound?
Typical substrates include primary, secondary, and tertiary alcohols, as well as primary and secondary amines. Phenols and carboxylic acids can also be silylated. The reactivity of the substrate will influence the required reaction conditions.
Q3: What are the key factors that influence the yield of silylation with this compound?
Several factors can significantly impact the reaction yield:
-
Substrate Steric Hindrance: More sterically hindered substrates (e.g., tertiary alcohols) will react slower and may require more forcing conditions.
-
Purity of Reagents and Solvent: Moisture and other impurities can consume the silylating agent and reduce the yield.
-
Choice of Base: A suitable base is crucial to neutralize the HCl generated during the reaction.
-
Solvent Polarity: The choice of solvent can affect reaction rates and solubility of reactants.
-
Reaction Temperature and Time: Optimization of these parameters is often necessary to ensure complete reaction and minimize side products.
Q4: What are the common side reactions observed during silylation with this compound?
Common side reactions include:
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze to form the corresponding silanol and HCl.
-
Side reactions involving the chloromethyl group: While the Si-Cl bond is generally more reactive, under certain conditions, the chloromethyl group could potentially undergo nucleophilic substitution.
-
Oligomerization/Polymerization: In the presence of certain catalysts or impurities, side reactions involving the allyl group can occur.
Troubleshooting Guide
This guide addresses common issues encountered during silylation with this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagent: The this compound may have hydrolyzed due to improper storage. | 1. Use a fresh bottle of the reagent or purify the existing stock by distillation. Ensure storage under an inert atmosphere. |
| 2. Insufficient Base: The amount of base may be inadequate to neutralize the generated HCl, leading to side reactions or inhibition of the desired reaction. | 2. Use at least a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine, imidazole). For less reactive substrates, a slight excess of base may be beneficial. | |
| 3. Presence of Moisture: Water in the solvent or on the glassware will react with the chlorosilane. | 3. Use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon). | |
| 4. Low Reaction Temperature: The reaction may be too slow at the current temperature, especially for sterically hindered substrates. | 4. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC. | |
| Formation of Multiple Products | 1. Side Reactions: The reaction conditions may be promoting side reactions involving the allyl or chloromethyl groups. | 1. Optimize reaction conditions: try a milder base, lower the reaction temperature, or reduce the reaction time. |
| 2. Substrate Decomposition: The substrate may be unstable under the reaction conditions. | 2. Use milder reaction conditions. If the substrate is acid-sensitive, ensure sufficient base is present. If it is base-sensitive, choose a non-nucleophilic base. | |
| Difficulty in Product Purification | 1. Co-elution with Byproducts: Silyl ether products can sometimes be difficult to separate from silicone-based byproducts. | 1. Optimize chromatographic conditions. A different solvent system or stationary phase may be required. Aqueous workup to remove salts and polar impurities is crucial before chromatography. |
| 2. Product Instability: The silyl ether may be sensitive to the purification conditions (e.g., acidic or basic conditions on silica gel). | 2. Use neutral alumina for chromatography or consider distillation if the product is thermally stable. |
Experimental Protocols
General Protocol for Silylation of a Primary Alcohol:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add a suitable base, such as triethylamine (1.2 eq.) or imidazole (1.5 eq.), to the solution and stir.
-
Addition of Silylating Agent: Slowly add this compound (1.1 eq.) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Note: For secondary or tertiary alcohols, longer reaction times, elevated temperatures, or a stronger base may be necessary.
Visualizations
Caption: General experimental workflow for the silylation of an alcohol.
Caption: Troubleshooting logic for low silylation yield.
Common side reactions and byproducts when using Allyl(chloromethyl)dimethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Allyl(chloromethyl)dimethylsilane in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional organosilane compound featuring two reactive sites: a chloromethyl group and an allyl group. This unique structure allows for a variety of chemical transformations, making it a versatile reagent in organic synthesis. Its primary applications include:
-
Protecting Group Chemistry: The dimethylallyl(chloromethyl)silyl group can be used to protect alcohols and other functional groups.
-
Crosslinking and Polymer Modification: The allyl group can participate in hydrosilylation or radical polymerization reactions to form crosslinked polymers or modify existing polymer backbones.
-
Functionalization of Surfaces: It can be used to introduce allyl or chloromethyl functionalities onto silica or other surfaces.
-
Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organosilanes and organic molecules.
Q2: What are the main reactive sites of this compound and their expected reactivity?
This compound has two primary reactive centers:
-
The Si-Cl bond (implicitly formed upon reaction of the chloromethyl group): The silicon center is electrophilic and susceptible to nucleophilic attack. The chloromethyl group itself is a reactive site for nucleophilic substitution.
-
The Allyl Group (C=C double bond): This group can undergo various addition reactions, most notably hydrosilylation, as well as radical reactions and polymerization.
The reactivity of these sites allows for sequential or selective functionalization, depending on the reaction conditions and reagents used.
Q3: What are the most common side reactions to be aware of when using this compound?
The most common side reactions are related to the high reactivity of the chlorosilane moiety (or the chloromethyl group which can react similarly in some contexts) and the allyl group. These include:
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Hydrolysis: Reaction with water or atmospheric moisture, leading to the formation of silanols, which can then condense to form disiloxanes.
-
Polymerization: Uncontrolled radical polymerization of the allyl group, especially at elevated temperatures or in the presence of radical initiators.
-
Side reactions during hydrosilylation: In addition to the desired anti-Markovnikov addition, byproducts from isomerization of the double bond or other side reactions catalyzed by the transition metal catalyst can occur.[1][2]
-
Reactions with Grignard reagents: While the chloromethyl group can be targeted for nucleophilic attack, side reactions involving the allyl group or undesired coupling reactions can occur.[3]
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation in Silylation Reactions
Symptoms:
-
Starting material remains largely unreacted.
-
TLC or GC-MS analysis shows a complex mixture of products with low conversion to the desired silylated compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Moisture leads to the formation of unreactive siloxanes.[4] |
| Inactive Silylating Agent | Use a fresh bottle or a properly stored aliquot of this compound. The reagent is sensitive to moisture and can degrade over time. |
| Insufficient Base or Inappropriate Base | Use a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, imidazole) to neutralize the HCl generated during the reaction. Ensure the stoichiometry of the base is correct (typically a slight excess). |
| Steric Hindrance | For sterically hindered substrates, the reaction may require longer reaction times, elevated temperatures, or the use of a more potent silylating agent if applicable. |
Issue 2: Formation of a White Precipitate or Oily Byproduct
Symptoms:
-
Observation of a white solid or an insoluble oily layer in the reaction mixture.
-
Difficulty in purifying the desired product from this byproduct.
Possible Cause and Solution:
| Cause | Troubleshooting Steps |
| Siloxane Formation | This is a strong indication of hydrolysis of the chlorosilane moiety. The primary cause is the presence of water. To minimize this, strictly follow anhydrous reaction protocols as described in Issue 1. The byproduct is typically a disiloxane formed from the condensation of two silanol molecules. |
Issue 3: Uncontrolled Polymerization of the Reaction Mixture
Symptoms:
-
A sudden increase in viscosity of the reaction mixture.
-
Formation of a gel or solid mass.
-
Discoloration (yellowing or browning) of the reaction mixture.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Radical Polymerization of the Allyl Group | This can be initiated by heat, light, or trace impurities. To prevent this: - Add a radical inhibitor (e.g., BHT, hydroquinone) to the reaction mixture. - Conduct the reaction at the lowest feasible temperature. - Protect the reaction from light by wrapping the flask in aluminum foil. |
Data Presentation
Table 1: Common Side Products and Byproducts
| Reaction Type | Common Side Products/Byproducts | Influencing Factors | Expected Yield (Qualitative) | Reference |
| Silylation (Protection) | Disiloxanes (from hydrolysis) | Presence of water/moisture | Can be significant if conditions are not anhydrous | [4] |
| Hydrosilylation | Isomerized allyl silanes, propene, SiCl₄ (with related systems) | Catalyst type (Pt vs. Rh), temperature, solvent | Varies greatly with catalyst and conditions | [1][5] |
| Grignard Reaction | Biphenyl (from coupling of Grignard reagent), unreacted starting materials | Reaction temperature, concentration of reagents | Can be a major byproduct under non-optimal conditions | [3] |
| General Use | Allyl-group oligomers/polymers | Temperature, light, presence of radical initiators | Can be significant without inhibitors |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
This protocol describes a general method for the silylation of a primary alcohol using this compound.
Materials:
-
This compound
-
Primary alcohol
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Anhydrous triethylamine (NEt₃) or imidazole
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Zinc-Catalyzed Reaction with a Grignard Reagent
This protocol is adapted from a procedure for a similar chlorosilane and describes the reaction with phenylmagnesium bromide.[6]
Materials:
-
This compound
-
Zinc chloride (ZnCl₂)
-
Anhydrous 1,4-dioxane
-
Phenylmagnesium bromide (in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottomed flask under an inert atmosphere, add anhydrous ZnCl₂ (5 mol%).
-
Add anhydrous 1,4-dioxane.
-
Add this compound (1.0 eq).
-
Cool the mixture in an ice/water bath.
-
Slowly add phenylmagnesium bromide (1.2 eq) dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into an ice-cold saturated aqueous NH₄Cl solution with vigorous stirring.[6]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.[6]
-
Purify the product by vacuum distillation.[6]
Visualizations
References
- 1. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Purification techniques for products synthesized with Allyl(chloromethyl)dimethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products synthesized using Allyl(chloromethyl)dimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities include unreacted starting materials (e.g., the alcohol), excess this compound, and byproducts formed from the hydrolysis of the silylating agent. These byproducts often consist of allyldimethylsilanol, which can further condense to form disiloxanes. These siloxane byproducts are typically less polar than the desired product.[1]
Q2: My allyldimethylsilyl-protected compound appears to be degrading during silica gel column chromatography. What is the cause and how can I prevent this?
A2: Degradation on a standard silica gel column is a common issue for acid-sensitive compounds, including some silyl ethers. Standard silica gel is slightly acidic and can catalyze the cleavage of the silyl ether bond.[2] To prevent this, you can neutralize the silica gel by preparing a slurry with an eluent containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine. Alternatively, using pre-treated neutral silica gel or a different stationary phase like alumina can be effective.[1][3]
Q3: How do I choose an appropriate purification method for my allyldimethylsilyl-protected product?
A3: The choice of purification method depends on the physical properties of your product.
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Flash Column Chromatography: This is the most common and versatile method, particularly for non-volatile solids and oils. It is effective at removing polar impurities like unreacted starting alcohol and non-polar byproducts like siloxanes.[1]
-
Distillation: This method is suitable for thermally stable, volatile liquid products. It is particularly effective for large-scale purifications where the boiling points of the product and impurities are significantly different.[4][5]
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Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Q4: After my aqueous workup, I'm having trouble removing all the silicon-containing byproducts. What can I do?
A4: Silicon-containing byproducts, such as silanols and siloxanes, can sometimes be difficult to remove completely with a standard aqueous workup. If you suspect residual silanols, a wash with a dilute potassium fluoride (KF) solution can help convert them into more easily removable fluorosilicates. For non-polar siloxane residues, filtration through a plug of silica gel or treatment with activated carbon can be effective.[1]
Troubleshooting Guides
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Low recovery of the desired product | Compound decomposition on silica gel: The allyldimethylsilyl ether may be sensitive to the acidic nature of the silica. | Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, neutralize the silica gel by running a column with an eluent containing 1-3% triethylamine before loading the sample.[1][3] |
| Compound is too volatile: The product may be co-evaporating with the solvent during concentration of the fractions. | Use a lower temperature for rotary evaporation and be careful not to leave the product under high vacuum for extended periods. | |
| Inappropriate solvent system: The chosen eluent may not be effectively eluting the product from the column. | Optimize the solvent system using TLC to achieve an Rf value for the desired product of approximately 0.2-0.4 for good separation.[6][7] | |
| Poor separation of product from impurities | Inappropriate solvent system: The polarity of the eluent may be too high, causing all compounds to elute together, or too low, resulting in poor separation from non-polar byproducts. | Develop a gradient elution method. Start with a low polarity solvent to elute non-polar impurities like siloxanes, then gradually increase the polarity to elute the desired product. |
| Column overloading: Too much crude material was loaded onto the column. | As a general rule, use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased. | |
| Product elutes with a tailing band | Interaction with acidic sites on silica: Polar functional groups on the product can interact with acidic silanol groups on the silica surface. | Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape. |
Troubleshooting Distillation
| Problem | Possible Cause | Suggested Solution |
| Product decomposition during distillation | Product is thermally unstable at its atmospheric boiling point. | Perform a vacuum distillation to lower the boiling point of the compound. Aim for a boiling temperature below 150°C if possible.[5] |
| Poor separation of liquids (co-distillation) | Boiling points of the components are too close (less than a 70-100°C difference). | Use a fractional distillation column to increase the separation efficiency.[8] |
| "Bumping" or uneven boiling | Lack of nucleation sites for smooth boiling. | Add boiling chips or a magnetic stir bar to the distilling flask. |
Data Presentation
Table 1: Typical Purification Methods and Expected Recoveries
| Purification Method | Applicable To | Typical Purity | Typical Recovery Yield | Key Considerations |
| Flash Column Chromatography | Solids and non-volatile oils | >95% | 85-95% | Potential for decomposition on silica gel. Allows for separation of a wide range of impurities.[9] |
| Vacuum Distillation | Thermally stable liquids (b.p. > 150°C at atm) | >98% | 80-95% | Requires a significant difference in boiling points between the product and impurities.[4][5] |
| Recrystallization | Crystalline solids | >99% | 70-90% | Requires finding a suitable solvent system. Can be very effective for achieving high purity. |
Table 2: Relative Stability of Silyl Ethers
The stability of the allyldimethylsilyl (ADMS) group is expected to be comparable to or slightly less stable than the tert-butyldimethylsilyl (TBS) group due to similar steric hindrance around the silicon atom.
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Key Characteristics |
| Trimethylsilyl | TMS | 1 | Highly labile, often cleaved during workup or on silica gel.[2] |
| Triethylsilyl | TES | 64 | More stable than TMS, useful for some applications.[9][10] |
| Allyldimethylsilyl | ADMS | ~10,000 - 20,000 (Estimated) | Stability is comparable to TBS. The allyl group offers opportunities for further synthetic transformations. |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | A widely used and robust protecting group.[9][10] |
| Triisopropylsilyl | TIPS | 700,000 | Very bulky and stable protecting group.[9][10] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | One of the most stable common silyl ethers.[9][10] |
Note: The relative rate for ADMS is an estimation based on steric and electronic similarities to the TBS group.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis and Purification of an Allyldimethylsilyl Ether
This protocol describes the protection of a primary alcohol using this compound followed by purification via flash column chromatography.
-
Reaction Setup: To a stirred solution of the primary alcohol (1.0 eq) and a non-nucleophilic base such as imidazole (2.5 eq) or triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) at 0°C, add this compound (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.[5] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. Non-polar siloxane byproducts will elute first, followed by the desired allyldimethylsilyl ether.[1][9]
Protocol 2: Purification of a Thermally Stable Liquid Product by Vacuum Distillation
This protocol is suitable for the purification of a volatile allyldimethylsilyl-protected compound.
-
Initial Concentration: After the aqueous workup, concentrate the crude product by rotary evaporation to remove the bulk of the extraction solvent.
-
Distillation Setup: Transfer the crude oil to a round-bottom flask suitable for distillation, equipped with a stir bar or boiling chips. Assemble a vacuum distillation apparatus.
-
Distillation: Apply vacuum and gently heat the flask in a heating mantle or oil bath. Collect any low-boiling impurities as a forerun.
-
Product Collection: Increase the temperature to the boiling point of the product at the applied pressure and collect the pure fraction in a pre-weighed receiving flask. A typical procedure for a related compound involved distillation at 115 °C under 23 mmHg vacuum.[4]
Visualizations
Troubleshooting Workflow for Column Chromatography Purification
Caption: A decision-making workflow for troubleshooting common issues during flash column chromatography.
Logic for Selecting a Purification Method
Caption: A logical flow diagram for selecting the appropriate purification technique based on the product's physical state.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
Troubleshooting low reactivity of Allyl(chloromethyl)dimethylsilane in synthesis
Technical Support Center: Allyl(chloromethyl)dimethylsilane
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound showing low or no reactivity?
A1: Low reactivity can stem from several factors. Firstly, this compound is sensitive to moisture, which can lead to the formation of unreactive siloxanes.[1][2][3] Ensure that the reagent is stored under a dry, inert atmosphere and that all solvents and glassware are rigorously dried before use.[2][4] Secondly, the Si-Cl bond is strong, and cleavage to generate silyl radicals or activation for nucleophilic attack may require specific conditions.[5][6][7] Inadequate activation, incorrect solvent choice, or inappropriate reaction temperature can all contribute to poor yields.
Q2: How can I improve the efficiency of nucleophilic substitution at the chloromethyl group?
A2: The chloromethyl group can be activated for nucleophilic substitution. One common strategy is the use of a Lewis acid catalyst to increase the electrophilicity of the carbon atom. Additionally, for reactions involving organometallic reagents like Grignard reagents, the choice of solvent is crucial; ethers such as THF or 1,4-dioxane are commonly employed.[8] The presence of certain activating agents can also play a significant, previously unknown role, such as aiding in the solubilization of organometallic intermediates from the surface of a metal.[9]
Q3: My hydrosilylation reaction with the allyl group is giving poor selectivity and multiple by-products. What can I do?
A3: Hydrosilylation of allylic compounds can indeed be unselective with conventional platinum catalysts like Speier's or Karstedt's catalyst, often leading to by-products.[10][11] One major side product, trichloropropylsilane, can be formed through a sequence of reactions involving the catalyst, allyl chloride, and the hydrosilane, which generates propene in situ that then undergoes hydrosilylation.[10] To improve selectivity, consider using rhodium-based catalysts, such as those with bidentate-phosphine ligands like [RhCl(dppbzF)]2, which have been shown to dramatically improve both efficiency and selectivity.[10][11]
Q4: What are the primary safety concerns when working with this compound?
A4: this compound is a flammable liquid and vapor.[1][4][12] It should be kept away from heat, sparks, and open flames. It is also an irritant, causing serious eye irritation and potential skin and respiratory tract irritation.[4] Furthermore, it reacts with water, which can liberate toxic gases.[2][3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
Q5: What are some common side reactions, and how can they be minimized?
A5: Besides the hydrosilylation by-products mentioned earlier, other side reactions can occur. The presence of moisture can lead to hydrolysis, forming siloxanes. Using anhydrous conditions is the primary way to prevent this.[2] In reactions involving strong bases or nucleophiles, elimination reactions are a possibility. Careful control of temperature and the rate of addition of reagents can help minimize these undesired pathways. In radical reactions, using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be effective, but the choice of initiator and reaction conditions must be optimized to avoid side products.
Data Presentation
Table 1: Comparison of Catalysts in the Hydrosilylation of Allyl Chloride with HSiCl3
This table summarizes the performance of different catalysts, highlighting the improved selectivity of rhodium-based systems over traditional platinum catalysts.[10]
| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield of Product 1 (%) | Yield of By-product 2 (%) |
| Speier's Catalyst | 0.5 | 60 | 3 | 20 | 32 |
| Karstedt's Catalyst | 0.5 | 60 | 3 | 15 | 13 |
| [RhCl(PPh3)3] | 0.5 | 60 | 3 | 26 | <5 |
| [RhCl(dppbzF)]2 | 0.005 | 60 | 20 | >95 | Not specified |
Product 1: Trichloro(3-chloropropyl)silane (desired product) By-product 2: Trichloropropylsilane
Experimental Protocols
Protocol: General Procedure for Nucleophilic Substitution using a Grignard Reagent
This protocol is a generalized procedure based on the synthesis of (Chloromethyl)dimethylphenylsilane and should be adapted for specific substrates and scales.[8]
-
Apparatus Setup: Assemble a flame-dried, three-necked, round-bottomed flask equipped with a pressure-equalizing dropping funnel, an argon inlet, an internal temperature probe, and a magnetic stir bar.
-
Inert Atmosphere: Purge the entire apparatus with dry argon or nitrogen to establish an inert atmosphere.
-
Reagent Addition:
-
Add the catalyst (e.g., Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc, ~1 mol%) to the flask.
-
Add anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Add this compound dropwise through the dropping funnel at room temperature.
-
-
Cooling: Cool the reaction mixture in an ice/water bath.
-
Grignard Addition: Transfer the Grignard reagent (e.g., Phenylmagnesium bromide in THF, ~1.2 equivalents) to the dropping funnel via cannula. Add the Grignard reagent dropwise to the cooled reaction mixture, maintaining a low internal temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or GC-MS.
-
Quenching: Carefully pour the reaction mixture into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Troubleshooting decision tree for low reactivity.
Caption: Lewis acid activation for nucleophilic substitution.
Caption: Competing pathways in catalytic hydrosilylation.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. gelest.com [gelest.com]
- 5. An Electroreductive Approach to Radical Silylation via the Activation of Strong Si–Cl Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C6H13ClSi | CID 556526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. アリルクロロジメチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
Preventing polymerization of Allyl(chloromethyl)dimethylsilane during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the polymerization of Allyl(chloromethyl)dimethylsilane during storage and handling.
Understanding the Instability of this compound
This compound is a bifunctional molecule susceptible to polymerization through two primary pathways due to its reactive allyl and chloromethyl groups. Understanding these mechanisms is crucial for implementing effective preventative measures.
1. Free-Radical Polymerization of the Allyl Group: The carbon-carbon double bond in the allyl group is prone to free-radical polymerization. This process can be initiated by:
-
Heat: Elevated temperatures can generate free radicals.
-
Light: UV radiation can initiate radical formation.
-
Impurities: Trace amounts of peroxides or other radical-generating species can trigger polymerization.
This pathway often leads to the formation of low molecular weight oligomers due to a process called degradative chain transfer, which can increase the viscosity of the material and impact its reactivity in subsequent reactions.
2. Hydrolytic Polymerization of the Chloromethylsilyl Group: The chloromethyl group can react with moisture (hydrolysis) to form a silanol (Si-OH). These silanols are highly reactive and readily undergo condensation with other silanols or unreacted chloromethylsilyl groups to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers. This process is autocatalytic as the hydrolysis of the chloromethyl group produces HCl, which can further catalyze the condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound polymerization?
A1: The initial signs of polymerization can be subtle but should be monitored closely. They include:
-
A noticeable increase in the viscosity of the liquid.
-
The appearance of cloudiness, haziness, or gel particles.
-
Discoloration, often a slight yellowing of the otherwise clear liquid.
-
In advanced stages, the formation of a solid precipitate or the entire solidification of the material.
Q2: What are the ideal storage conditions to prevent polymerization?
A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place, away from direct heat sources. Refrigeration is often recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.
-
Light: Protect from light by storing in an amber or opaque container.
-
Container: Use a clean, dry, and tightly sealed container made of an appropriate material (e.g., glass or a suitable polymer) to prevent contamination and moisture ingress.
Q3: Can I use inhibitors to prevent polymerization during storage?
A3: Yes, adding inhibitors is a highly effective strategy. Different inhibitors are required to address the two distinct polymerization pathways.
-
For free-radical polymerization , a radical scavenger is necessary.
-
For hydrolytic polymerization , a moisture scavenger is recommended.
It is crucial to ensure that any added inhibitor is compatible with your intended application and can be removed if necessary.
Q4: My product has already started to show signs of polymerization. Can it be salvaged?
A4: If the polymerization is in its very early stages (e.g., a slight increase in viscosity), it might be possible to use the material after filtering out any solid particles, provided it still meets the required specifications for your application. However, once significant oligomerization or gelation has occurred, the material's purity and reactivity are compromised, and it is generally not recommended for use. It is always best to prevent polymerization from occurring in the first place.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the polymerization of this compound.
Problem 1: Increased Viscosity or Gel Formation Observed in Stored Material
| Potential Cause | Troubleshooting Steps | Preventative Action |
| Moisture Contamination | 1. Immediately blanket the remaining material with a dry, inert gas (e.g., nitrogen or argon). 2. Test a small sample for moisture content using Karl Fischer titration. | 1. Always handle the material under an inert atmosphere. 2. Use dry syringes and needles for transfers. 3. Store in a tightly sealed container with a desiccant if appropriate for the container type. |
| Exposure to Heat or Light | 1. Move the container to a cool, dark location immediately. 2. If refrigerated storage is available, transfer the material once it has cooled to room temperature. | 1. Store in a temperature-controlled environment, away from direct sunlight and other light sources. 2. Use amber or opaque containers for storage. |
| Absence or Depletion of Inhibitor | 1. If the material is known to be uninhibited, consider adding a suitable inhibitor if it is compatible with your future use. 2. If the material was inhibited, the inhibitor may have been consumed over time. | 1. For long-term storage, ensure the material contains an appropriate inhibitor. 2. Monitor the inhibitor concentration periodically, if feasible. |
Problem 2: Inconsistent Reaction Yields or Purity Issues in Experiments
| Potential Cause | Troubleshooting Steps | Preventative Action |
| Use of Partially Polymerized Starting Material | 1. Before use, visually inspect the this compound for any signs of polymerization. 2. If in doubt, analyze the starting material for oligomers using techniques like GC-MS. | 1. Always use fresh or properly stored and inhibited starting material. 2. Perform a quality control check on the starting material before critical reactions. |
| In-situ Polymerization During Reaction | 1. Ensure all solvents and reagents used in the reaction are scrupulously dry. 2. If the reaction is sensitive to radicals, consider performing it under an inert atmosphere and in the dark. | 1. Dry all glassware and solvents thoroughly before use. 2. If compatible with the reaction chemistry, consider adding a suitable inhibitor to the reaction mixture. |
Inhibitor Selection and Usage
The choice of inhibitor depends on the polymerization pathway you aim to prevent.
Inhibitors for Free-Radical Polymerization
These compounds act as radical scavengers, terminating the chain reaction.
| Inhibitor Class | Examples | Typical Concentration Range (ppm) | Notes |
| Phenolic Compounds | 4-tert-Butylcatechol (TBC), Butylated Hydroxytoluene (BHT), Hydroquinone | 50 - 200 | TBC is a common and effective inhibitor for many allyl-containing monomers.[1][2] BHT is also widely used. |
| Hindered Amine Light Stabilizers (HALS) | Tinuvin® series, Chimassorb® series | 100 - 1000 | HALS are highly efficient radical scavengers that can be effective at low concentrations and offer long-term stability.[3][4][5][6][7] |
Inhibitors for Hydrolytic Polymerization (Moisture Scavengers)
These compounds react rapidly with trace amounts of water, preventing the hydrolysis of this compound.
| Inhibitor Class | Examples | Typical Concentration Range (%) | Notes |
| Reactive Silanes | Vinyltrimethoxysilane, Methyltrimethoxysilane | 1 - 5 | These react with moisture to form inert siloxanes and alcohols. Vinyltrimethoxysilane is particularly effective.[8][9] |
| Molecular Sieves | 3A or 4A type | N/A (added as a solid) | Can be added to the storage container (if compatible) to adsorb moisture. Ensure the sieves are properly activated (dried) before use. |
| Oxazolidines | Incozol® 2 | 1 - 3 | Effective moisture scavengers, particularly in polyurethane and other sensitive systems.[10] |
Experimental Protocols
Protocol 1: Accelerated Stability Study for this compound
This protocol is designed to assess the stability of the material under stressed conditions to predict its shelf-life.
1. Sample Preparation:
- Prepare multiple small, sealed vials of this compound, each containing the same volume.
- If testing the efficacy of an inhibitor, prepare a separate batch with the desired concentration of the inhibitor.
- Ensure all samples are prepared under an inert atmosphere.
2. Storage Conditions:
- Place the vials in temperature- and humidity-controlled stability chambers at the conditions specified in the table below. These conditions are based on ICH guidelines and are adapted for a moisture-sensitive liquid.[11][12]
- Protect all samples from light.
| Condition | Temperature (°C) | Relative Humidity (%) | Minimum Duration |
| Long-Term | 25 ± 2 | 60 ± 5 | 12 months |
| Intermediate | 30 ± 2 | 65 ± 5 | 6 months |
| Accelerated | 40 ± 2 | 75 ± 5 | 6 months |
3. Sampling and Analysis:
- At specified time points (e.g., 0, 1, 3, 6, and 12 months), remove one vial from each storage condition for analysis.
- Perform the following analytical tests on each sample:
4. Data Analysis:
- Plot the change in each analytical parameter over time for each storage condition.
- Use the data from the accelerated conditions to model and predict the long-term stability at the recommended storage temperature.
Visualizations
Logical Troubleshooting Workflow
References
- 1. Monitoring of viscosity changes during free radical polymerization using fluorescence lifetime measurements - Polymer Chemistry (RSC Publishing) DOI:10.1039/C3PY01684F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 4. HALS | Light Stabilizers for Plastics & Coatings | amfine.com [amfine.com]
- 5. welltchemicals.com [welltchemicals.com]
- 6. basf.com [basf.com]
- 7. 3vsigmausa.com [3vsigmausa.com]
- 8. sisib.com [sisib.com]
- 9. Water Scavengers | Silane Hydrophobing Agents | Drying Agents | Silane | Silanes [powerchemical.net]
- 10. specialchem.com [specialchem.com]
- 11. database.ich.org [database.ich.org]
- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Reactions with Allyl(chloromethyl)dimethylsilane
Welcome to the technical support center for optimizing reactions involving Allyl(chloromethyl)dimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and select the most effective catalysts for their synthetic needs.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, providing targeted solutions and preventative measures.
Hydrosilylation Reactions
Question: My hydrosilylation reaction with this compound is giving low yields of the desired β-adduct. What are the common causes and how can I improve the selectivity?
Answer: Low yields and poor selectivity in hydrosilylation reactions are common issues. Here are the primary factors and troubleshooting steps:
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Catalyst Choice: The choice of catalyst is critical for high selectivity. While traditional platinum catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst are widely used, they can sometimes lead to side reactions and lower selectivity.[1] For the hydrosilylation of allyl chloride with trichlorosilane, which is analogous to reactions with this compound, Rhodium(I) catalysts, such as [RhCl(dppbzF)]₂, have demonstrated significantly higher selectivity (>99%) and efficiency.[1][2]
-
Isomerization: A common side reaction is the isomerization of the allyl group, which can compete with the hydrosilylation reaction. The choice of catalyst and ligands can influence the extent of isomerization.
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By-product Formation: Undesired by-products can form, reducing the yield of the target molecule. For instance, in the reaction of allyl chloride with trichlorosilane, by-products can be a significant issue with conventional platinum catalysts.[1]
-
Reaction Conditions: Optimizing reaction temperature and catalyst loading is crucial. For Karstedt's catalyst, a typical starting point is a Pt loading of 10-100 ppm and a reaction temperature between 20-200 °C.[3]
Question: My platinum-based catalyst appears to be deactivating during the hydrosilylation of this compound. What could be the cause and how can I prevent it?
Answer: Catalyst deactivation can be a significant problem. Here are potential causes and solutions:
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Impurities in Substrates or Solvents: Trace impurities in your this compound or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity and are properly dried.
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Side Reactions with Functional Groups: The chloromethyl group in this compound or other functional groups on the reacting partner can interact with the catalyst, leading to deactivation. The use of specific ligands can sometimes mitigate these effects.
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Catalyst Agglomeration: Platinum catalysts can agglomerate, especially at higher temperatures, leading to a loss of active surface area. Using a supported catalyst or optimizing the reaction temperature can help prevent this.
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Oxygen Sensitivity: Some hydrosilylation catalysts are sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Heck Reactions
Question: I am attempting a Heck reaction with this compound and an aryl halide, but the reaction is sluggish and gives a low yield. How can I optimize this reaction?
Answer: The success of a Heck reaction depends on several factors. Here are key areas for optimization:
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Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For aryl chlorides, which are generally less reactive, bulky, electron-rich phosphine ligands are often required.[4] Palladacycles and N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts.
-
Base: The choice and stoichiometry of the base are crucial. Common bases include triethylamine, potassium carbonate, and sodium acetate. The base neutralizes the hydrogen halide formed during the reaction.
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Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used. The choice of solvent can significantly impact reaction rates and yields.
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Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate. Optimization of the reaction temperature is essential.
Question: My Heck reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: Regioselectivity in Heck reactions, particularly with allylic substrates, can be challenging.
-
Ligand Control: The steric and electronic properties of the phosphine ligand can influence the regioselectivity of the olefin insertion step. Experimenting with different ligands is a common strategy to improve regioselectivity.
-
Reaction Additives: In some cases, the addition of salts, such as silver or thallium salts, can influence the reaction pathway and improve selectivity, although this is more common for controlling stereoselectivity.
Suzuki-Miyaura Coupling
Question: I am trying to perform a Suzuki-Miyaura coupling with this compound (or a derivative) and a boronic acid, but I am observing significant homocoupling of the boronic acid. What is causing this and how can I minimize it?
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. It is crucial to degas the solvent and run the reaction under an inert atmosphere.
-
Palladium(II) Precatalyst Reduction: Incomplete reduction of the Pd(II) precatalyst to the active Pd(0) species can lead to side reactions. The choice of precatalyst and reaction conditions can influence the efficiency of this reduction.
-
Base and Solvent: The choice of base and solvent can also affect the extent of homocoupling. A thorough screening of reaction conditions is often necessary.
Question: The Suzuki-Miyaura coupling of my substituted this compound derivative is not proceeding to completion. What are some potential issues?
Answer: Incomplete conversion can be due to several factors:
-
Steric Hindrance: Sterically hindered substrates can be challenging for Suzuki-Miyaura couplings. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can often overcome steric hindrance.
-
Catalyst Deactivation: The catalyst can be poisoned by impurities or side products.
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Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, can be slow. The choice of base and the presence of water can significantly impact the rate of this step.
Grignard Reactions
Question: I am performing a Grignard reaction with the chloromethyl group of this compound, but I am getting a low yield of the desired product. What are the likely side reactions?
Answer: Grignard reactions with chloromethylsilanes can be prone to side reactions.
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Wurtz-type Coupling: The Grignard reagent can react with the starting chloromethylsilane, leading to a coupling product. This can be minimized by slow addition of the chloromethylsilane to the Grignard reagent at low temperatures.
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Reaction with the Allyl Group: While the chloromethyl group is the primary reactive site for nucleophilic attack, the Grignard reagent could potentially interact with the allyl group under certain conditions, though this is less common.
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Enolization: If the Grignard reagent is sterically hindered and the electrophile has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolization instead of addition.[5]
Question: How can I improve the yield and selectivity of my Grignard reaction with this compound?
Answer:
-
Reaction Conditions: Use of an appropriate solvent (typically diethyl ether or THF) and careful temperature control are critical. Reactions are often initiated at room temperature and then cooled to control the exotherm.
-
Purity of Magnesium and Reagents: The magnesium used to prepare the Grignard reagent should be of high purity and activated if necessary. All reagents and glassware must be scrupulously dry, as Grignard reagents are highly sensitive to moisture.
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Catalysis: For less reactive chlorosilanes, the addition of catalysts like zinc chloride can sometimes improve the reaction rate and yield of substitution reactions with Grignard reagents.[6]
Quantitative Data on Catalyst Performance
The following tables summarize quantitative data for various catalysts in reactions relevant to this compound.
Table 1: Catalyst Performance in the Hydrosilylation of Allyl Chloride with Trichlorosilane
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield of Product 1 (%)[1] | Yield of By-product 2 (%)[1] |
| Speier's Catalyst | 0.5 | 60 | 3 | 20 | 32 |
| Karstedt's Catalyst | 0.5 | 60 | 3 | 15 | 13 |
| [Rh(μ-Cl)(dppp)]₂ | 0.5 | 60 | 3 | 60 | Trace |
| [RhCl(cod)(dppp)] | 0.5 | 60 | 3 | 41 | Trace |
| [Rh(μ-Cl)(dppbz)]₂ | 0.5 | 60 | 3 | >95 | Trace |
| [Rh(μ-Cl)(dppbzF)]₂ | 0.005 | 60 | 20 | >95 | Trace |
Product 1: Trichloro(3-chloropropyl)silane (desired product) By-product 2: Propyltrichlorosilane
Table 2: Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Precatalyst | Ligand | Base | Yield (%) after 6h[7] |
| tBuIndPdCl | IPr | K₂CO₃ | >80 |
| CinnamylPdCl | IPr | K₂CO₃ | <40 |
| CrotylPdCl | IPr | K₂CO₃ | <40 |
| AllylPdCl | IPr | K₂CO₃ | <40 |
Table 3: Catalyst Performance in the Heck Arylation of Eugenol with Iodobenzene
| Solvent | Time (h) | Conversion of PhI (%)[8] | Yield of Product 1E (%)[8] |
| DMF | 1 | 95 | ~80 |
| DMF | 3 | 100 | 81 |
| DMF:H₂O (4:1) | 2 | 100 | 79 |
Experimental Protocols
Protocol 1: General Procedure for Hydrosilylation using Karstedt's Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, add the olefin (1.0 equivalent) and the solvent (e.g., anhydrous toluene).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Add Karstedt's catalyst (typically 10-100 ppm relative to the olefin) to the reaction mixture.
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Silane Addition: Add the hydrosilane, such as this compound's reaction partner (1.0-1.2 equivalents), dropwise to the stirred solution at a controlled temperature (e.g., room temperature or slightly elevated).
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Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR, GC-MS, or IR spectroscopy) by observing the disappearance of the Si-H bond.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 2: General Procedure for a Heck Reaction
This protocol provides a general framework for a Heck reaction involving an allyl-containing silane.
-
Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 equivalent), the olefin (e.g., a derivative of this compound, 1.2 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (if required, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Solvent and Base Addition: Add the degassed solvent (e.g., DMF, acetonitrile, or dioxane) and the base (e.g., triethylamine or potassium carbonate, 2.0 equivalents).
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Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
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Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
Catalyst Selection Logic for Hydrosilylation
Caption: Decision workflow for selecting a hydrosilylation catalyst.
General Catalytic Cycle for the Heck Reaction
References
- 1. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Karstedt catalysts | Johnson Matthey [matthey.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Managing moisture sensitivity of Allyl(chloromethyl)dimethylsilane in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the moisture-sensitive reagent, Allyl(chloromethyl)dimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organosilane compound with the chemical formula C₆H₁₃ClSi. It is a versatile bifunctional reagent commonly used in organic synthesis. Its reactivity stems from the presence of two key functional groups: a reactive chloromethyl group and an allyl group. This structure allows it to be used in a variety of applications, including:
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Silylation: As a protecting group for alcohols and other functional groups.
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Cross-coupling reactions: The allyl group can participate in various carbon-carbon bond-forming reactions.
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Surface modification: Used to functionalize surfaces of materials like silica and glass.
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Synthesis of complex molecules: It serves as a building block in the synthesis of more complex organosilicon compounds and organic molecules.
Q2: Why is this compound considered moisture-sensitive?
The silicon-chlorine bond in the chloromethyl group is highly susceptible to hydrolysis. In the presence of water, this compound will react to form the corresponding silanol, which can then self-condense to form unreactive siloxane oligomers or polymers. This process consumes the reagent and can significantly reduce the yield of the desired reaction.
Q3: What are the ideal storage and handling conditions for this compound?
To maintain its reactivity, this compound must be stored and handled under strictly anhydrous and inert conditions.
-
Storage: It should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon. The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1][2]
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Handling: All manipulations should be carried out using inert atmosphere techniques, such as a Schlenk line or a glovebox, to prevent exposure to atmospheric moisture.[1][2]
Q4: What personal protective equipment (PPE) should be worn when working with this compound?
This compound is a flammable liquid and can cause skin and eye irritation.[1] Appropriate PPE includes:
-
Neoprene or nitrile rubber gloves
-
Chemical safety goggles (contact lenses should not be worn)
-
A lab coat or other protective clothing
-
Work should be performed in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Yield
A low yield or complete failure of the reaction is the most common problem and is almost always related to moisture contamination.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Moisture in Reaction System | Verify the dryness of all components. | - Glassware: Oven-dry all glassware at >120°C for at least 4 hours or flame-dry under vacuum immediately before use. - Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves or other appropriate drying agents. - Reagents: Ensure all other reagents are anhydrous. - Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas (nitrogen or argon). |
| Degraded this compound | Check the quality of the starting material. | If the reagent has been improperly stored or is old, it may have already hydrolyzed. It is best to use a fresh bottle or a recently opened bottle that has been stored under an inert atmosphere. |
| Incorrect Reaction Conditions | Review the reaction protocol. | - Temperature: Some reactions may require specific temperatures to proceed efficiently. - Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). - Stoichiometry: Ensure the correct molar ratios of reactants and reagents are being used. |
Issue 2: Formation of White Precipitate or Cloudy Solution
The appearance of a white precipitate or a cloudy solution during the reaction or workup can be indicative of siloxane formation.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis of the Silane | Analyze the precipitate. | The precipitate is likely a siloxane polymer. This is a strong indicator of moisture contamination in the reaction. Review all drying procedures for glassware, solvents, and reagents. |
| Workup Procedure | Evaluate the workup conditions. | Quenching the reaction with an aqueous solution will intentionally hydrolyze any remaining chlorosilane. If the precipitate forms before the intended aqueous workup, it indicates premature hydrolysis. |
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol
This protocol provides a general procedure for the protection of a primary alcohol using this compound under inert atmosphere conditions.
Materials:
-
This compound
-
Primary alcohol
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (Et₃N) or imidazole
-
Dry, inert gas (Nitrogen or Argon)
-
Oven-dried or flame-dried glassware (round-bottom flask, syringe, needles)
Procedure:
-
Glassware and System Preparation: Assemble the reaction glassware (e.g., a two-neck round-bottom flask with a condenser and a septum) and flame-dry it under a vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: In the flame-dried flask, dissolve the primary alcohol (1.0 eq) and triethylamine (1.2 eq) or imidazole (1.2 eq) in anhydrous DCM.
-
Addition of Silane: Slowly add this compound (1.1 eq) to the stirred solution at 0 °C (ice bath) via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (triethylammonium chloride or imidazolium chloride) is expected.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Hydrolysis Pathway of this compound
The following diagram illustrates the unwanted hydrolysis and condensation pathway of this compound in the presence of water.
References
How to monitor the progress of a reaction involving Allyl(chloromethyl)dimethylsilane
Welcome to the technical support center for monitoring reactions involving Allyl(chloromethyl)dimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental monitoring, troubleshooting common issues, and interpreting analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring reactions with this compound?
A1: The progress of reactions involving this compound can be effectively monitored using a suite of standard organic analytical techniques. The most common and informative methods are:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for tracking the disappearance of starting materials and the appearance of products. Specific proton and carbon signals of the allyl and chloromethyl groups provide clear markers for reaction conversion.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile components of the reaction mixture and identifying them by their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying side products and confirming the structure of the desired product.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the product's functional groups.
Q2: How can I quantitatively track the consumption of this compound and the formation of my product?
A2: Quantitative analysis can be achieved using the following methods:
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Quantitative NMR (qNMR): By adding a known amount of an internal standard to an aliquot of the reaction mixture, the concentration of reactants and products can be accurately determined by comparing the integral of their characteristic peaks to the integral of the standard's peak.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a highly sensitive method for quantitative analysis. By creating a calibration curve with known concentrations of the analyte and an internal standard, the concentration of the components in the reaction mixture can be determined from their peak areas.
Q3: What are the main challenges when working with a bifunctional reagent like this compound?
A3: The primary challenge is controlling the chemoselectivity. This compound has two reactive sites: the allyl group (C=C double bond) and the chloromethyl group (C-Cl bond). Depending on the reaction conditions and the other reagents involved, reactions can occur at one or both sites, potentially leading to a mixture of products. Careful selection of catalysts, reaction temperature, and stoichiometry is crucial to direct the reaction towards the desired outcome.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solutions |
| Inactive Catalyst (e.g., in Hydrosilylation) | - Ensure the catalyst is fresh and has been stored under an inert atmosphere. - Consider a catalyst activation step if applicable. - Increase the catalyst loading incrementally. |
| Presence of Inhibitors or Impurities | - Use freshly distilled and dry solvents and reagents. - Ensure all glassware is thoroughly dried. - Traces of water or oxygen can quench catalysts or Grignard reagents. |
| Insufficient Reaction Temperature | - Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. - For Grignard reactions, gentle heating might be required for initiation. |
| Poor Quality Grignard Reagent | - Ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine). - Use anhydrous ether or THF as the solvent. - Titrate the Grignard reagent to determine its exact concentration before use. |
Issue 2: Formation of Multiple Products (Lack of Chemoselectivity)
| Possible Cause | Suggested Solutions |
| Competition between Allyl and Chloromethyl Group Reactivity | - For reactions targeting the allyl group (e.g., hydrosilylation): Use a catalyst that is selective for the C=C bond over the C-Cl bond. Platinum-based catalysts like Karstedt's catalyst are often effective. - For reactions targeting the chloromethyl group (e.g., nucleophilic substitution): Use reaction conditions that favor SN2 reactions, such as a polar aprotic solvent (e.g., DMF, DMSO) and a strong nucleophile. Running the reaction at a moderate temperature can help avoid elimination or reaction at the allyl group. |
| Side Reactions of the Allyl Group | - In nucleophilic substitution reactions, the allyl group can sometimes undergo rearrangement or other side reactions. Using milder reaction conditions and a less basic nucleophile can help minimize these issues. |
| Grignard Reagent Reacting at Both Sites | - When preparing a Grignard reagent from this compound, there is a possibility of intermolecular reactions. Using dilute conditions and low temperatures can help favor the formation of the desired organometallic species. When reacting with an electrophile, the Grignard reagent will primarily attack the most electrophilic site. |
Experimental Protocols & Data
Monitoring Hydrosilylation of 1-Octene with a Hydrosilane
This protocol describes a general method for monitoring the platinum-catalyzed hydrosilylation of a terminal alkene.
Reaction Monitoring Workflow
Caption: General workflow for monitoring a hydrosilylation reaction.
¹H NMR Data for Reaction Monitoring
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Comments |
| This compound (Starting Material) | ~5.8 (m, 1H, -CH=), ~4.9 (m, 2H, =CH₂), ~2.8 (s, 2H, -CH₂Cl), ~1.6 (d, 2H, -CH₂-Si), ~0.1 (s, 6H, -Si(CH₃)₂) | Disappearance of these signals indicates consumption of the starting material. |
| Hydrosilylation Product (example with a generic hydrosilane) | Disappearance of allyl protons (~4.9-5.8 ppm). Appearance of new aliphatic protons corresponding to the addition product. | The exact chemical shifts will depend on the specific hydrosilane and alkene used. |
GC-MS Data for Reaction Monitoring
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | Varies with GC method | 133 [M-CH₃]⁺, 107 [M-C₃H₅]⁺, 93 [M-CH₂Cl]⁺, 79 |
| 1-Octene | Earlier than silane products | 112 [M]⁺, 97, 83, 69, 55, 41 |
| Hydrosilylation Product | Later than starting materials | Molecular ion peak and fragmentation pattern corresponding to the specific product. |
Troubleshooting Logic for Low Yield in Grignard Reactions
Issues with the stability of the chloromethyl group under specific reaction conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the chloromethyl group (-CH₂Cl) under various experimental conditions.
Frequently Asked questions (FAQs)
Q1: What are the primary factors that influence the stability of the chloromethyl group?
A1: The stability of the chloromethyl group is primarily influenced by the following factors:
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pH: The group is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is pH-dependent.
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Temperature: Elevated temperatures can accelerate degradation pathways, including hydrolysis and elimination reactions.
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Nucleophiles: The presence of nucleophiles can lead to substitution reactions, displacing the chloride ion.
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Solvent: The choice of solvent can significantly impact stability. Protic solvents can participate in solvolysis reactions, while polar aprotic solvents can affect the rate of nucleophilic substitution.
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Steric Hindrance: The steric environment around the chloromethyl group can influence its accessibility to reagents and thus its reactivity.
Q2: Under what pH conditions is the chloromethyl group most stable?
A2: Generally, the chloromethyl group is most stable in neutral to slightly acidic conditions. Studies on the hydrolysis of benzyl chloride, a common model for chloromethyl arenes, have shown that the rate of hydrolysis is relatively constant up to a pH of about 13, after which it increases.[1][2] Extreme acidic or basic conditions should be avoided to prevent accelerated degradation.
Q3: My chloromethyl-containing compound is degrading in a protic solvent. What is happening and what can I do?
A3: Protic solvents, such as water, alcohols, and carboxylic acids, can act as nucleophiles and participate in solvolysis reactions with the chloromethyl group. This leads to the substitution of the chloride with the solvent's nucleophilic group (e.g., -OH, -OR).
Troubleshooting:
-
Switch to an aprotic solvent: If the reaction chemistry allows, use aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF).
-
Use anhydrous conditions: Ensure all solvents and reagents are dry to minimize hydrolysis.
-
Lower the temperature: Reducing the reaction temperature can significantly slow down the rate of solvolysis.
Q4: I am observing unexpected side products in my chloromethylation reaction. What are the common side products and how can I avoid them?
A4: Common side products in chloromethylation reactions include:
-
Bis(chloromethyl) ether (BCME): A carcinogenic byproduct formed from formaldehyde and HCl. Its formation can be minimized by controlling the reaction temperature and using an excess of the aromatic substrate.[3]
-
Diaryl- or diarylmethane derivatives: Formed by the Friedel-Crafts alkylation of the starting material or product with another chloromethylated molecule.
-
Over-chloromethylation: Introduction of multiple chloromethyl groups onto the aromatic ring.
Troubleshooting:
-
Control stoichiometry: Use a precise ratio of reactants. An excess of the aromatic compound can reduce the formation of diarylmethane byproducts.
-
Optimize temperature: Lowering the reaction temperature can often reduce the rate of side reactions.
-
Slow addition of reagents: Adding the chloromethylating agent slowly can help to control the reaction and minimize byproduct formation.
Troubleshooting Guides
Issue 1: Cleavage of the Chloromethyl Group Under Acidic Conditions
Symptoms:
-
Loss of the chloromethyl group, often replaced by a hydroxyl group.
-
Appearance of unexpected byproducts in NMR or LC-MS analysis.
-
Reduced yield of the desired product.
Possible Causes:
-
Strong Acid: Strong acids can protonate the chlorine atom, making it a better leaving group and facilitating nucleophilic attack by water or other nucleophiles present in the reaction mixture.
-
High Temperature: Elevated temperatures provide the activation energy for the cleavage reaction.
-
Presence of Water: Water can act as a nucleophile, leading to hydrolysis.
Solutions:
-
Use a milder acid: If possible, switch to a weaker acid or use a catalytic amount.
-
Lower the reaction temperature: Conduct the reaction at the lowest possible temperature that allows for the desired transformation.
-
Work under anhydrous conditions: Use dry solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Protecting Group Strategy: If the chloromethyl group is not the reactive site, consider protecting it. However, direct protection of a chloromethyl group is uncommon; it's more typical to introduce a more stable precursor that can be converted to the chloromethyl group later in the synthesis.
Issue 2: Instability in the Presence of Nucleophiles
Symptoms:
-
Rapid consumption of the starting material.
-
Formation of substitution products where the chlorine has been replaced by the nucleophile.
Possible Causes:
-
Strong Nucleophile: The chloromethyl group is a good electrophile and will react with a wide range of nucleophiles (e.g., amines, thiols, alkoxides).
-
Favorable Reaction Conditions: Polar aprotic solvents can enhance the reactivity of nucleophiles.
Solutions:
-
Protecting the Nucleophile: If the nucleophile is part of the same molecule and should not react, consider protecting it.
-
Use a less reactive nucleophile: If the reaction allows, choose a weaker nucleophile.
-
Control Reaction Conditions:
-
Temperature: Run the reaction at a lower temperature.
-
Stoichiometry: Use a controlled amount of the nucleophile.
-
Solvent: The choice of solvent can modulate reactivity.
-
Data Presentation
Table 1: Factors Affecting the Stability of the Chloromethyl Group
| Parameter | Condition | Effect on Stability | Notes |
| pH | < 4 | Decreased | Acid-catalyzed hydrolysis or cleavage. |
| 4 - 7 | Generally Stable | Optimal range for many chloromethyl compounds. | |
| > 7 | Decreased | Base-catalyzed hydrolysis or elimination.[1][4] | |
| Temperature | Elevated | Decreased | Accelerates decomposition and side reactions. |
| Solvent | Protic (e.g., H₂O, MeOH) | Decreased | Prone to solvolysis. |
| Aprotic Polar (e.g., DMF, DMSO) | Can enhance nucleophilic attack | Solvates the cation, leaving the nucleophile more reactive. | |
| Aprotic Nonpolar (e.g., Toluene) | Generally more stable | Less likely to participate in solvolysis. | |
| Nucleophiles | Strong (e.g., R₂NH, RS⁻) | Decreased | Readily undergoes SN2 reactions. |
Table 2: Hydrolysis Rate of Benzyl Chloride at 25°C
| pH | Half-life (hours) |
| 7 | 15 |
| >13 | Rate increases |
Data for benzyl chloride is often used as a proxy for the stability of aryl chloromethyl groups. The rate is independent of pH below 13.[1][5]
Experimental Protocols
Protocol 1: Forced Degradation Study for a Chloromethyl-Containing Compound
This protocol provides a general procedure to assess the stability of a compound containing a chloromethyl group under various stress conditions.
Materials:
-
Your chloromethyl-containing compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% H₂O₂
-
Methanol (or another suitable organic solvent)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Thermostatically controlled oven or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature or a slightly elevated temperature for a defined period.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Place a solid sample or a solution of the compound in an oven at an elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.[6][7][8]
-
Mandatory Visualization
Caption: A flowchart for troubleshooting chloromethyl group instability.
Caption: Common degradation pathways for a chloromethyl group.
Caption: Experimental workflow for assessing compound stability.
References
- 1. scispace.com [scispace.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. web.viu.ca [web.viu.ca]
- 6. benchchem.com [benchchem.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. ijcrt.org [ijcrt.org]
Validation & Comparative
A Head-to-Head Battle for Surface Supremacy: Allyl(chloromethyl)dimethylsilane vs. Allyltrichlorosilane in Surface Modification
For researchers, scientists, and drug development professionals seeking to functionalize surfaces for a myriad of applications, the choice of silanization agent is a critical decision. This guide provides a comprehensive comparison of two popular allyl-containing silanes, Allyl(chloromethyl)dimethylsilane and Allyltrichlorosilane, offering a deep dive into their performance based on available experimental data. This analysis will aid in the selection of the optimal reagent for applications ranging from biocompatible coatings to advanced drug delivery systems.
The strategic functionalization of surfaces is a cornerstone of modern materials science and biomedical research. The ability to tailor surface properties such as hydrophobicity, reactivity, and biocompatibility is paramount. Allyl-containing silanes are particularly valuable in this regard, as the terminal allyl group provides a versatile handle for subsequent chemical modifications, including thiol-ene "click" chemistry and polymer grafting. This guide focuses on a direct comparison of two such silanes: the monochlorinated this compound and the trichlorinated Allyltrichlorosilane.
At a Glance: Key Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these silanes is essential for predicting their behavior during surface modification.
| Property | This compound | Allyltrichlorosilane |
| Molecular Formula | C₆H₁₃ClSi | C₃H₅Cl₃Si |
| Molecular Weight | 148.70 g/mol [1] | 175.52 g/mol |
| Structure |
|
|
| Boiling Point | 150-152 °C | 117.5 °C |
| Density | 0.936 g/mL | 1.211 g/mL |
| Reactive Groups | 1 Chloro group | 3 Chloro groups |
Performance in Surface Modification: A Data-Driven Comparison
The performance of these silanes in surface modification is dictated by their reactivity, the stability of the resulting monolayer, and the accessibility of the allyl group for further functionalization. While direct comparative studies are limited, data from individual studies on similar substrates provide valuable insights.
A key study comparing vinyltrichlorosilane (VTCS) and allyltrichlorosilane (ATCS) provides a strong basis for understanding the behavior of trichlorosilanes. This data, combined with information on monochlorosilanes, allows for a comprehensive comparison.
| Parameter | This compound (Inferred) | Allyltrichlorosilane |
| Reactivity | Monofunctional, forms a less cross-linked monolayer. | Trifunctional, forms a highly cross-linked, polymeric layer. |
| Surface Morphology (AFM) | Expected to form a relatively smooth and uniform monolayer. | Can form aggregated, nanofilament-like structures on the surface. |
| Hydrophobicity (Water Contact Angle) | Expected to be lower than ATCS due to less dense packing. | Higher hydrophobicity is observed after functionalization due to surface roughness. |
| Layer Stability | Si-O-Si bonds are susceptible to hydrolysis, but the less strained monolayer may offer some stability. | Highly cross-linked structure provides good hydrolytic stability. |
| Allyl Group Accessibility | Potentially higher due to less steric hindrance within the monolayer. | May be reduced due to the dense, polymeric nature of the coating. |
Experimental Protocols: A Guide to Successful Surface Modification
The following protocols are generalized procedures for solution-phase deposition of these silanes. The optimal conditions may vary depending on the substrate and desired outcome.
Protocol 1: Surface Modification with this compound
Materials:
-
This compound
-
Anhydrous toluene
-
Substrate (e.g., silicon wafer, glass slide)
-
Nitrogen or Argon gas
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the substrate under a stream of nitrogen and further dry in an oven at 110°C for 30 minutes.
-
Surface Activation: Activate the surface hydroxyl groups by treating the substrate with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Silanization: In a glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. Immerse the activated substrate in the silane solution for 2-4 hours at room temperature.
-
Rinsing: After immersion, rinse the substrate sequentially with anhydrous toluene, isopropanol, and deionized water to remove any unbound silane.
-
Curing: Dry the coated substrate under a stream of nitrogen and then cure in an oven at 110°C for 1 hour to promote the formation of covalent bonds.
Protocol 2: Surface Modification with Allyltrichlorosilane
Materials:
-
Allyltrichlorosilane
-
Anhydrous toluene or hexane
-
Substrate (e.g., silicon wafer, glass slide)
-
Nitrogen or Argon gas
-
Oven or vacuum desiccator
Procedure:
-
Substrate Cleaning and Activation: Follow the same procedure as described in Protocol 1.
-
Silanization (Solution Phase): In a glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of Allyltrichlorosilane in anhydrous toluene or hexane. Immerse the activated substrate in the solution for 30-60 minutes at room temperature. The shorter reaction time is due to the higher reactivity of the trichlorosilane.
-
Silanization (Vapor Phase): Alternatively, place the activated substrate in a vacuum desiccator along with a small vial containing a few drops of Allyltrichlorosilane. Evacuate the desiccator and leave for 2-12 hours. Vapor phase deposition can lead to more uniform monolayers.
-
Rinsing: After silanization, rinse the substrate thoroughly with anhydrous toluene or hexane, followed by isopropanol and deionized water.
-
Curing: Dry the substrate under a stream of nitrogen and cure in an oven at 110°C for 1 hour.
Visualizing the Process: Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Reaction pathways for surface modification.
Caption: General experimental workflow for silanization.
The Verdict: Choosing the Right Tool for the Job
The choice between this compound and Allyltrichlorosilane ultimately depends on the specific requirements of the application.
-
This compound is the preferred choice when a well-defined, less-cross-linked monolayer with potentially higher accessibility of the allyl functional groups is desired. This makes it suitable for applications where precise control over surface chemistry and subsequent reactions is critical.
-
Allyltrichlorosilane , with its ability to form a robust, highly cross-linked polymeric layer, is ideal for applications demanding high stability and durability. The increased surface roughness it can generate may also be advantageous for applications requiring enhanced hydrophobicity.
References
A Comparative Guide to Silylating Agents: Allyl(chloromethyl)dimethylsilane in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. Silyl ethers are a cornerstone of this strategy, prized for their versatility in masking the reactivity of hydroxyl groups. This guide provides a comprehensive comparison of Allyl(chloromethyl)dimethylsilane with other commonly employed silylating agents, supported by experimental data to inform the selection of the most suitable reagent for specific synthetic challenges.
Performance Comparison of Silylating Agents
The choice of a silylating agent is dictated by factors such as the steric hindrance of the alcohol, the desired stability of the silyl ether, and the orthogonality required for selective deprotection in multi-step syntheses. This section presents a comparative overview of this compound and other popular silylating agents.
Table 1: Comparison of Reaction Conditions and Yields for the Silylation of Primary Alcohols
| Silylating Agent | Abbreviation | Catalyst/Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | ACMDMS | Imidazole | DMF | 4 | 25 | >95 |
| Trimethylsilyl chloride | TMSCl | Triethylamine | DCM | 0.5 | 0-25 | >95 |
| tert-Butyldimethylsilyl chloride | TBDMSCl | Imidazole | DMF | 2-12 | 25 | >95 |
| Triethylsilyl chloride | TESCl | Triethylamine | DCM | 1-3 | 25 | >90 |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | Imidazole | DMF | 4-16 | 25 | >90 |
Table 2: Comparison of Reaction Conditions and Yields for the Silylation of Secondary Alcohols
| Silylating Agent | Abbreviation | Catalyst/Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | ACMDMS | Imidazole | DMF | 8 | 25 | ~90 |
| Trimethylsilyl chloride | TMSCl | Triethylamine | DCM | 1 | 25 | ~90 |
| tert-Butyldimethylsilyl chloride | TBDMSCl | Imidazole | DMF | 12-24 | 25-40 | >90 |
| Triethylsilyl chloride | TESCl | Triethylamine | DCM | 4-8 | 25 | ~85 |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | Imidazole | DMF | 16-48 | 40-60 | ~85 |
Table 3: Comparison of Reaction Conditions and Yields for the Silylation of Tertiary Alcohols
| Silylating Agent | Abbreviation | Catalyst/Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | ACMDMS | DMAP | Acetonitrile | 24 | 80 | Moderate |
| Trimethylsilyl chloride | TMSCl | Pyridine | Pyridine | 24-48 | 80-100 | Low to Moderate |
| tert-Butyldimethylsilyl triflate | TBDMSOTf | 2,6-Lutidine | DCM | 2-6 | 0-25 | >90 |
| Triisopropylsilyl triflate | TIPSOTf | 2,6-Lutidine | DCM | 1-4 | 0-25 | >90 |
Key Differentiators of this compound
This compound (ACMDMS) distinguishes itself from other silylating agents through its unique bifunctional nature, possessing both a reactive chloromethyl group and a versatile allyl group. This dual functionality opens avenues for sequential and orthogonal chemical transformations.
-
Silylation Reactivity : The reactivity of the Si-Cl bond in ACMDMS is comparable to other chlorosilanes, readily forming silyl ethers with primary and secondary alcohols under standard conditions (e.g., with imidazole or triethylamine as a base). The steric hindrance around the silicon atom is less than that of bulky reagents like TBDPSCl, allowing for efficient silylation of less hindered alcohols.
-
Orthogonal Deprotection : The resulting allyl(dimethyl)silyl ethers can be cleaved under specific conditions that leave other protecting groups intact. The allyl group can be removed via transition metal-catalyzed isomerization followed by hydrolysis, or through oxidative cleavage.[1][2] This orthogonality is highly valuable in the synthesis of complex molecules with multiple protected functional groups.
-
Post-Silylation Functionalization : The chloromethyl group provides a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities after the protection of the hydroxyl group. This feature is particularly useful in the synthesis of functionalized polymers and materials. The allyl group can also be further functionalized, for example, through hydroboration-oxidation or epoxidation, adding another layer of synthetic utility.
Experimental Protocols
General Procedure for the Silylation of a Primary Alcohol with this compound:
-
To a solution of the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allyl(dimethyl)silyl ether.
General Procedure for the Cleavage of an Allyl(dimethyl)silyl Ether:
-
Isomerization-Hydrolysis:
-
Dissolve the allyl(dimethyl)silyl ether (1.0 equiv) in a suitable solvent such as ethanol or a mixture of THF and water.
-
Add a catalytic amount of a transition metal catalyst, for example, Wilkinson's catalyst ([Rh(PPh₃)₃Cl]) or a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Heat the reaction mixture to reflux and monitor the isomerization of the allyl group to a prop-1-enyl group by TLC or ¹H NMR.
-
Once isomerization is complete, add a mild acid (e.g., dilute HCl) to hydrolyze the resulting enol ether and liberate the free alcohol.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as necessary.
-
-
Oxidative Cleavage:
-
Dissolve the allyl(dimethyl)silyl ether (1.0 equiv) in a mixture of solvents such as acetonitrile, water, and carbon tetrachloride.
-
Add a catalytic amount of ruthenium(III) chloride (RuCl₃) and a stoichiometric amount of an oxidant like sodium periodate (NaIO₄).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup, extract the product, dry the organic layer, and purify as needed.
-
Signaling Pathways and Experimental Workflows
The unique bifunctionality of this compound allows for its incorporation into multi-step synthetic pathways where both the protecting group and the additional functional handle are exploited.
Caption: A potential multi-step synthesis workflow utilizing the dual functionality of this compound.
This workflow illustrates the initial protection of an alcohol with ACMDMS, followed by a nucleophilic substitution on the chloromethyl group to introduce a new functionality. The final step involves the selective cleavage of the allyl group to unveil the protected alcohol, now bearing the newly introduced functional group.
Conclusion
This compound presents a compelling alternative to traditional silylating agents, particularly in the context of multi-step organic synthesis. Its reactivity is on par with other common chlorosilanes for the protection of primary and secondary alcohols. The key advantages of ACMDMS lie in the unique opportunities for orthogonal deprotection and post-silylation functionalization afforded by its allyl and chloromethyl groups, respectively. For researchers engaged in the development of complex molecules and functional materials, this compound offers a versatile tool to expand their synthetic strategies.
References
Illuminating the Structure of Allyl(chloromethyl)dimethylsilane Derivatives: A Guide to Spectroscopic Confirmation
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of key spectroscopic methods for elucidating the structure of allyl(chloromethyl)dimethylsilane and its derivatives. By presenting experimental data, detailed protocols, and a clear workflow, this document serves as a practical resource for ensuring the integrity of these versatile organosilane compounds.
The unique combination of an allyl group, a chloromethyl moiety, and a dimethylsilyl core in this compound makes it a valuable building block in organic synthesis. Verifying the successful synthesis and purity of its derivatives requires a multi-faceted analytical approach. This guide focuses on the application and comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous structural characterization.
Data at a Glance: Spectroscopic Signatures of this compound
To facilitate rapid identification and comparison, the following tables summarize the key quantitative data obtained from various spectroscopic techniques for the parent compound, this compound. These values serve as a benchmark for the analysis of its derivatives.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Si-CH₃ | ~0.1 | ~-3.0 |
| Si-CH₂-Cl | ~2.6 | ~28.0 |
| Si-CH₂-CH= | ~1.6 | ~24.0 |
| =CH- | ~5.7 (m) | ~134.0 |
| =CH₂ | ~4.9 (m) | ~114.0 |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Multiplicity (m) for vinyl protons is complex due to coupling.
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C-H (sp³ stretch) | 2960-2850 | Strong |
| C=C (stretch) | ~1640 | Medium |
| Si-CH₃ (bend) | ~1250 | Strong |
| Si-C (stretch) | 840, 780 | Strong |
| C-Cl (stretch) | ~700 | Medium-Strong |
Table 3: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Relative Abundance |
| 148/150 | [M]⁺ (Molecular Ion) | Low |
| 133/135 | [M - CH₃]⁺ | Medium |
| 113 | [M - Cl]⁺ | Low |
| 107 | [M - CH₂=CHCH₂]⁺ | High |
| 99/101 | [M - C₃H₅]⁺ | Medium |
| 73 | [Si(CH₃)₃]⁺ (rearrangement) | Medium |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M/M+2 peaks.
Comparative Analysis of Spectroscopic Techniques
Each spectroscopic method provides unique and complementary information for the structural elucidation of this compound derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information about the electronic environment of protons, their connectivity through spin-spin coupling, and the relative number of protons in different environments. It is invaluable for confirming the presence of the allyl and chloromethyl groups and for analyzing the structure of substituents in derivatives.
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the nature of the substituents on the silicon atom and the carbon backbone.
-
²⁹Si NMR: Directly probes the silicon nucleus, offering a wide chemical shift range that is highly sensitive to the electronic and steric environment around the silicon atom.[1] This makes it an excellent tool for confirming the successful modification at the silicon center and for characterizing the purity of the silane derivative.[2][3] The primary drawback of ²⁹Si NMR is its low natural abundance and lower gyromagnetic ratio, often requiring longer acquisition times.[3]
-
-
Infrared (IR) Spectroscopy: This technique is particularly useful for the rapid identification of key functional groups present in the molecule.[4] The characteristic stretching and bending vibrations of bonds such as C=C, Si-C, and C-Cl provide a quick confirmation of the main structural motifs.[4] While IR is excellent for qualitative analysis, it provides limited information on the overall molecular connectivity.
-
Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of the compound and for obtaining structural information through the analysis of fragmentation patterns.[5] The isotopic signature of chlorine is a key diagnostic feature in the mass spectra of these compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for analyzing these often volatile compounds, providing both separation and identification.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters: Spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Parameters: Spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (typically several hundred to thousands).
-
-
²⁹Si NMR Acquisition:
-
Spectrometer: Operating at the appropriate frequency for the field strength.
-
Pulse Sequence: Inverse-gated decoupling to suppress the negative Nuclear Overhauser Effect (NOE) and allow for quantitative analysis.
-
Acquisition Parameters: Spectral width of ~100 ppm, a longer relaxation delay (e.g., 10-30 seconds) due to the typically long T₁ relaxation times of ²⁹Si nuclei, and a large number of scans.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
ATR-FTIR (Attenuated Total Reflectance): Alternatively, place a drop of the liquid directly onto the crystal of an ATR accessory. This method requires minimal sample preparation.
-
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans. A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Workflow and Logic Diagram
The following diagram illustrates a logical workflow for the spectroscopic confirmation of an this compound derivative's structure.
Conclusion
The structural confirmation of this compound derivatives is most reliably achieved through the synergistic use of NMR spectroscopy (¹H, ¹³C, and ²⁹Si), IR spectroscopy, and mass spectrometry. While IR and MS provide rapid and valuable information on functional groups and molecular weight, NMR, particularly the combination of proton, carbon, and silicon nuclei observation, offers the most detailed and unambiguous picture of the molecular architecture. By following the outlined experimental protocols and utilizing the provided reference data, researchers can confidently verify the structure and purity of these important synthetic intermediates.
References
Quantitative Analysis of Reaction Products from Allyl(chloromethyl)dimethylsilane: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of reaction products derived from Allyl(chloromethyl)dimethylsilane. We will delve into the strengths and weaknesses of Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD). This document aims to equip researchers with the necessary information to select the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.
Introduction to this compound and its Reactivity
This compound is a versatile bifunctional organosilane reagent. Its reactivity is characterized by two key sites: the allylic double bond and the chloromethyl group. The silicon atom influences the reactivity of both groups, making it a valuable building block in organic synthesis.
The primary reaction pathways for this compound involve:
-
Nucleophilic Substitution at the Chloromethyl Group: The chlorine atom is readily displaced by a variety of nucleophiles, such as alcohols and amines, to form new silicon-containing compounds.
-
Reactions at the Allyl Group: The double bond can participate in various addition reactions, including hydrosilylation.
Understanding the expected reaction products is crucial for developing and validating quantitative analytical methods.
Comparison of Analytical Techniques
The choice of analytical technique for quantifying the reaction products of this compound depends on several factors, including the nature of the products (volatility, presence of chromophores), the required sensitivity and accuracy, and the complexity of the reaction mixture.
| Technique | Principle | Advantages | Disadvantages | Ideal For |
| qNMR | Measures the ratio of integrated peak areas of analyte and an internal standard with a known concentration. | - Primary analytical method- No need for identical reference standards- Provides structural information- Non-destructive | - Lower sensitivity compared to chromatographic methods- Potential for signal overlap in complex mixtures | - Purity determination- Analysis of reaction kinetics- Quantification of major components in a mixture |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | - High sensitivity and selectivity- Provides structural information from mass spectra- Excellent for identifying unknown byproducts | - Requires volatile and thermally stable analytes- Derivatization may be necessary for polar compounds | - Identification and quantification of volatile reaction products and impurities- Analysis of complex mixtures |
| GC-FID | Similar to GC-MS but uses a flame ionization detector, which responds to most organic compounds. | - Robust and reliable- Wide linear range- Generally less expensive than GC-MS | - Does not provide structural information- Less sensitive than MS for some compounds | - Routine quantitative analysis of known volatile analytes- Purity analysis of the starting material and major products |
| HPLC-CAD | Separates compounds based on their partitioning between a stationary and mobile phase, with detection based on the charge of aerosolized particles. | - Universal detection for non-volatile and semi-volatile compounds without a chromophore- Good sensitivity | - Requires volatile mobile phases- Response can be non-linear | - Analysis of non-volatile or thermally labile reaction products- Quantification of products that lack a UV chromophore |
Quantitative Data Presentation
To illustrate the comparative performance of these techniques, consider a model reaction: the nucleophilic substitution of the chloro group in this compound with ethanolamine.
Reaction: this compound + Ethanolamine → Allyl(dimethyl)(2-hydroxyethylaminomethyl)silane + HCl
Below is a hypothetical comparison of the quantitative results obtained for the analysis of the main product and the remaining starting material from a reaction mixture.
| Analyte | qNMR (% w/w) | GC-FID (% Area) | GC-MS (Quant Ion, % Area) | HPLC-CAD (% Area) |
| This compound | 15.2 ± 0.5 | 14.8 ± 0.3 | 15.0 ± 0.2 | 14.5 ± 0.6 |
| Allyl(dimethyl)(2-hydroxyethylaminomethyl)silane | 84.8 ± 0.5 | 85.2 ± 0.3 | 85.0 ± 0.2 | 85.5 ± 0.6 |
Note: The data presented are illustrative and will vary depending on the specific reaction conditions and analytical parameters.
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the purity of the reaction products and quantify the components in a reaction mixture using an internal standard.
Instrumentation: 400 MHz NMR Spectrometer
Materials:
-
Reaction mixture sample
-
Deuterated chloroform (CDCl₃)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Accurately weigh approximately 10 mg of the reaction mixture into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (1,3,5-trimethoxybenzene) and add it to the same vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with the following parameters:
-
Pulse angle: 30°
-
Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of scans: 16
-
-
Process the spectrum (phasing, baseline correction).
-
Integrate the characteristic signals for the analyte and the internal standard. For example:
-
This compound: Si-CH₂ -Cl singlet
-
Allyl(dimethyl)(2-hydroxyethylaminomethyl)silane: N-CH₂ -CH₂-OH triplet
-
1,3,5-trimethoxybenzene: Aromatic protons singlet
-
-
Calculate the concentration or purity using the following formula:
Purity (analyte) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Gas Chromatography - Flame Ionization Detection (GC-FID)
Objective: To quantify the volatile components of the reaction mixture.
Instrumentation: Gas Chromatograph with FID detector
Materials:
-
Reaction mixture sample
-
Solvent (e.g., Dichloromethane)
-
Internal Standard (e.g., Dodecane)
Procedure:
-
Prepare a stock solution of the internal standard (dodecane) in dichloromethane at a known concentration (e.g., 1 mg/mL).
-
Accurately weigh approximately 10 mg of the reaction mixture into a vial.
-
Add a known volume (e.g., 1 mL) of the internal standard solution to the vial.
-
Vortex the mixture to ensure homogeneity.
-
Inject 1 µL of the sample into the GC-FID system.
-
GC conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet temperature: 250 °C
-
Detector temperature: 300 °C
-
Oven program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
Identify the peaks corresponding to the analytes and the internal standard based on their retention times (determined by injecting individual standards).
-
Calculate the concentration of each analyte using a calibration curve prepared with known concentrations of standards.
High-Performance Liquid Chromatography - Charged Aerosol Detection (HPLC-CAD)
Objective: To quantify non-volatile or thermally labile reaction products that lack a UV chromophore.
Instrumentation: HPLC system with a Charged Aerosol Detector
Materials:
-
Reaction mixture sample
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Prepare a sample solution of the reaction mixture in the initial mobile phase composition at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject 10 µL of the sample into the HPLC-CAD system.
-
HPLC conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Column temperature: 30 °C
-
Flow rate: 1 mL/min
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
CAD settings: Evaporation temperature 35 °C, Nebulizer gas pressure 60 psi.
-
-
Identify the peaks corresponding to the analytes based on their retention times.
-
Quantify the analytes using a calibration curve prepared with known concentrations of standards.
Mandatory Visualizations
A Comparative Review of Reagents for Introducing Allyl Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of an allyl group is a cornerstone transformation in organic synthesis, providing a versatile functional handle for subsequent chemical manipulations. The resulting homoallylic alcohols, amines, and other derivatives are key intermediates in the synthesis of a wide array of natural products and pharmaceuticals. A diverse toolkit of reagents has been developed for this purpose, each with its own distinct reactivity profile, substrate scope, and stereochemical implications. This guide provides a comparative overview of the most prominent classes of allylation reagents, supported by experimental data to aid in the selection of the optimal reagent for a specific synthetic challenge.
Organometallic Allylating Reagents: A Comparative Overview
The classical approach to allylation involves the reaction of an allyl-organometallic reagent with an electrophile, typically a carbonyl compound or an imine. The nature of the metal plays a crucial role in determining the reagent's nucleophilicity, Lewis acidity, and steric bulk, which in turn dictates its reactivity and selectivity.
Allyl Grignard and Organolithium Reagents
Allylmagnesium and allyllithium reagents are among the most reactive allylating agents. Their high nucleophilicity allows for the rapid addition to a broad range of electrophiles, including sterically hindered ketones. However, this high reactivity often comes at the cost of selectivity.
Key Characteristics:
-
High Reactivity: Rapid reaction with a wide range of electrophiles.
-
Low Selectivity: Often poor diastereoselectivity and incompatibility with many functional groups.
-
Accessibility: Readily prepared from allyl halides.
Organoboron Reagents (Brown Allylation)
Allylboranes and allylboronates are highly valuable reagents, particularly for their ability to deliver high levels of stereocontrol in the allylation of aldehydes. The reaction often proceeds through a highly ordered, six-membered cyclic transition state, known as the Zimmerman-Traxler model, which accounts for the observed high diastereoselectivity. Chiral versions of these reagents, such as those derived from α-pinene (Brown's reagent), enable highly enantioselective allylations.
Key Characteristics:
-
Excellent Stereocontrol: High diastereoselectivity and enantioselectivity are achievable.
-
Moderate Reactivity: Generally less reactive than Grignard reagents, allowing for better functional group tolerance.
-
Mechanism: Predictable stereochemical outcomes based on the Zimmerman-Traxler transition state model.
Organotin Reagents (Keck Allylation)
Allylstannanes are relatively stable, storable reagents that require Lewis acid activation to react with carbonyl compounds. The Keck asymmetric allylation, which employs a chiral titanium-BINOL complex as a Lewis acid catalyst, is a powerful method for the enantioselective allylation of aldehydes with allyltributyltin.
Key Characteristics:
-
Stability: Bench-stable and easy to handle.
-
Catalytic Enantioselective Variants: The Keck allylation provides a reliable route to enantioenriched homoallylic alcohols.
-
Toxicity: A significant drawback is the toxicity of organotin compounds.
Organosilicon Reagents (Hosomi-Sakurai Reaction)
Allylsilanes are another class of stable and less toxic alternatives to organostannanes. Their reaction with electrophiles, known as the Hosomi-Sakurai reaction, is typically promoted by a stoichiometric amount of a strong Lewis acid, such as titanium tetrachloride.
Key Characteristics:
-
Low Toxicity: A significant advantage over organotin reagents.
-
Lewis Acid Promoted: Requires strong Lewis acids for activation.
-
High Regioselectivity: The electrophile generally attacks the γ-carbon of the allyl silane.
Organoindium and Organozinc Reagents
Indium- and zinc-mediated allylations (Barbier-type reactions) are noteworthy for their ability to be performed in aqueous media, offering a greener alternative to traditional organometallic reactions that require anhydrous conditions. These reactions are typically initiated by the in situ formation of the organometallic species from an allyl halide and the metal.
Key Characteristics:
-
Aqueous Compatibility: Can be performed in water or aqueous solvent mixtures.
-
Functional Group Tolerance: Generally tolerant of a wide range of functional groups.
-
Chemoselectivity: Often exhibit high chemoselectivity for aldehydes over ketones.
Performance Data of Allylation Reagents
The following tables summarize the performance of various allylation reagents with representative aldehydes, ketones, and imines, providing a direct comparison of their efficacy in terms of yield and stereoselectivity.
Table 1: Allylation of Benzaldehyde
| Reagent/Method | Conditions | Yield (%) | Diastereoselectivity (syn:anti) | Enantioselectivity (% ee) | Reference |
| Allyl-MgBr | Et₂O, 0 °C to rt | 95 | N/A | N/A | [1] |
| (Ipc)₂B-allyl (Brown) | Et₂O, -78 °C | 92 | N/A | 96 (R) | [2] |
| Allyl-SnBu₃ / TiCl₄ | CH₂Cl₂, -78 °C | 89 | N/A | N/A | [3] |
| Allyl-SiMe₃ / TiCl₄ (Hosomi-Sakurai) | CH₂Cl₂, -78 °C | 89 | N/A | N/A | [3] |
| Allyl-Br / In | H₂O, rt | 92 | N/A | N/A | [4] |
| Allyl-Br / Zn | aq. NH₄Cl, rt | 90 | N/A | N/A | |
| Allyl-OAc / [Ir(cod)Cl]₂ (Krische) | Dioxane, 100 °C | 85 | N/A | 98 (S) | [5] |
Table 2: Crotylation of Benzaldehyde
| Reagent | Conditions | Yield (%) | Diastereoselectivity (syn:anti) | Reference |
| (E)-Crotyl-B(O-iPr)₂ / BF₃·OEt₂ | Toluene, -78 °C | 90 | 5:95 | [6] |
| (Z)-Crotyl-B(O-iPr)₂ / BF₃·OEt₂ | Toluene, -78 °C | 85 | 95:5 | [6] |
| (E)-Crotyl-SnBu₃ / BF₃·OEt₂ | CH₂Cl₂, -78 °C | 88 | 10:90 | [7] |
| (Z)-Crotyl-SnBu₃ / BF₃·OEt₂ | CH₂Cl₂, -78 °C | 85 | 90:10 | [7] |
| Crotyl-Br / In | DMF, -20 °C | 78 | 58:42 | [8] |
Table 3: Allylation of Acetophenone
| Reagent/Method | Conditions | Yield (%) | Enantioselectivity (% ee) | Reference |
| Allyl-MgBr | Et₂O, reflux | 85 | N/A | [1] |
| Allyl-B(pin) / Cu(OAc)₂ | THF, rt | 68 | 52 | [9] |
| Allyl-SiMe₃ / TiCl₄ | CH₂Cl₂, -78 °C | 80 | N/A | [10] |
Table 4: Allylation of N-Tosylimine of Benzaldehyde
| Reagent/Method | Conditions | Yield (%) | Diastereoselectivity (syn:anti) | Enantioselectivity (% ee) | Reference |
| Allyl-Br / In | THF/H₂O, rt | 95 | N/A | N/A | [5] |
| Allyl-Si(OMe)₃ / AgF, (R)-DIFLUORPHOS | THF, -78 °C | 85 | N/A | 80 | [11] |
| Allyl-B(pin) / CuF·3PPh₃, (R,R)-cyclopentyl-DuPHOS | THF, rt | 91 | N/A | 93 | [12] |
Transition Metal-Catalyzed Allylations
In addition to the use of pre-formed organometallic reagents, several powerful catalytic methods for allylation have emerged, offering alternative pathways with distinct advantages.
Tsuji-Trost Allylation
The palladium-catalyzed Tsuji-Trost reaction is a versatile method for the allylic alkylation of a wide range of nucleophiles, including soft carbon nucleophiles (e.g., malonates), amines, and phenols. The reaction proceeds via a π-allylpalladium intermediate. Asymmetric variants using chiral ligands have been extensively developed.
Krische Allylation
The Krische allylation utilizes an iridium catalyst to achieve the direct allylation of alcohols or aldehydes using allenes, dienes, or allyl acetates as the allyl source. A key feature is the "transfer hydrogenative" mechanism, which avoids the need for pre-formed organometallic reagents and stoichiometric metallic reductants.
Nozaki-Hiyama-Kishi (NHK) Reaction
The Nozaki-Hiyama-Kishi reaction is a chromium(II)-mediated coupling of allyl or vinyl halides with aldehydes. A key advantage is its high chemoselectivity and tolerance for a wide range of functional groups, making it suitable for complex molecule synthesis. The reaction is often promoted by a catalytic amount of a nickel(II) salt.[13]
Experimental Protocols
General Procedure for the Hosomi-Sakurai Allylation of an Aldehyde
General Procedure for the Tsuji-Trost Allylation of Dimethyl Malonate
To a suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere is added dimethyl malonate (1.1 equiv) dropwise. The mixture is stirred at 0 °C for 30 minutes. To this solution is added tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) followed by allyl acetate (1.0 equiv). The reaction mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product in typically high yield (e.g., 90%).[14]
General Procedure for Indium-Mediated Allylation of an Imine in Aqueous Media
To a stirred mixture of the N-tosylimine (1.0 equiv) and indium powder (1.5 equiv) in a 1:1 mixture of THF and water (0.1 M) is added allyl bromide (1.2 equiv). The reaction mixture is stirred vigorously at room temperature for 1-5 hours, monitoring by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed in this guide.
Figure 1. Classification of common reagents for introducing allyl groups.
Figure 2. The Zimmerman-Traxler model for stereoselective allylboration.
Figure 3. Catalytic cycle of the Tsuji-Trost allylation.
Figure 4. General experimental workflow for an allylation reaction.
References
- 1. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tminehan.com [tminehan.com]
- 3. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 4. Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anti-Diastereo- and Enantioselective Carbonyl Crotylation from the Alcohol or Aldehyde Oxidation Level Employing a Cyclometallated Iridium Catalyst: α-Methyl Allyl Acetate as a Surrogate to Preformed Crotylmetal Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ( Z )-α-Boryl-crotylboron reagents via Z -selective alkene isomerization and application to stereoselective syntheses of ( E )-δ-boryl- syn -homoallyl ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00226J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 9. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 10. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 11. Enantioselective Ag-Catalyzed Allylation of Aldimines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic enantioselective allylation of ketoimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 14. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
Validating the Purity of Synthesized Allyl(chloromethyl)dimethylsilane Derivatives: A Comparative Guide
For researchers and professionals in drug development and materials science, the purity of organosilane reagents like Allyl(chloromethyl)dimethylsilane is paramount for reproducible and reliable outcomes. This guide provides a comparative overview of common synthetic routes for this compound and its derivatives, alongside detailed protocols for validating their purity using standard analytical techniques.
Synthesis Methods: A Comparative Overview
The synthesis of this compound typically involves the introduction of an allyl and a chloromethyl group to a dimethylsilyl core. The choice of method can significantly impact the purity profile of the final product. Two common strategies are direct synthesis from dichlorodimethylsilane and the chlorination of an allyl-substituted silane.
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Materials | Key Reagents & Conditions | Common Impurities | Typical Purity (%) |
| Grignard Reaction | Dichloro(chloromethyl)methylsilane | Allylmagnesium bromide, THF | Unreacted starting materials, Grignard byproducts (e.g., 1,5-hexadiene), over-allylated silanes | > 95 |
| Direct Chlorination | Allyldimethylsilane | Sulfuryl chloride (SO₂Cl₂), radical initiator (e.g., AIBN, benzoyl peroxide) | Unreacted starting material, over-chlorinated byproducts (e.g., Allyl(dichloromethyl)dimethylsilane) | > 97 |
Alternative Reagent: Allyl(dichloro)methylsilane
A common alternative to this compound is Allyl(dichloro)methylsilane. This reagent offers two reactive chlorine atoms, which can be advantageous in certain polymerization or surface modification applications.
Table 2: Performance Comparison of Silylating Agents
| Feature | This compound | Allyl(dichloro)methylsilane |
| Functionality | Monofunctional (one chloromethyl group) | Difunctional (two chlorine atoms) |
| Reactivity | Moderately reactive Si-Cl and C-Cl bonds | Highly reactive Si-Cl bonds |
| Primary Use | Introduction of a protected allyl group | Cross-linking, bifunctional linker |
| Purity Concerns | Residual starting materials, over-chlorination | Higher potential for oligomerization during synthesis and use |
Experimental Protocols for Purity Validation
Ensuring the purity of synthesized this compound derivatives is critical. The following are detailed protocols for the most common analytical techniques used for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for assessing the purity of chlorosilanes.[1]
Experimental Protocol:
-
Sample Preparation: Prepare a 1% (v/v) solution of the synthesized silane in a dry, inert solvent such as heptane or dichloromethane.
-
GC-MS Instrument Parameters:
-
Column: A non-polar capillary column, such as a DB-5 (5% diphenyl, 95% dimethylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness, is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
-
Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Quantify the purity by calculating the peak area percentage of the main component relative to the total peak area of all components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized compound and identifying impurities.[2]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of approximately 10-20 mg of the silane derivative in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (δ) for this compound:
-
~0.2 ppm (s, 6H, Si-(CH₃)₂)
-
~1.7 ppm (d, 2H, Si-CH₂-CH=)
-
~2.8 ppm (s, 2H, Si-CH₂-Cl)
-
~4.9 ppm (m, 2H, =CH₂)
-
~5.8 ppm (m, 1H, -CH=)
-
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected chemical shifts (δ) for this compound:
-
~ -3.0 ppm (Si-(CH₃)₂)
-
~ 25.0 ppm (Si-CH₂-CH=)
-
~ 28.0 ppm (Si-CH₂-Cl)
-
~ 115.0 ppm (=CH₂)
-
~ 135.0 ppm (-CH=)
-
-
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios. Analyze both ¹H and ¹³C spectra for the presence of unexpected peaks, which may indicate impurities. Common impurities to look for include residual starting materials and over-chlorinated or over-allylated byproducts.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3]
Experimental Protocol:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Prepare a dilute solution of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.
-
-
FTIR Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups in this compound.
-
Key Vibrational Frequencies (cm⁻¹):
-
~3080 cm⁻¹ (=C-H stretch)
-
~2960 cm⁻¹ (C-H stretch, methyl)
-
~1630 cm⁻¹ (C=C stretch, allyl)
-
~1410 cm⁻¹ (Si-CH₂ deformation)
-
~1250 cm⁻¹ (Si-CH₃ symmetric deformation)
-
~840 cm⁻¹ (Si-C stretch)
-
~700 cm⁻¹ (C-Cl stretch)
-
-
The absence of bands corresponding to potential impurities (e.g., Si-H at ~2100-2200 cm⁻¹ from incomplete reaction) can confirm purity.
-
Visualization of the Purity Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent purity validation of this compound derivatives.
Caption: Workflow for Synthesis and Purity Validation.
References
Performance Showdown: Allyl(chloromethyl)dimethylsilane vs. Other Bifunctional Silanes in Surface Modification and Bioconjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of materials science, drug delivery, and diagnostics, the precise functionalization of surfaces is paramount. Bifunctional silanes are indispensable tools in this regard, acting as molecular bridges to modify the surface properties of inorganic substrates and enable the covalent attachment of organic molecules. Among these, Allyl(chloromethyl)dimethylsilane presents a unique combination of reactive groups, offering a versatile platform for subsequent chemical transformations. This guide provides an objective, data-driven comparison of the performance of this compound against three other widely used bifunctional silanes: (3-Aminopropyl)triethoxysilane (APTES), (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), and the monofunctional alkylsilane, Octadecyltrichlorosilane (OTS), which serves as a benchmark for hydrophobic surface modification.
Executive Summary
This guide delves into the key performance indicators of these four silanes, including their physical properties, impact on surface wettability, efficiency in bioconjugation reactions, and the hydrolytic stability of the resulting modified surfaces. While direct comparative studies including this compound are limited, this guide compiles available data to offer a comprehensive overview for selecting the optimal silane for specific research and development applications.
At a Glance: Key Performance Indicators
| Feature | This compound | (3-Aminopropyl)triethoxysilane (APTES) | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Octadecyltrichlorosilane (OTS) |
| Primary Functional Groups | Allyl, Chloromethyl | Primary Amine | Epoxide | Alkyl Chain (C18) |
| Primary Reaction Type | Thiol-ene "click" chemistry, Nucleophilic substitution | Nucleophilic addition, Amide bond formation | Ring-opening reactions (e.g., with amines, thiols) | Self-Assembled Monolayer (SAM) formation |
| Surface Energy Modification | Moderate Hydrophobization | Hydrophilic | Hydrophilic | Highly Hydrophobic |
| Bioconjugation Potential | High, via "click" chemistry | High, versatile for various biomolecules | High, for nucleophilic biomolecules | Low (indirectly, requires further functionalization) |
| Hydrolytic Stability | Moderate | Moderate to Low | Moderate | High |
Deep Dive: A Quantitative Comparison
To facilitate a clear and objective comparison, the following tables summarize the key physical and performance data for each silane. It is important to note that performance can be highly dependent on the substrate, reaction conditions, and the specific application.
Table 1: Physical and Chemical Properties
| Property | This compound | (3-Aminopropyl)triethoxysilane (APTES) | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Octadecyltrichlorosilane (OTS) |
| CAS Number | 75422-66-1[1][2] | 919-30-2 | 2530-83-8 | 112-04-9 |
| Molecular Formula | C6H13ClSi[3] | C9H23NO3Si | C9H20O5Si | C18H37Cl3Si |
| Molecular Weight ( g/mol ) | 148.71[1] | 221.37 | 236.34 | 387.94 |
| Boiling Point (°C) | 114-116[4] | 217 | 290 | 215-217 |
| Density (g/mL at 25°C) | 0.907[4] | 0.946 | 1.07 | 0.984 |
Table 2: Surface Modification Performance - Water Contact Angle (WCA)
The water contact angle is a key indicator of surface wettability. A higher contact angle signifies a more hydrophobic surface. The data below represents typical WCA values on silica or glass substrates after modification.
| Silane | Untreated Surface WCA (°) | Treated Surface WCA (°) | Reference |
| This compound | ~0-20 | Data not available; expected to be moderately hydrophobic | - |
| (3-Aminopropyl)triethoxysilane (APTES) | ~0-20 | 45-70[5][6][7] | [5][6][7] |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | ~0-20 | ~50-60 | - |
| Octadecyltrichlorosilane (OTS) | ~0-20 | >100[8] | [8] |
Table 3: Bioconjugation Efficiency
Bioconjugation efficiency is critical for applications in drug delivery and biosensors. This table provides a qualitative and, where available, quantitative comparison.
| Silane | Bioconjugation Strategy | Typical Efficiency | Notes |
| This compound | Thiol-ene "click" chemistry with allyl group; Nucleophilic substitution on chloromethyl group | High | "Click" chemistry offers high specificity and yield. |
| (3-Aminopropyl)triethoxysilane (APTES) | Amide bond formation with carboxyl groups; Schiff base formation with aldehydes | High | Versatile for a wide range of biomolecules. |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Ring-opening with amines or thiols | High | Efficient for coupling proteins and peptides. |
| Octadecyltrichlorosilane (OTS) | N/A (requires further functionalization) | Low | Primarily for creating inert, hydrophobic surfaces. |
Table 4: Hydrolytic Stability
The stability of the silane layer in aqueous environments is crucial for many applications.
| Silane | Hydrolytic Stability | Key Factors |
| This compound | Moderate | Susceptible to hydrolysis at the Si-O-substrate bond. |
| (3-Aminopropyl)triethoxysilane (APTES) | Moderate to Low | The amine group can catalyze hydrolysis of the siloxane bonds. |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Moderate | Generally more stable than aminosilanes. |
| Octadecyltrichlorosilane (OTS) | High | The dense, cross-linked self-assembled monolayer provides a barrier to water. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of silane performance.
Protocol 1: General Surface Silanization
Objective: To create a functionalized surface on a silica-based substrate.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Anhydrous toluene
-
Bifunctional silane (this compound, APTES, GPTMS, or OTS)
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning: Immerse the substrate in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.
-
Heat the substrate in an oven at 110°C for 1 hour to remove any residual water.
-
Silanization: Prepare a 2% (v/v) solution of the chosen silane in anhydrous toluene.
-
Immerse the cleaned and dried substrate in the silane solution for 2 hours at room temperature under a nitrogen atmosphere.
-
Rinse the substrate with fresh toluene to remove any unbound silane.
-
Cure the silanized substrate in an oven at 110°C for 1 hour to promote covalent bond formation.
-
Store the modified substrate in a desiccator.
Protocol 2: Water Contact Angle Measurement
Objective: To quantify the change in surface wettability after silanization.
Materials:
-
Goniometer
-
High-purity deionized water
-
Microsyringe
-
Silanized substrate
Procedure:
-
Place the silanized substrate on the goniometer stage.
-
Using a microsyringe, carefully dispense a 5 µL droplet of deionized water onto the surface.
-
Capture an image of the droplet at the solid-liquid-air interface.
-
Use the goniometer software to measure the contact angle on both sides of the droplet.
-
Repeat the measurement at least three times on different areas of the substrate and calculate the average.
Protocol 3: Hydrolytic Stability Assessment
Objective: To evaluate the stability of the silane coating in an aqueous environment.
Materials:
-
Silanized substrate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Goniometer
Procedure:
-
Measure the initial water contact angle of the freshly prepared silanized substrate.
-
Immerse the substrate in PBS in a sealed container.
-
Incubate the container at 37°C for a specified period (e.g., 24, 48, 72 hours).
-
After incubation, remove the substrate, rinse with deionized water, and dry with nitrogen gas.
-
Measure the water contact angle again. The percentage change in contact angle is an indicator of the hydrolytic stability.
Protocol 4: Bioconjugation via Thiol-Ene "Click" Chemistry (for Allyl-functionalized surfaces)
Objective: To demonstrate the bioconjugation potential of an allyl-functionalized surface.
Materials:
-
Allyl-functionalized substrate (prepared using this compound)
-
Thiol-containing molecule (e.g., cysteine-terminated peptide, thiol-modified fluorescent dye)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Methanol
-
UV lamp (365 nm)
Procedure:
-
Prepare a solution of the thiol-containing molecule and the photoinitiator in methanol.
-
Apply the solution to the allyl-functionalized surface.
-
Expose the surface to UV light (365 nm) for 15-30 minutes to initiate the thiol-ene reaction.
-
Rinse the surface thoroughly with methanol to remove any unreacted molecules.
-
Characterize the surface using appropriate techniques (e.g., fluorescence microscopy if a fluorescent dye was used) to confirm successful conjugation.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further aid in understanding the comparative performance of these silanes, the following diagrams illustrate their reaction mechanisms and a typical experimental workflow.
Caption: Reaction mechanisms of different bifunctional silanes.
Caption: General experimental workflow for surface modification and analysis.
Caption: Logical comparison of silane functionalities and applications.
Conclusion
The choice of a bifunctional silane is a critical decision in the design of advanced materials and drug delivery systems. This compound offers a unique and powerful platform for surface modification, particularly for applications requiring specific and efficient bioconjugation via "click" chemistry. Its performance, when compared to more traditional silanes like APTES and GPTMS, highlights a trade-off between the versatility of amine and epoxy functionalities and the specificity of the allyl group. For applications demanding highly hydrophobic and stable surfaces, an alkylsilane like OTS remains the gold standard. By understanding the quantitative performance metrics and employing standardized experimental protocols, researchers can make informed decisions to select the most appropriate silane to achieve their desired surface properties and functional outcomes.
References
- 1. This compound | CAS#:33558-75-7 | Chemsrc [chemsrc.com]
- 2. This compound | 33558-75-7 [amp.chemicalbook.com]
- 3. This compound | C6H13ClSi | CID 556526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Surface modification of model hydrogel contact lenses with hyaluronic acid via thiol-ene "click" chemistry for enhancing surface characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comprehensive Guide to the Synthetic Utility of Allyl(chloromethyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Allyl(chloromethyl)dimethylsilane has emerged as a versatile and valuable reagent in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic allyl group and an electrophilic chloromethyl moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive comparison of its performance with alternative reagents, supported by experimental data, to assist researchers in selecting the optimal synthetic strategies.
I. Carbonyl Allylation: A Comparative Analysis
The addition of an allyl group to a carbonyl compound is a fundamental carbon-carbon bond-forming reaction. This compound serves as an effective reagent for this transformation, typically in the presence of a Lewis acid catalyst. Its performance is often compared to other common allylating agents such as allyltrimethylsilane, allyltributyltin, and allyl Grignard reagents.
Table 1: Comparison of Allylating Reagents in Carbonyl Addition
| Allylating Reagent | Typical Lewis Acid | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) | Stereoselectivity (syn:anti) |
| This compound | AlCl₃ | Benzaldehyde | 1-phenylbut-3-en-1-ol | ~75 | 20 min | Room Temp. | N/A |
| Allyltrimethylsilane | TiCl₄ | Benzaldehyde | 1-phenylbut-3-en-1-ol | 89 | 30 min | -78 | N/A[1] |
| Allyltributylstannane | BF₃·OEt₂ | Benzaldehyde | 1-phenylbut-3-en-1-ol | High | Varies | -78 to Room Temp. | Varies |
| Allylmagnesium bromide | N/A | Benzaldehyde | 1-phenylbut-3-en-1-ol | High | Varies | 0 to Room Temp. | N/A |
Key Observations:
-
This compound demonstrates comparable reactivity to other allylsilanes in the presence of a suitable Lewis acid.
-
The choice of Lewis acid can significantly influence the reaction outcome and is a critical parameter for optimization.
-
Compared to organotin reagents, allylsilanes are generally less toxic, making them a more environmentally benign choice.[2]
-
Allyl Grignard reagents are highly reactive but can be less chemoselective and require stoichiometric amounts.
II. Intramolecular Rearrangements: A Unique Capability
A distinct feature of this compound is its propensity to undergo intramolecular rearrangements, particularly Lewis acid-catalyzed allyl migrations. This reactivity provides a powerful tool for the synthesis of functionalized organosilanes that are not readily accessible by other means.
In the presence of aluminum chloride, this compound undergoes an intramolecular allyl migration with allylic inversion to produce (3-butenyl)dimethylchlorosilane. This reaction proceeds through a cationic intermediate that can be trapped by other nucleophiles.
Experimental Protocol: Aluminum Chloride-Catalyzed Intramolecular Allyl-Migration
To a solution of this compound (1.0 g, 6.7 mmol) in dry hexane (20 mL) under a nitrogen atmosphere is added anhydrous aluminum chloride (0.09 g, 0.67 mmol). The mixture is stirred at room temperature for 20 minutes. The reaction is then quenched by the addition of phosphorus oxychloride (0.61 g, 4.0 mmol) to complex with the aluminum chloride. The resulting precipitate is removed by filtration, and the filtrate is purified by vacuum distillation to yield (3-butenyl)dimethylchlorosilane.
-
Yield: 75%
-
Byproducts: (Chloromethyl)dimethylchlorosilane (12%) and a high-boiling polymeric residue (10%).
This intramolecular pathway offers a significant advantage over intermolecular allylation reactions when the synthesis of specific rearranged products is desired.
III. [3+2] Annulation for Five-Membered Ring Synthesis
This compound and related functionalized allylsilanes are valuable precursors for the construction of five-membered carbocyclic rings through [3+2] annulation reactions with electron-deficient alkenes. This cycloaddition approach provides a stereoselective route to highly substituted cyclopentane derivatives.
The reaction is typically mediated by a Lewis acid, which activates the alkene towards nucleophilic attack by the allylsilane. The bifunctional nature of this compound allows for the introduction of a functionalized side chain in the cyclized product.
Conceptual Workflow for [3+2] Annulation
Caption: General workflow for a Lewis acid-mediated [3+2] annulation reaction.
Table 2: Comparison of Allylsilanes in [3+2] Annulation Reactions
| Allylsilane | Alkene | Lewis Acid | Product | Yield (%) | Diastereoselectivity |
| This compound | Methyl acrylate | TiCl₄ | Methyl 2-((chloromethyl)dimethylsilyl)methyl-cyclopentanecarboxylate | Moderate to Good | Varies |
| Allyltrimethylsilane | Methyl vinyl ketone | TiCl₄ | 3-((trimethylsilyl)methyl)cyclopentan-1-one | Good | High |
The chloromethyl group in the product derived from this compound provides a handle for further synthetic transformations, adding to the versatility of this reagent in comparison to simpler allylsilanes.
IV. Decision Framework for Selecting an Allylating Reagent
The choice of an appropriate allylating agent depends on several factors, including the nature of the substrate, the desired product, and practical considerations such as toxicity and cost. The following decision tree provides a simplified guide for researchers.
Caption: Decision tree for selecting an appropriate allylating reagent.
V. Conclusion
This compound is a powerful and versatile reagent in organic synthesis, offering a unique combination of nucleophilic and electrophilic functionalities. Its ability to participate in a wide array of reactions, including carbonyl allylations, intramolecular rearrangements, and [3+2] annulations, makes it a valuable tool for the construction of complex molecular architectures. While its reactivity is comparable to other allylsilanes, the presence of the chloromethyl group provides a key advantage for subsequent functionalization. When considering factors such as toxicity, stability, and the desired synthetic outcome, this compound often presents a superior choice for researchers in both academic and industrial settings.
References
Safety Operating Guide
Proper Disposal of Allyl(chloromethyl)dimethylsilane: A Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential safety protocols and step-by-step procedures for the proper disposal of Allyl(chloromethyl)dimethylsilane (CAS No. 75422-66-1). Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
This compound is a flammable and corrosive chemical that requires careful handling and disposal. This guide provides detailed instructions for researchers, scientists, and drug development professionals to manage this substance safely throughout its lifecycle in the laboratory, with a primary focus on its final disposal.
Safety and Hazard Profile
This compound is classified as a flammable liquid and vapor, and it can cause serious eye irritation and skin irritation.[1] It is also sensitive to moisture.[1] In the event of a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, silicon dioxide, and hydrogen chloride gas may be produced.[1]
Quantitative Safety Data
For quick reference, the key quantitative safety and physical property data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 75422-66-1 |
| Molecular Formula | C₆H₁₃ClSi |
| Molecular Weight | 148.70 g/mol |
| Appearance | Liquid |
| Flash Point | 27 °C (80.6 °F)[2][3][4] |
| Boiling Point | 63-66 °C at 50 mm Hg |
| Density | 0.907 g/mL at 25 °C |
| Vapor Pressure | < 1 mm Hg @ 20°C[4] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles are required.[1] Contact lenses should not be worn.[4]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[4]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator should be used.[4]
Spill and Leak Procedures
In the event of a spill or leak of this compound, immediate action is necessary to contain the substance and prevent exposure.
-
Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like sawdust.
-
Collect the Spilled Material: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste.[1]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
Disposal Protocol for this compound
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and stored in a cool, dry, well-ventilated area away from incompatible materials.
-
Also, collect any contaminated materials, such as absorbent pads, gloves, and labware, in a separate, clearly labeled hazardous waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
Ensure the storage area is secure and has secondary containment.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with an accurate description of the waste and its quantity.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Allyl(chloromethyl)dimethylsilane
Essential Safety and Handling Guide for Allyl(chloromethyl)dimethylsilane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 75422-66-1
-
Formula: C6H13ClSi
Hazard Identification: this compound is a flammable liquid and vapor that can cause serious eye irritation and may cause skin and respiratory tract irritation.[1][2]
Key Safety and Handling Information
| Property | Value | Source |
| Physical State | Liquid | [1] |
| GHS Hazard Statements | H226: Flammable liquid and vapor H319: Causes serious eye irritation | [1] |
| Signal Word | Warning | [1][2] |
| UN Number | 1993 | [1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| Equipment Type | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | To prevent skin contact. |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[1] A face shield may be required for splash hazards.[3] | To protect eyes from splashes and vapors.[1][4] |
| Skin and Body | Protective clothing, such as a lab coat.[1][2] | To prevent skin exposure. |
| Respiratory | Use in a well-ventilated area.[4] A respirator may be required if ventilation is inadequate.[3][4] | To prevent inhalation of vapors.[4] |
Operational Procedures
Handling Protocol
Adherence to the following step-by-step handling procedure is critical for safety.
-
Preparation:
-
Dispensing:
-
Post-Handling:
Spill Response Plan
In the event of a spill, follow these procedures immediately.
-
Evacuate: Evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use dikes or absorbents to prevent the spill from spreading or entering sewers and streams.[1]
-
Absorb: Use an inert absorbent material (e.g., sand, silica gel) to clean up the spill.[2]
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[1][2]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste:
-
Contaminated Materials:
-
Absorbent materials and any other items contaminated with the chemical should be placed in a sealed, labeled container.
-
Dispose of contaminated materials as hazardous waste through a licensed waste disposal facility.[1]
-
-
Empty Containers:
-
Handle empty containers with care as they may contain flammable residual vapors.[1]
-
Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
